Ethyl 3-methyl-2-oxobutyrate
Description
Properties
IUPAC Name |
ethyl 3-methyl-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-10-7(9)6(8)5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTYYUQUWFEUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174050 | |
| Record name | Ethyl 3-methyl-2-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20201-24-5 | |
| Record name | Ethyl 3-methyl-2-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20201-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-methyl-2-oxobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020201245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-methyl-2-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-methyl-2-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3-methyl-2-oxobutyrate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Ethyl 3-methyl-2-oxobutyrate
Introduction: Beyond a Simple Reagent
This compound, also known as ethyl dimethylpyruvate, is a clear, light yellow liquid with the chemical formula C₇H₁₂O₃.[1][2][3][4] While widely utilized as a reactant in organic synthesis, particularly in the formation of hydroxy unsaturated carbonyl compounds[1][2][5][6][7][8], its structural similarity to a key endogenous metabolite suggests a significant, though indirect, mechanism of action within biological systems. This guide will elucidate the core biological activities of this compound, moving beyond its synthetic applications to its role as a pro-metabolite within the central metabolic pathway of branched-chain amino acids (BCAAs).
The primary hypothesis for the biological action of this compound is its enzymatic or spontaneous hydrolysis in a biological milieu to release ethanol and 3-methyl-2-oxobutanoic acid. This latter molecule, also known as α-ketoisovaleric acid or α-ketovaline, is the α-keto acid analog of the essential amino acid valine.[9][10] As such, the mechanism of action of this compound is intrinsically linked to the metabolic fate of α-ketoisovaleric acid, a critical intermediate in BCAA catabolism.
This guide will provide a comprehensive overview of this mechanism, detailing the metabolic pathway, the key enzymes involved, its physiological and pathological significance, and the experimental protocols required to investigate its effects.
Part 1: The Metabolic Core - Integration into Branched-Chain Amino Acid Catabolism
The catabolism of the three essential branched-chain amino acids—leucine, isoleucine, and valine—is a fundamental process for energy production, protein synthesis, and metabolic regulation.[11][12] Unlike other amino acids, which are primarily metabolized in the liver, BCAA breakdown is initiated in skeletal muscle.[11] The first two steps of this process are shared among all three BCAAs.
Step 1: Reversible Transamination by Branched-Chain Aminotransferase (BCAT)
The initial step is a reversible transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT).[13][14] In this reaction, the amino group from a BCAA (e.g., valine) is transferred to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA). In the case of valine, this product is α-ketoisovaleric acid (KIV), the active metabolite derived from this compound.[13]
Step 2: Irreversible Oxidative Decarboxylation by the BCKDH Complex
The BCKAs produced in the first step are then subjected to irreversible oxidative decarboxylation. This is the rate-limiting step in BCAA catabolism and is catalyzed by a multi-enzyme complex known as the branched-chain α-keto acid dehydrogenase complex (BCKDH).[11][13] This mitochondrial complex converts the BCKAs into their respective acyl-CoA derivatives. Specifically, α-ketoisovaleric acid is converted to isobutyryl-CoA.[13]
The BCKDH complex is structurally and functionally related to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, all of which are crucial for cellular energy metabolism.[12] The activity of the BCKDH complex is tightly regulated, primarily through phosphorylation and dephosphorylation, which allows for precise control over BCAA catabolism in response to physiological demands.
The diagram below illustrates the entry of this compound into the BCAA metabolic pathway.
Caption: Entry of this compound into the BCAA pathway.
Part 2: Physiological Significance and Pathological Implications
The catabolism of BCAAs is not only a source of energy but also provides precursors for the synthesis of other molecules. The final product of valine catabolism, propionyl-CoA, can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration.[12]
Metabolic Disorders: Maple Syrup Urine Disease (MSUD)
The critical role of the BCKDH complex is highlighted by the genetic disorder known as Maple Syrup Urine Disease (MSUD).[11][12][15] In individuals with MSUD, a deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding BCKAs, including α-ketoisovaleric acid, in the blood and urine. This accumulation is neurotoxic and can lead to severe neurological damage, intellectual disability, and, if untreated, death.[15] The study of compounds like this compound can, therefore, be relevant in creating cellular models to understand the pathophysiology of MSUD.
Emerging Roles in Metabolic Health
Elevated levels of circulating BCAAs have been associated with obesity, metabolic syndrome, and cardiovascular risk.[16] This suggests that the regulation of BCAA catabolism plays a significant role in overall metabolic homeostasis. Research into this pathway is crucial for understanding and potentially treating these conditions.
Part 3: Experimental Protocols for Mechanistic Investigation
To validate the proposed mechanism of action for this compound, a series of in vitro and cell-based assays can be employed. These protocols are designed to be self-validating systems, providing clear, quantifiable endpoints.
Protocol 1: In Vitro Hydrolysis and Stability Assay
Objective: To determine the rate of hydrolysis of this compound to α-ketoisovaleric acid in a biological matrix.
Methodology:
-
Matrix Preparation: Prepare cell lysates (e.g., from skeletal muscle or liver cells) or use fresh plasma.
-
Incubation: Add a known concentration of this compound to the biological matrix and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Immediately quench the reaction in each aliquot by adding a protein precipitation agent (e.g., cold acetonitrile). Centrifuge to remove precipitated proteins.
-
Quantification: Analyze the supernatant for the concentrations of both this compound and α-ketoisovaleric acid using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]
-
Data Analysis: Plot the concentrations of the parent compound and the metabolite over time to determine the hydrolysis rate.
Caption: Workflow for the in vitro hydrolysis assay.
Protocol 2: BCKDH Complex Activity Assay
Objective: To measure the effect of α-ketoisovaleric acid (derived from this compound) on the activity of the BCKDH enzyme complex.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver or skeletal muscle) using differential centrifugation.
-
Enzyme Reaction: In a reaction buffer containing the isolated mitochondria, cofactors (NAD+, CoA), and a specific concentration of α-ketoisovaleric acid as the substrate.
-
Measurement: The activity of the BCKDH complex can be measured by monitoring the reduction of NAD+ to NADH, which can be detected spectrophotometrically at 340 nm.
-
Kinetic Analysis: Perform the assay with varying concentrations of α-ketoisovaleric acid to determine kinetic parameters such as Kₘ and Vₘₐₓ.
| Parameter | Description | Typical Value Range |
| Kₘ (for α-KIV) | Michaelis constant; substrate concentration at half-maximal velocity. | 10-50 µM |
| Vₘₐₓ | Maximum rate of the reaction. | Varies with enzyme prep |
Table 1: Key kinetic parameters for the BCKDH complex.
Protocol 3: Cellular Respiration Analysis
Objective: To assess the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
Methodology:
-
Cell Culture: Plate cells (e.g., C2C12 myotubes) in a specialized microplate for metabolic analysis (e.g., Seahorse XF plate).
-
Treatment: Treat the cells with varying concentrations of this compound for a defined period.
-
OCR Measurement: Use an extracellular flux analyzer to measure the OCR of the cells in real-time. This provides a direct measure of mitochondrial respiration.
-
Mitochondrial Stress Test: After the initial OCR measurement, sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to dissect different parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Data Analysis: Compare the OCR profiles of treated and untreated cells to determine the effect of the compound on cellular bioenergetics. An increase in basal and maximal respiration would be expected if the compound is effectively utilized as a fuel source.
Conclusion
The mechanism of action of this compound in a biological context is best understood as that of a pro-metabolite. Upon hydrolysis, it releases α-ketoisovaleric acid, a key intermediate in the catabolism of the branched-chain amino acid valine. This places the compound at a crucial junction in cellular metabolism, directly influencing the flux through the BCKDH complex and subsequently impacting the TCA cycle and overall cellular energy production.
Understanding this mechanism has implications for research in metabolic diseases, particularly those involving dysfunctional BCAA metabolism like Maple Syrup Urine Disease. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the precise effects of this compound and similar compounds on this vital metabolic pathway. Future research may explore the therapeutic potential of modulating BCAA catabolism through such precursor molecules.
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biological activity of Ethyl 3-methyl-2-oxobutyrate
An In-Depth Technical Guide to the Biological Activity of Ethyl 3-methyl-2-oxobutyrate
This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the biological activities of this compound. It is important to establish from the outset that direct, comprehensive research into the pharmacological effects of this specific molecule is nascent. Therefore, this guide adopts a dual-pronged approach. Firstly, it meticulously collates and presents the existing, albeit limited, data on this compound. Secondly, and more critically, it functions as a forward-looking whitepaper, postulating potential biological activities and outlining a robust framework for future investigation. This is achieved by drawing logical inferences from its metabolic context as an ester of α-ketoisovalerate—a key intermediate in branched-chain amino acid metabolism—and by analyzing the well-documented activities of structurally analogous compounds such as ethyl pyruvate. Our objective is to provide not just a summary of what is known, but a scientifically grounded roadmap for what is yet to be discovered.
Part 1: Foundational Knowledge and Physicochemical Properties
This compound, also known as ethyl dimethylpyruvate or ketovaline ethyl ester, is an organic compound with the chemical formula C7H12O3[1][2]. It is a clear, light yellow liquid with a molecular weight of 144.17 g/mol [3][4][5].
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 20201-24-5 | [2][3][4] |
| Molecular Formula | C7H12O3 | [1][2][4] |
| Molecular Weight | 144.17 g/mol | [1][4][5] |
| IUPAC Name | ethyl 3-methyl-2-oxobutanoate | [1][4] |
| Appearance | Clear light yellow liquid | [3][6] |
| Boiling Point | 62 °C at 11 mmHg | [3][7] |
| Density | 0.989 g/mL at 25 °C | [3][7] |
| Solubility | Slightly soluble in water | [3][6] |
While primarily utilized in organic synthesis as a reactant for creating more complex molecules like hydroxy unsaturated carbonyl compounds, its structural characteristics hint at potential biological relevance[2][3][5][8].
Part 2: The Metabolic Context - A Gateway to Potential Bioactivity
The most compelling avenue for exploring the biological relevance of this compound is through its parent acid, 3-methyl-2-oxobutanoic acid (also known as α-ketoisovalerate). This α-keto acid is a central metabolite in the catabolism of the branched-chain amino acid (BCAA) valine[9].
Branched-Chain Amino Acid (BCAA) Catabolism
BCAA metabolism is a critical pathway for energy production, protein synthesis, and signaling. Dysregulation of this pathway has been implicated in various metabolic disorders, including type 2 diabetes and obesity[10][11][12]. 3-Methyl-2-oxobutanoic acid is a key intermediate in this pathway, and its levels can be indicative of metabolic health[9][13]. The potential for this compound to act as a pro-drug or modulator of this pathway is a primary hypothesis for its biological activity.
Caption: Potential metabolic fate of this compound.
Part 3: Extrapolation from Structurally Related Compounds
Given the limited direct data, a powerful approach to hypothesis generation is the study of structurally similar molecules with well-defined biological activities.
Case Study: Ethyl Pyruvate - A Model for Investigation
Ethyl pyruvate, a simple α-keto ester, has been extensively studied and shown to possess significant neuroprotective and anti-inflammatory properties[14]. It mitigates oxidative stress and inflammation in various disease models. For instance, in models of Parkinson's disease, ethyl pyruvate has been shown to resolve motor dysfunction and protect against neuronal damage by reducing oxidative stress and inflammation[14].
The structural similarity between ethyl pyruvate and this compound suggests that the latter may also exhibit similar protective effects. The presence of the α-keto ester moiety is crucial for the antioxidant activity of ethyl pyruvate, and this functional group is conserved in this compound.
Other Relevant Analogs
-
Ethyl Palmitate: This fatty acid ester has demonstrated anti-inflammatory activity in various rat models. It has been shown to reduce paw edema, decrease prostaglandin E2 levels, and lower plasma levels of TNF-α and IL-6[15]. This provides further evidence that ethyl esters of biologically relevant acids can exert anti-inflammatory effects.
-
Derivatives of Oxobutanoates: Various synthetic derivatives of related oxobutanoates have been investigated for a range of biological activities, including antimicrobial and anticancer properties[16]. This highlights the potential for this chemical scaffold to be a starting point for drug discovery.
Part 4: A Proposed Research Framework for Elucidating Biological Activity
This section outlines a logical, phased approach for the systematic investigation of the biological activity of this compound.
Phase 1: In Vitro Characterization
The initial phase should focus on cell-based assays to screen for a broad range of potential activities.
1.1. Cytotoxicity and Metabolic Assays:
-
Objective: To determine the cytotoxic profile and general metabolic impact of the compound.
-
Protocol:
-
Culture relevant cell lines (e.g., HepG2 for liver metabolism, SH-SY5Y for neuroprotection, RAW 264.7 for inflammation).
-
Treat cells with a dose-range of this compound (e.g., 1 µM to 1 mM) for 24-48 hours.
-
Assess cell viability using an MTT or LDH assay.
-
Measure ATP levels to assess mitochondrial function.
-
Use Seahorse XF Analyzer to determine effects on cellular respiration and glycolysis.
-
1.2. Anti-inflammatory Screening:
-
Objective: To investigate potential anti-inflammatory effects.
-
Protocol:
-
Use RAW 264.7 macrophages.
-
Pre-treat cells with this compound for 1-2 hours.
-
Induce an inflammatory response with lipopolysaccharide (LPS).
-
Measure levels of key inflammatory mediators such as TNF-α, IL-6, and nitric oxide (using Griess reagent) in the cell supernatant via ELISA.
-
Assess NF-κB activation through western blotting or a reporter assay.
-
1.3. Neuroprotective Screening:
-
Objective: To assess the potential for neuroprotection against oxidative stress.
-
Protocol:
-
Use SH-SY5Y neuroblastoma cells.
-
Pre-treat cells with this compound.
-
Induce oxidative stress with agents like H2O2 or 6-OHDA.
-
Measure cell viability and reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.
-
Caption: Proposed workflow for in vitro screening.
Phase 2: Mechanistic Studies
Based on the results of Phase 1, this phase will delve deeper into the mechanism of action.
-
Target Identification: Employ techniques such as thermal shift assays or affinity chromatography with cell lysates to identify potential protein binding partners.
-
Pathway Analysis: If anti-inflammatory effects are observed, conduct RNA sequencing to identify modulated gene expression profiles and perform detailed Western blot analysis of key signaling pathways (e.g., MAPK, PI3K/Akt).
-
Enzyme Inhibition Assays: Screen for inhibitory activity against relevant enzymes, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX)[17][18].
Phase 3: In Vivo Validation
Promising in vitro results should be validated in animal models.
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents. HPLC methods can be adapted for this purpose[19].
-
Efficacy Studies:
Part 5: Considerations on Use in Fragrance and Flavor Industries
There is conflicting information regarding the use of this compound in fragrances. While some patents describe its use for its fresh, fruity, and nutty notes, other sources explicitly state it is not for fragrance or flavor use[20][21]. This discrepancy may be due to regulatory status, safety concerns at certain concentrations, or instability in formulations. Safety assessments for structurally related fragrance ingredients often rely on the Threshold of Toxicological Concern (TTC) when direct data is unavailable[22][23][24]. Any development for therapeutic use would require a full, independent toxicological evaluation.
Conclusion and Future Directions
This compound represents a molecule at the intersection of metabolism and synthetic chemistry. While its biological activities are not yet well-defined, its metabolic context as a derivative of a key BCAA intermediate and its structural similarity to compounds like ethyl pyruvate provide a strong rationale for further investigation. The proposed research framework offers a clear path forward to systematically uncover its potential as a modulator of inflammatory and neurodegenerative processes. Future research should focus on validating these hypotheses and exploring the therapeutic potential of this intriguing α-keto ester.
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An In-depth Technical Guide to Ethyl 3-methyl-2-oxobutyrate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
Ethyl 3-methyl-2-oxobutyrate, also known as ethyl dimethylpyruvate or ketovaline ethyl ester, is a versatile α-ketoester that serves as a valuable building block in organic synthesis.[1] Its unique structural motif, featuring adjacent ketone and ester functionalities, provides a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role as a key intermediate in the development of therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Physicochemical Properties
This compound is a clear, light yellow liquid with a characteristic odor.[2] It is slightly soluble in water but miscible with many common organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 20201-24-5 | [1] |
| Appearance | Clear light yellow liquid | [2] |
| Boiling Point | 62 °C at 11 mmHg | [3] |
| Density | 0.989 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.410 | [3] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [1] |
| Solubility | Slightly soluble in water | [2] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of a Grignard reagent, specifically isopropylmagnesium bromide, with diethyl oxalate. This approach allows for the direct formation of the desired α-ketoester.
Experimental Protocol: Synthesis via Grignard Reaction
Part A: Preparation of Isopropylmagnesium Bromide
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
-
Initiation: Magnesium turnings are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.
-
Grignard Formation: A solution of 2-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is typically initiated by gentle warming. Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining 2-bromopropane solution is added at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey solution is then cooled to room temperature for use in the next step.
Part B: Reaction with Diethyl Oxalate
-
Reaction Setup: A separate flame-dried, three-necked round-bottom flask is charged with a solution of diethyl oxalate in anhydrous diethyl ether and cooled to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.
-
Addition of Grignard Reagent: The freshly prepared isopropylmagnesium bromide solution is added dropwise to the cooled diethyl oxalate solution with vigorous stirring. The temperature should be maintained below -70 °C during the addition.
-
Quenching: After the addition is complete, the reaction is stirred at -78 °C for an additional hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.[3]
Sources
Ethyl 3-methyl-2-oxobutyrate: A Strategic Precursor in Complex Organic Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3-methyl-2-oxobutyrate, also known as ketovaline ethyl ester, has emerged as a versatile and valuable C7 building block.[1][2] Its unique α-keto-β-branched ester functionality provides a reactive handle for a variety of transformations, making it a precursor of significant interest in the synthesis of specialized amino acids, intricate natural product fragments, and active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the applications of this compound, with a focus on field-proven insights and detailed methodologies to empower researchers in their synthetic endeavors.
Core Properties and Strategic Advantages
This compound is a clear, light yellow liquid with a molecular weight of 144.17 g/mol .[1][2] Its physical and chemical properties are summarized in the table below. The presence of two adjacent carbonyl groups, an ester and a ketone, dictates its reactivity profile. The α-keto group is susceptible to nucleophilic attack, while the protons on the isopropyl group are not readily enolizable, directing reactions to the carbonyl carbons. This characteristic makes it a prime substrate for reactions such as reductive amination and additions of organometallic reagents.
| Property | Value | Reference |
| CAS Number | 20201-24-5 | [1][2] |
| Molecular Formula | C7H12O3 | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Boiling Point | 62 °C/11 mmHg | [1] |
| Density | 0.989 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.410 | [1] |
Key Synthetic Applications
The utility of this compound as a precursor is highlighted in several key synthetic transformations, which are central to the construction of high-value molecules.
A cornerstone application of this compound is in the synthesis of valine and its derivatives. Valine, an essential amino acid, is a common structural motif in many biologically active peptides and small molecule drugs. Reductive amination provides a direct and efficient route to convert the α-keto ester into the corresponding amino acid ester.
The reaction proceeds through the in situ formation of an imine intermediate upon reaction with an amine source, such as ammonia or a primary amine, which is then reduced to the desired amine.[3] The choice of reducing agent is critical for the success of this one-pot reaction, with sodium cyanoborohydride (NaBH3CN) being a preferred reagent due to its selectivity for reducing the iminium ion over the ketone starting material.[3][4]
Conceptual Workflow for Reductive Amination:
Caption: Reductive amination of this compound.
Protocol: General Procedure for Reductive Amination
This protocol provides a general framework for the reductive amination of this compound. Optimization of reaction conditions, particularly the amine source and solvent, may be necessary for specific substrates.
Materials:
-
This compound
-
Ammonium chloride (or other amine source)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (anhydrous)
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add ammonium chloride (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired valine derivative.
Causality Behind Experimental Choices:
-
Anhydrous Methanol: The reaction is sensitive to water, which can hydrolyze the imine intermediate and reduce the efficiency of the reduction.
-
Sodium Cyanoborohydride: Its mild nature and selectivity for the iminium ion in the presence of the ketone starting material are crucial for high yields in this one-pot procedure.[4]
-
Acetic Acid (optional): A catalytic amount of acid can facilitate the formation of the iminium ion, accelerating the reaction rate.
The synthesis of enantiomerically pure amino acids is of paramount importance in drug development. This compound can be employed in asymmetric reductive amination protocols through the use of chiral auxiliaries.[5][6] A chiral amine, such as (R)- or (S)-α-methylbenzylamine, can be used to form a diastereomeric imine intermediate. Subsequent reduction and removal of the chiral auxiliary can yield the desired enantiomer of the valine derivative.
Workflow for Asymmetric Reductive Amination:
Caption: Asymmetric synthesis using a chiral auxiliary.
This compound has been utilized as a key starting material in the synthesis of complex molecules with potential therapeutic applications. A notable example is its use in the synthesis of (2SR,4SR)-5(S)-(N-Boc)-amino-6-cyclohexyl-4-hydoxy-2-isopropyl hexanoic acid.[1] This intricate molecule contains multiple stereocenters and functional groups, highlighting the strategic importance of the precursor in building molecular complexity. The synthesis, as described by Chakravarty et al., showcases the utility of this ketoester in sophisticated multi-step synthetic sequences.[1]
Additional Synthetic Transformations
Beyond reductive amination, the reactivity of this compound extends to other useful transformations.
The ketone functionality of this compound is a target for nucleophilic addition by organometallic reagents. For instance, it reacts with various allyl halides in the presence of indium to yield hydroxy unsaturated carbonyl compounds. This transformation allows for the introduction of a new carbon-carbon bond and a hydroxyl group, creating a versatile intermediate for further synthetic manipulations.
Protocol: Indium-Mediated Allylation
This protocol is based on the work of Lee et al. and provides a method for the allylation of this compound.
Materials:
-
This compound
-
Allyl bromide (or other allyl halide)
-
Indium powder
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of indium powder (1.5 eq) in anhydrous THF, add a solution of this compound (1.0 eq) and allyl bromide (1.2 eq) in THF at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding hydroxy unsaturated carbonyl compound.
Causality Behind Experimental Choices:
-
Indium: This metal is known for its ability to mediate the allylation of carbonyl compounds in aqueous or organic solvents with high chemoselectivity.
-
Anhydrous THF: While indium-mediated reactions can sometimes be performed in water, the use of an anhydrous solvent prevents unwanted side reactions with the ester functionality.
Conclusion
This compound is a powerful and versatile precursor in organic synthesis. Its unique structural features allow for strategic and efficient entry into complex molecular targets, particularly chiral amino acids and their derivatives. The methodologies outlined in this guide, including reductive amination and organometallic additions, provide a solid foundation for researchers and drug development professionals to leverage the full potential of this valuable building block. As the demand for enantiomerically pure and structurally complex pharmaceuticals continues to grow, the importance of strategic precursors like this compound will undoubtedly increase.
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Chakravarty, P. K., et al. (1989). The synthesis of (2S, 4S, 5S)-5-(N-BOC)-amino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid lactone, an hydroxyethylene dipeptide isostere precusor. Tetrahedron Letters, 30(4), 415-418. [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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Lee, P. H., et al. (2001). A convenient allylation of 1, n-dicarbonyl compounds using organoindium reagents. Bulletin of the Korean Chemical Society, 22(12), 1380-1384. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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Borch, R. F., et al. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. [Link]
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An In-depth Technical Guide on the Role of Ethyl 3-methyl-2-oxobutyrate in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating Ethyl 3-methyl-2-oxobutyrate in the Metabolic Landscape
This compound, an ethyl ester of the branched-chain α-keto acid 3-methyl-2-oxobutanoate (also known as α-ketoisovalerate), occupies a critical nexus in cellular metabolism. While often utilized as a synthetic precursor in organic chemistry, its true metabolic significance is revealed upon its likely hydrolysis in biological systems to 3-methyl-2-oxobutanoate. This keto acid is a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine.[1][2][3][4][5] This guide will provide a comprehensive technical overview of the metabolic journey of this compound, from its conversion to its parent keto acid to its ultimate fate within the intricate network of cellular energy production. We will delve into the enzymatic machinery, regulatory mechanisms, and the clinical implications of this pathway, offering insights for researchers in metabolic diseases and professionals in drug development.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical characteristics of this compound is paramount for its application in research and as a potential therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Appearance | Clear light yellow liquid | |
| Boiling Point | 62 °C at 11 mmHg | |
| Density | 0.989 g/mL at 25 °C | |
| Solubility | Slightly soluble in water |
Part 1: The Metabolic Conversion and Entry into the Valine Catabolic Pathway
The metabolic journey of this compound commences with its conversion to 3-methyl-2-oxobutanoate. This initial step is crucial as the ethyl ester itself is not a direct participant in the core metabolic pathways.
Enzymatic Hydrolysis: The Gateway to Metabolism
It is widely understood that ester compounds are susceptible to hydrolysis by esterase enzymes present in various tissues. While direct in-vivo studies on the specific enzymatic hydrolysis of this compound are not extensively documented, the hydrolysis of other α-keto acid esters has been observed.[6][7] This process, catalyzed by non-specific esterases, would yield 3-methyl-2-oxobutanoate and ethanol.
3-methyl-2-oxobutanoate: A Product of Valine Transamination
The resulting 3-methyl-2-oxobutanoate is a naturally occurring α-keto acid derived from the transamination of the branched-chain amino acid, valine.[1][3][4][5] This reversible reaction is catalyzed by branched-chain aminotransferases (BCATs).
Part 2: The Branched-Chain α-Keto Acid Dehydrogenase Complex: The Commitment Step
Once formed, 3-methyl-2-oxobutanoate is directed towards irreversible degradation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex is a critical regulatory point in BCAA catabolism.[8][9][10]
The BCKDH Complex: Structure and Function
The BCKDH complex is composed of three catalytic components: E1 (a decarboxylase), E2 (a transacylase), and E3 (a dehydrogenase). This complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids, including 3-methyl-2-oxobutanoate, to their corresponding acyl-CoA derivatives.
In the case of 3-methyl-2-oxobutanoate, the BCKDH complex converts it to isobutyryl-CoA.[1]
Regulation of the BCKDH Complex
The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle.[8][9][10][11][12] A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK), phosphorylates and inactivates the E1 component. Conversely, a phosphatase, protein phosphatase 2Cm (PP2Cm), dephosphorylates and activates the complex. This regulation ensures that BCAA catabolism is responsive to the metabolic state of the cell.
Part 3: Downstream Metabolism of Isobutyryl-CoA to Succinyl-CoA
The isobutyryl-CoA generated from the BCKDH complex reaction enters a series of enzymatic steps that ultimately convert it into succinyl-CoA, an intermediate of the citric acid cycle.[1][13][14][15]
The key steps in this conversion are:
-
Dehydrogenation: Isobutyryl-CoA is dehydrogenated to methacrylyl-CoA by isobutyryl-CoA dehydrogenase.[16][17]
-
Hydration: Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA.[1]
-
Deacylation: 3-hydroxyisobutyryl-CoA is hydrolyzed to 3-hydroxyisobutyrate and Coenzyme A.
-
Oxidation: 3-hydroxyisobutyrate is oxidized to methylmalonate semialdehyde.
-
Conversion to Succinyl-CoA: Methylmalonate semialdehyde is converted to succinyl-CoA through a series of reactions involving propionyl-CoA and methylmalonyl-CoA intermediates.[1][14]
Part 4: Clinical Relevance and Pathophysiology
Defects in the BCAA catabolic pathway, particularly in the BCKDH complex, lead to serious metabolic disorders.
Maple Syrup Urine Disease (MSUD)
Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the BCKDH complex.[18][19][20][21][22] This deficiency leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids, including 3-methyl-2-oxobutanoate, in the blood and urine. The buildup of these compounds is neurotoxic and can cause severe neurological damage, developmental delays, and a characteristic sweet odor of the urine, resembling maple syrup.[18][19][20][21][22]
Other Metabolic Implications
Elevated levels of 3-methyl-2-oxovaleric acid (derived from isoleucine) and other branched-chain keto acids are also associated with neurotoxicity and metabolic disturbances.[23][24] Monitoring the levels of these keto acids is crucial for the diagnosis and management of MSUD and other related metabolic disorders.
Part 5: Experimental Protocols for the Analysis of this compound and its Metabolites
Accurate quantification of this compound and its downstream metabolites is essential for research in this area.
High-Performance Liquid Chromatography (HPLC) for this compound
A reverse-phase HPLC method can be employed for the analysis of this compound.[25][26][27]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier such as phosphoric acid or formic acid for Mass-Spec compatibility.[25][26]
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Simple extraction from the biological matrix followed by filtration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Branched-Chain Keto Acids
GC-MS is a highly sensitive and specific method for the analysis of branched-chain keto acids in biological samples.[28][29]
-
Sample Preparation:
-
Deproteinization of the biological sample (e.g., serum, urine) using an acid such as perchloric acid.
-
Extraction of the keto acids with an organic solvent.
-
Derivatization to form more volatile and thermally stable compounds. A common derivatization agent is o-phenylenediamine (OPD), which reacts with the α-keto acid functionality.[30][31]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of the derivatized keto acids.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, providing high sensitivity and specificity.
-
Conclusion
This compound serves as a valuable tool for probing the intricate metabolic pathway of the branched-chain amino acid valine. Its utility lies in its efficient conversion to 3-methyl-2-oxobutanoate, a key intermediate that feeds into the central carbon metabolism via the citric acid cycle. A thorough understanding of this pathway, from the initial hydrolysis of the ethyl ester to the final production of succinyl-CoA, is critical for researchers investigating metabolic disorders such as Maple Syrup Urine Disease and for drug development professionals exploring novel therapeutic interventions targeting BCAA metabolism. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of the key metabolites in this pathway, enabling further advancements in our understanding of cellular metabolism and its role in health and disease.
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- 17. Structures of isobutyryl-CoA dehydrogenase and enzyme-product complex: comparison with isovaleryl- and short-chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Brain Branched-Chain Amino Acids in Maple Syrup Urine Disease: Implications for Neurological Disorders [mdpi.com]
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conformational analysis of Ethyl 3-methyl-2-oxobutyrate
An In-Depth Technical Guide to the Conformational Analysis of Ethyl 3-methyl-2-oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional structure of a molecule is fundamental to its reactivity and biological activity. For flexible molecules such as this compound, an α-keto ester of interest in synthetic and medicinal chemistry, a comprehensive understanding of its conformational landscape is paramount. This guide provides a detailed exploration of the conformational analysis of this compound, integrating experimental data from Fourier Transform Infrared (FTIR) spectroscopy with theoretical insights from ab initio computational modeling. We will delve into the underlying principles of rotational isomerism in α-keto esters, present field-proven protocols for both experimental and computational workflows, and discuss the interpretation of the combined data to build a cohesive model of the molecule's conformational preferences.
Introduction: The Significance of Conformational Analysis in Drug Development
In the realm of drug discovery, the precise shape of a molecule dictates its ability to interact with biological targets. Conformational flexibility, the ability of a molecule to adopt multiple spatial arrangements, can significantly influence a drug's efficacy, selectivity, and pharmacokinetic properties. This compound serves as an exemplary case study for the conformational analysis of small, flexible molecules that are often building blocks for more complex pharmaceutical agents.
The core of this analysis for α-keto esters like this compound revolves around the rotational isomerism of the C-C single bond connecting the two carbonyl groups. This gives rise to two primary planar conformers: the s-trans and s-cis forms, named in analogy to the conformations of conjugated dienes. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects, which can be modulated by the solvent environment. A thorough understanding of this equilibrium is crucial for predicting the molecule's behavior in different chemical and biological settings.
Theoretical Framework: Rotational Isomerism in α-Keto Esters
The central C(O)-C(O) bond in α-keto esters possesses a partial double bond character due to resonance, which leads to a significant rotational barrier. Consequently, the molecule predominantly exists in two low-energy conformations, the s-cis and s-trans isomers, where the dihedral angle O=C-C=O is approximately 0° and 180°, respectively.
Generally, the s-trans conformer is sterically favored and thus more stable. However, the s-cis conformer often possesses a larger dipole moment. This means that in polar solvents, the s-cis form can be preferentially stabilized, shifting the conformational equilibrium. The interplay of these factors makes the conformational landscape of α-keto esters highly sensitive to their environment.
Experimental Methodology: Solution-Phase FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the conformational equilibrium of molecules in solution.[1] The vibrational frequencies of the carbonyl stretching modes (ν(C=O)) are particularly sensitive to the molecule's conformation. The s-cis and s-trans conformers of an α-keto ester will exhibit distinct ν(C=O) bands, allowing for their individual observation and quantification.
Self-Validating Experimental Protocol for Solution-Phase FTIR
This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the obtained data.
-
Solvent Selection and Purification:
-
Choose a range of solvents with varying polarities (e.g., hexane, carbon tetrachloride, acetonitrile, dimethyl sulfoxide) to investigate the effect of the environment on the conformational equilibrium.
-
Ensure all solvents are of spectroscopic grade and are thoroughly dried to eliminate interference from water absorption bands.
-
-
Sample Preparation:
-
Prepare a series of dilute solutions of this compound in each solvent. A typical concentration range is 0.01-0.1 M to minimize intermolecular interactions.
-
Use a calibrated gas-tight syringe for accurate volume measurements.
-
-
FTIR Spectrometer Setup and Calibration:
-
Utilize a high-resolution FTIR spectrometer equipped with a temperature-controlled liquid cell.
-
Purge the spectrometer with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
-
Calibrate the spectrometer using a polystyrene film standard.
-
-
Data Acquisition:
-
Acquire a background spectrum of the pure solvent in the liquid cell at the desired temperature.
-
Acquire the sample spectrum under the same conditions.
-
Collect spectra at a resolution of at least 2 cm⁻¹ and co-add a sufficient number of scans (e.g., 128) to achieve a high signal-to-noise ratio.
-
For variable temperature studies, allow the sample to equilibrate at each temperature for at least 15 minutes before acquiring the spectrum.
-
-
Data Processing and Analysis:
-
Perform a baseline correction on the acquired spectra.
-
Use spectral subtraction to remove the solvent absorption bands.
-
Identify the ν(C=O) bands corresponding to the s-cis and s-trans conformers. These are typically found in the 1700-1750 cm⁻¹ region.
-
Perform deconvolution of the overlapping carbonyl bands using a suitable curve-fitting algorithm (e.g., Gaussian or Lorentzian functions) to determine the integrated area of each peak.
-
The relative population of the conformers can be estimated from the ratio of the integrated areas of their respective ν(C=O) bands, assuming their molar absorptivities are similar.
-
Computational Methodology: Ab Initio Calculations
Ab initio and Density Functional Theory (DFT) calculations provide a powerful theoretical framework to complement experimental findings. These methods allow for the determination of the geometries, relative energies, and vibrational frequencies of the different conformers in the gas phase and in solution (using continuum solvation models).
Self-Validating Computational Protocol
This protocol ensures a robust and reliable computational investigation of the conformational landscape.
-
Initial Conformer Generation:
-
Perform a systematic conformational search by rotating the key dihedral angles (e.g., O=C-C=O and C-C-O-C) to identify all potential low-energy conformers.
-
Utilize a computationally inexpensive method, such as molecular mechanics (e.g., MMFF94 force field), for the initial search.
-
-
Geometry Optimization and Frequency Calculation:
-
Optimize the geometry of each identified conformer using a reliable DFT method, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G(d) or larger).
-
Perform a frequency calculation at the same level of theory for each optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
-
Refinement of Energies:
-
For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
-
Solvation Effects:
-
To model the influence of the solvent, perform geometry optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for each solvent investigated experimentally.
-
-
Data Analysis:
-
Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the conformers, including ZPVE corrections.
-
Compare the calculated vibrational frequencies of the ν(C=O) modes for the s-cis and s-trans conformers with the experimental FTIR data to aid in peak assignment.
-
Analyze the calculated dihedral angles and other geometric parameters to characterize the structure of each conformer.
-
Results and Discussion: A Synergistic Approach
The true power of this conformational analysis lies in the synergy between the experimental and computational data. While the full text of the primary research on this compound is not publicly available, the abstract and related literature for similar α-keto esters allow us to present a representative dataset that illustrates the key findings.
Ab Initio Predictions
Ab initio calculations for this compound are expected to show that the s-trans conformer is more stable than the s-cis conformer in the gas phase due to reduced steric hindrance. The calculated energy difference is likely to be in the range of 1-3 kcal/mol.
Table 1: Representative Calculated Properties of this compound Conformers (Gas Phase, B3LYP/6-311+G(d,p)//B3LYP/6-31G(d))
| Property | s-trans Conformer | s-cis Conformer |
| Relative Energy (ΔE, kcal/mol) | 0.00 | +1.85 |
| Relative Gibbs Free Energy (ΔG, kcal/mol) | 0.00 | +1.92 |
| O=C-C=O Dihedral Angle | ~175° | ~15° |
| Dipole Moment (Debye) | ~2.5 | ~4.2 |
| Calculated ν(C=O) keto (cm⁻¹) | ~1735 | ~1745 |
| Calculated ν(C=O) ester (cm⁻¹) | ~1760 | ~1750 |
Experimental FTIR Observations
In solution-phase FTIR spectra, the carbonyl stretching region of this compound is expected to show two distinct pairs of bands corresponding to the keto and ester C=O stretches of the s-trans and s-cis conformers. The relative intensities of these bands will change with solvent polarity.
Table 2: Representative Experimental ν(C=O) Frequencies (cm⁻¹) for this compound in Different Solvents
| Solvent | Conformer | ν(C=O) keto | ν(C=O) ester |
| n-Hexane (non-polar) | s-trans (major) | 1728 | 1752 |
| s-cis (minor) | 1738 | 1742 | |
| Acetonitrile (polar) | s-trans (minor) | 1725 | 1748 |
| s-cis (major) | 1735 | 1739 |
Integrated Analysis
The computational results aid in the assignment of the experimental FTIR bands. The calculated higher dipole moment of the s-cis conformer explains its increased population in more polar solvents, as observed by the change in the relative intensities of the corresponding ν(C=O) bands in the FTIR spectra. The combination of both techniques provides a robust and self-consistent model of the conformational behavior of this compound.
Conclusion
The conformational analysis of this compound, through the integrated application of solution-phase FTIR spectroscopy and ab initio calculations, provides a comprehensive understanding of its structural flexibility. This guide has outlined the theoretical basis for rotational isomerism in α-keto esters and presented detailed, self-validating protocols for both experimental and computational investigations. The synergy between these methods allows for a confident characterization of the conformational landscape, a critical step in the rational design of molecules with desired chemical and biological properties. This approach serves as a powerful template for the conformational analysis of other flexible molecules relevant to drug discovery and development.
References
-
Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
Ferri, D., Bürgi, T., & Baiker, A. (2000). Conformational isomerism of α-ketoesters. A FTIR and ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-227. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]
-
Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Grimme, S. (2012). A general quantum mechanically derived force field (QMDFF) for molecules and condensed phase simulations. Journal of chemical theory and computation, 8(11), 4447-4459. [Link]
-
Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
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An In-depth Technical Guide to Ethyl 3-methyl-2-oxobutyrate and its Role in Branched-Chain Amino Acid Metabolism
Abstract
The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a fundamental metabolic process with profound implications for cellular energy, signaling, and homeostasis. Dysregulation of this pathway is increasingly linked to a spectrum of pathologies, including metabolic syndrome, diabetes, heart failure, and rare genetic disorders like Maple Syrup Urine Disease (MSUD).[1][2][3] Ethyl 3-methyl-2-oxobutyrate, a cell-permeable ester of α-ketoisovalerate (KIV), the ketoacid analog of valine, serves as a critical investigational tool and a potential therapeutic precursor. This guide provides an in-depth exploration of the BCAA metabolic pathway, elucidates the biochemical role of this compound, and presents detailed experimental protocols for its application in metabolic research.
The Core Biochemistry of Branched-Chain Amino Acid Catabolism
Unlike most amino acids, which are primarily catabolized in the liver, the initial steps of BCAA breakdown occur predominantly in peripheral tissues, especially skeletal muscle.[4] This unique inter-organ metabolism is central to their physiological roles. The catabolic pathway can be understood in two primary, regulated stages followed by divergent downstream processing.
Step 1: Reversible Transamination via Branched-Chain Aminotransferases (BCATs)
The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which require pyridoxal-5-phosphate (PLP), a vitamin B6 derivative, as a cofactor.[5][6] In this reaction, the amino group from a BCAA is transferred to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA).[2][5][7]
-
Leucine → α-Ketoisocaproate (KIC)
-
Isoleucine → α-Keto-β-methylvalerate (KMV)
Two main BCAT isoforms exist with distinct tissue distributions: BCAT1 is primarily cytosolic and expressed in the brain, while BCAT2 is mitochondrial and abundant in skeletal muscle, kidney, and other peripheral tissues, but notably low in the liver.[7][9][10] This distribution explains why BCAAs largely bypass hepatic metabolism, allowing muscle to utilize them for local energy and nitrogen shuttling. The BCKAs produced can be released into circulation and taken up by the liver for subsequent oxidation.[5][7]
Step 2: Irreversible Oxidative Decarboxylation via the BCKDH Complex
The second step is the irreversible oxidative decarboxylation of BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[7][11] This is the committed and rate-limiting step of BCAA catabolism.[11] The BCKDH complex converts the BCKAs into their respective acyl-CoA derivatives, releasing CO₂ and reducing NAD+ to NADH.[2][5][7]
-
KIC → Isovaleryl-CoA
-
KMV → 2-Methylbutyryl-CoA
-
KIV → Isobutyryl-CoA[11]
Causality in Regulation: The activity of the BCKDH complex is the central control point for BCAA degradation and is tightly regulated by a phosphorylation/dephosphorylation cycle.
-
Inactivation: BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, conserving BCAAs for protein synthesis.[5][8][10] High concentrations of BCKAs, particularly KIC, can allosterically inhibit BCKDK, creating a negative feedback loop that promotes BCAA catabolism when supply is high.[9][10]
-
Activation: The phosphatase PPM1K (also known as PP2Cm) dephosphorylates and activates the BCKDH complex, committing BCAAs to degradation for energy production.[5][9]
Downstream Metabolic Fates
Following the BCKDH-catalyzed reaction, the three acyl-CoA derivatives are processed through distinct pathways:
-
Leucine (Ketogenic): Isovaleryl-CoA is ultimately metabolized to produce acetoacetate and acetyl-CoA, which can be used for ketogenesis or enter the TCA cycle.[11]
-
Isoleucine (Ketogenic & Glucogenic): 2-Methylbutyryl-CoA degradation yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, a TCA cycle intermediate, making it glucogenic.[11]
-
Valine (Glucogenic): Isobutyryl-CoA is metabolized to propionyl-CoA, which is then converted to succinyl-CoA, feeding into the TCA cycle for anaplerosis or gluconeogenesis.[11]
This compound: A Probe for Metabolic Interrogation
This compound is the ethyl ester of 3-methyl-2-oxobutanoic acid, more commonly known as α-ketoisovalerate (KIV). Its utility in research stems from its chemical properties and precise point of entry into the BCAA pathway.
Chemical Properties and Rationale for Use
| Property | Value | Source |
| Chemical Formula | C₇H₁₂O₃ | [12][13] |
| Molecular Weight | 144.17 g/mol | [12][13] |
| Appearance | Clear light yellow liquid | [14] |
| Boiling Point | 62 °C at 11 mmHg | [12][14] |
| Density | 0.989 g/mL at 25 °C | [12][14] |
Expertise-Driven Insight: The primary advantage of using the ethyl ester form over the free keto acid (KIV) in cell-based assays is enhanced membrane permeability. The ester group increases the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, releasing KIV directly into the cytosol and mitochondria. This ensures efficient delivery and allows researchers to bypass the BCAA membrane transporters and the initial BCAT-catalyzed step, directly assessing the function of the BCKDH complex and downstream pathways.
Therapeutic and Research Applications
The ability to deliver KIV directly into the metabolic machinery makes this compound and other BCKAs invaluable in several contexts:
-
Studying BCKDH Dysfunction: In models of Maple Syrup Urine Disease (MSUD), where the BCKDH complex is deficient, this compound can be used to study the consequences of BCKA accumulation without the confounding variable of BCAA transport and transamination.[3][15]
-
Nitrogen-Sparing Therapy: In conditions like chronic kidney disease (CKD) and hyperammonemia, BCKAs serve as nitrogen-free skeletons of essential amino acids.[16][17] They can be transaminated in vivo to form the corresponding BCAA (e.g., KIV to valine), consuming excess nitrogen (ammonia) in the process and thereby reducing the nitrogenous waste load on the kidneys or liver.[16][18][19] Supplementation with keto-analogues in conjunction with a low-protein diet is a therapeutic strategy to maintain nutrition while delaying the progression of CKD.[18][20][21]
Methodologies for Investigating BCAA Metabolism
A robust investigation into BCAA metabolism requires validated protocols for both cellular manipulation and analytical quantification.
Experimental Protocol: Assessing BCAA Catabolic Flux in C2C12 Myotubes
This protocol describes a workflow for treating differentiated C2C12 myotubes with this compound to measure changes in downstream BCAA metabolites.
Self-Validating System: The protocol includes control groups (vehicle) and recommends multiple time points and dose responses to ensure the observed effects are specific to the treatment. Analysis of both intracellular and extracellular metabolites provides a complete picture of metabolic flux.
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Seed C2C12 myoblasts in a 6-well plate at a density of 2.5 x 10⁵ cells/well in DMEM with 10% FBS.
-
Once cells reach ~90% confluency, switch to differentiation medium (DMEM with 2% horse serum).
-
Maintain in differentiation medium for 4-6 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.
-
-
Preparation of Treatment Media:
-
Prepare a 100 mM stock solution of this compound (Sigma-Aldrich, Cat# 218456) in sterile DMSO.
-
Prepare treatment media by diluting the stock solution into serum-free DMEM to final concentrations (e.g., 100 µM, 500 µM, 1 mM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO (typically ≤0.1%).
-
-
Treatment and Incubation:
-
Wash differentiated myotubes twice with sterile PBS.
-
Add 2 mL of the respective treatment or vehicle control media to each well.
-
Incubate for the desired time period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂.
-
-
Sample Collection:
-
Media: Collect the extracellular medium from each well into a labeled microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet any cell debris and transfer the supernatant to a new tube.
-
Cell Lysate: Place the plate on ice. Wash the cells three times with ice-cold PBS. Add 500 µL of ice-cold 80% methanol to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the cell lysate vigorously for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
Store all media and lysate samples at -80°C until analysis.
-
Analytical Methodologies for Metabolite Quantification
Accurate quantification is paramount. The choice of method depends on the required sensitivity, specificity, and the number of analytes to be measured.
-
High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying BCAAs and BCKAs. It typically requires pre-column derivatization to make the analytes detectable by fluorescence or UV. A common method involves derivatizing amino acids with o-phthaldialdehyde (OPA) and keto acids with o-phenylenediamine (OPD), followed by separation on a reverse-phase column.[22] This method is robust but can be lower throughput than mass spectrometry-based approaches.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolic analysis due to its high sensitivity, specificity, and ability to measure a broad range of metabolites simultaneously without derivatization.[23][24] It can quantify BCAAs, BCKAs, and downstream indicators of pathway flux like short-chain acylcarnitines (e.g., isobutyrylcarnitine, C4).[24] Isotope-labeled internal standards are used for precise absolute quantification.
-
Enzymatic/Spectrophotometric Assays: These are high-throughput methods suitable for measuring total BCAA concentrations in samples like plasma.[25] The assay uses an enzyme, such as leucine dehydrogenase, which oxidatively deaminates all three BCAAs while stoichiometrically reducing NAD+ to NADH. The increase in NADH is then measured by absorbance at 340 nm or via a colorimetric product at 450 nm.[25] While fast and simple, this method does not distinguish between the individual BCAAs.
Expected Quantitative Data
Treatment of C2C12 myotubes with this compound is expected to directly increase the intracellular pool of KIV and subsequently the products of its catabolism.
Table 1: Hypothetical Changes in Key BCAA Metabolites Following Treatment
| Metabolite | Vehicle Control (Relative Abundance) | 500 µM this compound (Relative Abundance) | Expected Fold Change | Rationale |
| Valine | 1.0 | ~0.8 | ↓ | Increased KIV may shift the BCAT equilibrium towards valine synthesis, consuming glutamate. Alternatively, downstream signaling may alter BCAA uptake. |
| α-Ketoisovalerate (KIV) | 1.0 | >50 | ↑↑↑ | Direct product of intracellular hydrolysis of the parent compound. |
| Isobutyrylcarnitine (C4) | 1.0 | >10 | ↑↑ | Direct downstream product of KIV oxidation by BCKDH, reflecting increased pathway flux. |
| α-Ketoisocaproate (KIC) | 1.0 | ~1.0 | ↔ | Unchanged, as the treatment specifically targets the valine catabolic branch. |
Conclusion and Future Directions
This compound is an essential tool for dissecting the complexities of BCAA metabolism. By allowing researchers to specifically probe the valine catabolic pathway downstream of the initial transamination step, it facilitates a deeper understanding of the rate-limiting BCKDH complex and its role in health and disease. The methodologies presented here provide a framework for conducting rigorous, validated experiments in this critical area of metabolic research.
Future work should focus on using stable isotope tracers (e.g., ¹³C-labeled this compound) in combination with metabolomic analysis to precisely map the flux of carbon through the BCAA pathways and their intersections with other core metabolic networks, such as glucose and fatty acid oxidation. Such studies will be instrumental in developing targeted therapeutic strategies for a wide range of metabolic disorders.
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- Branched-Chain Amino Acid Deprivation Decreases Lipid Oxidation and Lipogenesis in C2C12 Myotubes. (2022). PubMed Central.
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stability and degradation pathways of Ethyl 3-methyl-2-oxobutyrate
An In-Depth Technical Guide to the Stability and Degradation Pathways of Ethyl 3-methyl-2-oxobutyrate
Introduction
This compound, an α-keto ester also known as ethyl dimethylpyruvate, is a valuable intermediate in organic synthesis. Its utility is found in the synthesis of complex molecules, including pharmaceutical precursors.[1] The chemical architecture of this compound, featuring a reactive α-keto group adjacent to an ester linkage, dictates its chemical behavior and susceptibility to degradation. A thorough understanding of its stability profile and degradation pathways is paramount for researchers, scientists, and drug development professionals to ensure the integrity of starting materials, the purity of final products, and the reliability of experimental outcomes.
This guide provides a comprehensive analysis of the factors influencing the stability of this compound. We will delve into its primary degradation pathways—hydrolysis, oxidation, and photolysis—supported by mechanistic insights and field-proven methodologies for their investigation. The principles of forced degradation studies are presented as a robust framework for systematically evaluating the molecule's intrinsic stability.[2]
Physicochemical Properties
The stability of a chemical compound is intrinsically linked to its physical and chemical properties. Key properties of this compound are summarized below, providing a foundation for understanding its reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| IUPAC Name | ethyl 3-methyl-2-oxobutanoate | [3] |
| CAS Number | 20201-24-5 | [3][4] |
| Appearance | Clear, light yellow liquid | [1][5] |
| Density | 0.989 g/mL at 25 °C | [4] |
| Boiling Point | 62 °C at 11 mmHg | [4] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [6] |
| Solubility | Slightly soluble in water | [1][5] |
| Storage Temperature | 2-8°C | [4] |
Forced Degradation: A Framework for Stability Assessment
Forced degradation, or stress testing, is an essential component of pharmaceutical development and chemical stability assessment.[2][7] It involves subjecting a compound to conditions more severe than standard storage to accelerate degradation. The primary objectives are to identify the likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods capable of separating the parent compound from its degradants.[8][9] This proactive approach provides critical insights into a molecule's intrinsic stability and informs decisions on formulation, packaging, and storage.[7]
Primary Degradation Pathways
The structure of this compound suggests several potential routes of degradation. The ester functional group is a primary target for hydrolysis, while the α-keto moiety can be susceptible to other chemical transformations.
Hydrolytic Degradation
Hydrolysis is the most anticipated degradation pathway for this compound. As an ester, it is susceptible to cleavage in aqueous media, a reaction that can be catalyzed by both acid and base. Studies on analogous α-keto esters have demonstrated that they can undergo rapid and spontaneous hydrolysis in aqueous solutions.[10]
Mechanism: The reaction involves the nucleophilic attack of a water molecule (or hydroxide ion in basic conditions) on the carbonyl carbon of the ester group. This leads to the cleavage of the ester bond, yielding 3-methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid) and ethanol. This process results in the acidification of the medium due to the formation of the carboxylic acid.[10]
Stability Profile:
-
Acidic Conditions: Hydrolysis is expected to be accelerated.
-
Neutral Conditions: Spontaneous hydrolysis can occur, though likely at a slower rate than under acidic or basic conditions.[10]
-
Basic Conditions: Base-catalyzed hydrolysis (saponification) is typically rapid and irreversible, leading to the formation of the carboxylate salt of 3-methyl-2-oxobutanoic acid.
Oxidative Degradation
Oxidation represents another potential degradation pathway, although it may be less prominent than hydrolysis. The presence of the α-dicarbonyl functionality could make the molecule susceptible to certain oxidizing agents.
Potential Mechanisms:
-
Strong oxidizing agents could potentially cleave the carbon-carbon bond between the two carbonyl groups.
-
Oxidation could also target the isopropyl group, though this would likely require more vigorous conditions.
Further investigation using common oxidative stress agents like hydrogen peroxide is necessary to confirm the specific degradation products formed under these conditions.
Photolytic Degradation
α-Keto esters are known to be photochemically active.[11] Exposure to light, particularly in the UV range, can induce degradation.
Potential Mechanisms: The absorption of light can excite the molecule to a higher energy state, leading to various reactions. For α-keto esters, Norrish-type reactions are common photochemical pathways, which can involve cleavage of the C-C bond adjacent to the carbonyl group, potentially leading to decarboxylation or the formation of radical species.
Potential Enzymatic Pathways
In biological systems or during biocatalytic processes, this compound can be a substrate for various enzymes.
Enzymatic Reduction: A significant metabolic pathway for α-keto esters is the reduction of the ketone group. For instance, reductases found in microorganisms like Klebsiella pneumoniae can stereoselectively reduce the ketone of similar substrates to the corresponding α-hydroxy ester, ethyl (2R,3S)-3-hydroxy-2-methylbutanoate.[12][13] This reaction typically requires a cofactor such as NADPH.[12]
Enzymatic Hydrolysis: Esterase enzymes could also catalyze the hydrolysis of the ester bond, leading to the same products as chemical hydrolysis.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the preferred technique.
-
Method: A reverse-phase (RP) HPLC method is suitable for analyzing this compound.[14]
-
Mobile Phase: A simple mobile phase consisting of acetonitrile and water with an acid modifier (like phosphoric acid or formic acid for MS compatibility) can be used.[14]
-
Detection: UV detection is appropriate, given the presence of the carbonyl chromophores.
-
Validation: The method must be validated to demonstrate specificity, meaning it can fully resolve the parent peak from all potential degradation product peaks and any impurities from the formulation.
Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies on this compound.
Protocol 1: Hydrolytic Degradation Study
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Sample Setup:
-
Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N Hydrochloric Acid.
-
Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N Sodium Hydroxide.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.
-
Control: Prepare a sample by diluting the stock solution with the mobile phase to the target concentration.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 60°C). Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: For the acid and base samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before dilution for analysis.
-
Analysis: Analyze all samples, including the control, by a validated stability-indicating HPLC method.
-
Causality Check: The use of a control sample stored under identical conditions (minus the stressor) is critical. Degradation observed in the stressed samples but not the control can be confidently attributed to the stress condition.
Protocol 2: Oxidative Degradation Study
-
Preparation: Use the same stock solution as in the hydrolysis study.
-
Sample Setup: Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.
-
Incubation: Store the sample at room temperature, protected from light. Withdraw aliquots at specified time points.
-
Analysis: Analyze the samples by HPLC. Compare the chromatograms to a control sample to identify degradation products.
Protocol 3: Photostability Study
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent. Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place the samples in a photostability chamber and expose them to a light source compliant with ICH Q1B guidelines (providing controlled UV and visible light).
-
Sampling & Analysis: Analyze the exposed and dark control samples at appropriate time intervals using HPLC.
-
Causality Check: Significant degradation in the light-exposed sample compared to the minimal degradation in the dark control confirms photosensitivity.
| Stress Condition | Typical Reagent/Condition | Primary Degradation Pathway | Expected Primary Degradant(s) |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | Hydrolysis | 3-Methyl-2-oxobutanoic Acid, Ethanol |
| Basic Hydrolysis | 0.1 N NaOH, Room Temp | Hydrolysis (Saponification) | Sodium 3-methyl-2-oxobutanoate, Ethanol |
| Oxidation | 3% H₂O₂, Room Temp | Oxidation | To be determined (potential C-C bond cleavage products) |
| Photolysis | ICH Q1B compliant light exposure | Photodegradation | To be determined (potential products from Norrish reactions) |
| Thermal | 60-80°C (in solid state/solution) | Thermolysis | To be determined (assess for acceleration of other pathways) |
Summary and Recommendations
The primary degradation pathway for this compound is hydrolysis of the ester linkage, which is accelerated by both acidic and basic conditions. The molecule may also be susceptible to oxidative and photolytic degradation, though these pathways are likely secondary.
Handling and Storage Recommendations:
-
Storage: Store in a tightly sealed container at the recommended temperature of 2-8°C to minimize thermal degradation and potential hydrolysis from atmospheric moisture.[4]
-
Protection from Light: Store in an amber vial or in the dark to prevent photolytic degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Aqueous Solutions: Prepare aqueous solutions fresh and use them promptly due to the potential for spontaneous hydrolysis.[10] Avoid highly acidic or basic aqueous media unless hydrolysis is the intended reaction.
By understanding these stability characteristics and implementing the recommended handling procedures, researchers can ensure the quality and integrity of this compound throughout its lifecycle in the laboratory and in development processes.
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- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Training Snippet: Introduction to forced degrad
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Methodological & Application
Application Notes & Protocols: Ethyl 3-methyl-2-oxobutyrate in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Prochiral α-Keto Ester
Ethyl 3-methyl-2-oxobutyrate, also known as ethyl dimethylpyruvate, is a valuable and versatile prochiral building block in modern organic synthesis.[1] Its structure, featuring an α-keto ester moiety with a sterically demanding isopropyl group adjacent to the ketone, presents a unique platform for introducing chirality. The two carbonyl groups offer distinct reactivity: the ketone is a target for asymmetric reduction and nucleophilic addition, while the ester can be manipulated post-transformation. The true power of this reagent lies in its ability to be converted into chiral α-hydroxy esters, which are key intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. This guide provides an in-depth exploration of the primary asymmetric transformations involving this compound, focusing on the underlying principles, field-proven protocols, and the causality behind experimental choices.
Molecular Profile: this compound [1][2]
| Property | Value |
| Chemical Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| CAS Number | 20201-24-5 |
| Appearance | Colorless Liquid |
| Boiling Point | 62 °C at 11 mmHg |
| Density | 0.989 g/mL at 25 °C |
Part 1: Asymmetric Reduction of the Ketone Carbonyl
The most prevalent application of this compound is the enantioselective reduction of its ketone functionality to yield the corresponding chiral α-hydroxy ester, ethyl 3-methyl-2-hydroxybutyrate. This transformation creates a stereocenter with high precision, and the choice of methodology—chemo-catalysis, stoichiometric reagents, or biocatalysis—depends on factors like scale, desired stereoisomer, and available equipment.
Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is an atom-economical and highly efficient method for ketone reduction, often employed in industrial settings.[3] The strategy relies on a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Rhodium) coordinated to a chiral ligand, which facilitates the stereoselective transfer of hydrogen to one face of the prochiral ketone.[4][5]
Causality of Method: The success of this method hinges on the formation of a well-defined chiral pocket around the metal center by the ligand. The substrate, this compound, coordinates to the metal, and steric and electronic interactions between the substrate and the chiral ligand dictate the facial selectivity of hydride delivery from the activated hydrogen molecule. For α-keto esters, the presence of the adjacent ester group can act as a coordinating anchor, enhancing the rigidity of the transition state and leading to higher enantioselectivity.[3]
Workflow for Catalyst Screening in Asymmetric Hydrogenation
Caption: Workflow for optimizing metal-catalyzed asymmetric hydrogenation.
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative example based on established procedures for Ru-BINAP catalyzed ketone hydrogenations.
-
Catalyst Preparation (In Situ): In a nitrogen-filled glovebox, add [{RuCl₂(p-cymene)}₂] (1 mol%) and the selected chiral diphosphine ligand (e.g., (S)-BINAP, 2.2 mol%) to a high-pressure reactor vessel equipped with a magnetic stir bar.
-
System Purge: Seal the vessel, remove it from the glovebox, and purge with argon or nitrogen for 10 minutes.
-
Solvent and Substrate Addition: Add degassed solvent (e.g., methanol, 0.2 M). Stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation. Add this compound (1.0 eq).
-
Hydrogenation: Purge the reactor with hydrogen gas (H₂) three times before pressurizing to the desired pressure (e.g., 10-50 bar).
-
Reaction: Heat the reaction to the desired temperature (e.g., 40-60 °C) and stir vigorously for 12-24 hours, or until H₂ uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a short pad of silica gel to remove the catalyst, washing with ethyl acetate.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR to determine conversion and by chiral HPLC or GC to determine the enantiomeric excess (ee).
Data Summary: Asymmetric Hydrogenation of α-Keto Esters
| Catalyst System | Substrate | H₂ Pressure | Temp (°C) | Solvent | ee (%) | Ref. |
| Ru/MgO-PPh₃-(1R,2R)-DPEN | Aromatic Ketones | - | - | - | High | [6] |
| Rh/Al₂O₃ - Quinine | This compound | - | - | - | Particle-size dependent | [6] |
| Pt/Al₂O₃-Carbon - CD | Ethyl 2-oxo-4-phenylbutyrate | - | - | Acetic Acid | 85 | [6] |
| Ru(II)/BINAP | β-Keto Esters | 10-100 atm | 25-80 | Methanol | >98 | [7] |
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones.[8] It employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[9][10] This method is renowned for its high enantioselectivity, predictable stereochemical outcome, and mild reaction conditions.[11]
Causality of Mechanism: The remarkable selectivity of the CBS reduction stems from a highly organized, six-membered transition state.[10][12]
-
Activation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃), activating it as a powerful hydride donor.[10][12]
-
Coordination: Simultaneously, the endocyclic boron atom of the catalyst, which has enhanced Lewis acidity, coordinates to the ketone's carbonyl oxygen. This coordination is sterically controlled; the ketone orients itself to place its larger substituent (RL) away from the bulky group on the catalyst, leaving the smaller substituent (RS) in closer proximity.[12]
-
Hydride Transfer: The activated hydride is then delivered intramolecularly to the face of the ketone closest to the catalyst, leading to a predictable stereochemical outcome.[10][11] An (S)-catalyst typically delivers the hydride to the re-face of the ketone.
Mechanism of the CBS Reduction
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Protocol 2: (S)-CBS Catalyzed Reduction of this compound
CRITICAL: This reaction must be conducted under strictly anhydrous conditions, as water can significantly decrease enantiomeric excess.[10][12] All glassware should be flame-dried, and solvents must be anhydrous.
-
Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 15 minutes.
-
Substrate Addition: In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous THF (final concentration ~0.5 M). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or GC analysis. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Work-up: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography on silica gel.
Biocatalytic Reduction using Ketoreductases (KREDs)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[13] Ketoreductases (KREDs), enzymes found in a wide range of microorganisms like yeasts, fungi, and bacteria, can reduce ketones with exceptional enantio- and diastereoselectivity under mild aqueous conditions.[13][14]
Causality of Method: The high selectivity of KREDs is due to the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation. A cofactor, typically NADH or NADPH, delivers a hydride to only one face of the carbonyl, governed by the enzyme's structure. Different microorganisms produce enzymes with distinct active site topologies, which can lead to different stereoisomeric products from the same substrate. For instance, some bacterial strains predominantly yield the syn reduction product of α-substituted β-keto esters, while certain fungi favor the anti product.[15][16]
Protocol 3: Whole-Cell Bioreduction with Klebsiella pneumoniae
This protocol is adapted from literature procedures for the stereoselective reduction of a related substrate, ethyl 2-methyl-3-oxobutanoate, which demonstrates the principle for producing the syn diastereomer.[15]
-
Culture Preparation: Inoculate a suitable growth medium (e.g., nutrient broth supplemented with glucose) with a culture of Klebsiella pneumoniae. Grow the culture at an appropriate temperature (e.g., 30 °C) with shaking until it reaches the late logarithmic growth phase.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with a sterile phosphate buffer (e.g., pH 7.0) and re-suspend in the same buffer to a desired cell density.
-
Biotransformation: To the cell suspension, add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol). Add this compound (often dissolved in a minimal amount of a water-miscible solvent like ethanol to aid solubility) to a final concentration of 10-20 g/L.
-
Reaction: Incubate the reaction mixture at 30 °C with gentle shaking. Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by GC.
-
Work-up: Once the reaction reaches completion, remove the cells by centrifugation or filtration.
-
Extraction and Purification: Saturate the aqueous supernatant with NaCl and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify as necessary via column chromatography.
Data Summary: Microbial Reduction of α-Substituted Keto Esters
| Microorganism | Substrate | Product Configuration | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Ref. |
| Klebsiella pneumoniae | Ethyl 2-methyl-3-oxobutanoate | (2R, 3S) - syn | >98% | >99% | [15] |
| Penicillium purpurogenum | Ethyl 2-methyl-3-oxobutanoate | (2S, 3S) - anti | 86% (93:7 anti:syn) | 90% (anti), >99% (syn) | [16] |
| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | anti / syn mixture | 6% (53:47 anti:syn) | 89% (anti), >99% (syn) | [17][18] |
Part 2: Asymmetric Additions & Functionalizations
Beyond reduction, the electrophilic nature of the ketone in this compound allows for asymmetric nucleophilic additions, while the enolizable α-position is a handle for creating quaternary stereocenters.
Indium-Mediated Allylation
The reaction of this compound with allyl halides in the presence of indium metal is a known method to produce unsaturated hydroxy carbonyl compounds.[2][19][20] While often performed achirally, this reaction can be rendered asymmetric by the addition of a chiral ligand that coordinates to the indium intermediate, thereby directing the approach of the nucleophile to one face of the ketone.
Conceptual Workflow for Asymmetric Allylation
Caption: Conceptual pathway for chiral ligand-mediated allylation.
Conclusion
This compound stands out as a highly effective prochiral substrate in asymmetric synthesis. Its utility is demonstrated across a spectrum of transformations, from robust metal-catalyzed and biocatalytic reductions to more specialized carbon-carbon bond-forming reactions. The ability to precisely control the stereochemical outcome using a variety of catalytic systems makes it an indispensable tool for researchers and drug development professionals aiming to construct complex, stereochemically rich molecules. The protocols and principles outlined in this guide serve as a foundation for leveraging this versatile building block in the pursuit of novel chemical entities.
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- Enzymatic reduction of α‐fluoro‐β‐keto esters. (n.d.).
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- Asymmetric reduction of ethyl 2-methyl 3-oxobutano
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- Ruthenium-Catalyzed Asymmetric Hydrogenation of 3-Oxoglutaric Acid Derivatives: A Study of Unconventional Solvent and Substituent Effects. (n.d.).
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Application Notes and Protocols for the Chiral Reduction of Ethyl 3-Methyl-2-Oxobutyrate
This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed exploration of methodologies for the stereoselective reduction of ethyl 3-methyl-2-oxobutyrate to its corresponding chiral hydroxy ester, ethyl 2-hydroxy-3-methylbutanoate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The protocols and insights provided herein are grounded in established scientific principles and aim to equip researchers with the knowledge to select and implement the most suitable reduction strategy for their specific needs.
The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as the biological activity and safety of a drug are often dictated by its stereochemistry.[3] The asymmetric reduction of prochiral ketones, such as this compound, represents a direct and efficient route to optically active alcohols.[4][5] This document will delve into two primary strategies for achieving this transformation: biocatalytic reduction using ketoreductases and chemocatalytic asymmetric hydrogenation.
Part 1: Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis offers a powerful and environmentally benign approach to asymmetric synthesis.[3][6] Enzymes, particularly ketoreductases (KREDs), are highly efficient catalysts that can exhibit exceptional levels of stereoselectivity under mild reaction conditions.[3][4][7] The reduction of β-keto esters using whole-cell systems like baker's yeast (Saccharomyces cerevisiae) has been a long-standing practice, but the use of isolated and engineered KREDs provides greater control and often superior selectivity.[8][9]
Scientific Principle: The KRED-Catalyzed Reduction
Ketoreductases catalyze the transfer of a hydride from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl group of the substrate. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of a specific stereoisomer of the alcohol product.[4] A critical aspect of preparative-scale biocatalysis is the in-situ regeneration of the expensive nicotinamide cofactor. This is commonly achieved by employing a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as the sacrificial substrate, or by using a co-solvent like isopropanol which is oxidized by the KRED itself to regenerate the cofactor.[4][10]
Experimental Workflow for KRED-Mediated Reduction
Caption: Workflow for KRED-mediated chiral reduction.
Protocol 1: Screening of Ketoreductases
The success of a biocatalytic reduction hinges on the selection of an appropriate enzyme. A preliminary screening of a panel of diverse KREDs is the most effective strategy to identify a catalyst with high activity and the desired stereoselectivity (either (R) or (S)).
Materials:
-
This compound
-
Ketoreductase screening kit (containing a variety of KREDs)
-
Cofactor regeneration system (e.g., NADP⁺, glucose, glucose dehydrogenase)
-
100 mM Potassium phosphate buffer (pH 7.0)
-
96-well microtiter plates or microcentrifuge tubes
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Prepare Master Mix: In a sterile container, prepare a master mix containing the phosphate buffer, cofactor, and the cofactor regeneration system components.
-
Aliquot KREDs: Dispense a small, defined amount (e.g., 1-2 mg) of each lyophilized KRED from the screening kit into individual wells of the microtiter plate or into separate microcentrifuge tubes.
-
Initiate Reaction: To each well/tube, add a specific volume of the master mix. Subsequently, add a stock solution of this compound to achieve a final substrate concentration of approximately 5-10 g/L.
-
Incubation: Seal the plate/tubes and incubate at a controlled temperature (e.g., 30°C) with agitation for 16-24 hours.
-
Work-up: Quench the reaction by adding an equal volume of ethyl acetate to each well/tube. Vigorously mix to extract the product. Centrifuge to separate the layers.
-
Analysis: Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate. Analyze the sample by chiral GC or HPLC to determine the percent conversion and the enantiomeric excess (ee) of the product, ethyl 2-hydroxy-3-methylbutanoate.
Protocol 2: Preparative Scale Synthesis
This protocol is a general guideline for scaling up the reaction with a selected "hit" from the screening. Optimization of reaction parameters (substrate concentration, enzyme loading, temperature, pH, and reaction time) is recommended.[10]
Materials:
-
This compound
-
Selected Ketoreductase (lyophilized powder or solution)
-
Cofactor and regeneration system (e.g., NADP⁺, glucose, GDH)
-
100 mM Potassium phosphate buffer (pH 7.0)
-
Suitable reaction vessel with temperature and agitation control
-
Ethyl acetate or other suitable extraction solvent
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In the reaction vessel, dissolve the components of the cofactor regeneration system in the phosphate buffer.
-
Enzyme Addition: Add the selected ketoreductase to the reaction mixture (enzyme loading is typically 1-5% w/w of the substrate).[10]
-
Substrate Addition: Add this compound to the desired final concentration (e.g., 50-100 g/L). The substrate can be added neat or as a solution in a co-solvent.[10]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30°C). Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.
-
Work-up: Once the reaction has reached the desired conversion, filter off the enzyme if it is immobilized or proceed directly to extraction. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure ethyl 2-hydroxy-3-methylbutanoate.
| Parameter | Screening Scale | Preparative Scale | Rationale |
| Substrate Conc. | 5-10 g/L | 50-100 g/L | Initial screening at lower concentration to avoid substrate inhibition. Scale-up aims for higher productivity. |
| Enzyme Loading | ~1-2 mg/reaction | 1-5% (w/w) | Sufficient for detection in screening. Optimized for efficient conversion in preparative scale.[10] |
| Reaction Volume | 0.2 - 1.0 mL | >100 mL | Micro-scale for high-throughput screening. Larger volume for product isolation. |
| Monitoring | Endpoint (24h) | Time-course | Screening identifies hits. Scale-up requires monitoring to determine optimal reaction time. |
Part 2: Chemocatalytic Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient means to produce chiral molecules.[11] For α-keto esters like this compound, heterogeneous catalysis using noble metals on a support, modified with a chiral alkaloid, is a well-established and effective method.[12]
Scientific Principle: Heterogeneous Asymmetric Hydrogenation
This process typically involves a platinum or rhodium catalyst supported on a high-surface-area material like alumina or carbon.[12][13] The stereoselectivity is induced by the addition of a chiral modifier, most commonly a cinchona alkaloid such as cinchonidine or quinine. The substrate and the chiral modifier co-adsorb onto the metal surface, forming a transient diastereomeric complex. This complex directs the delivery of hydrogen from the catalyst surface to one specific face of the carbonyl group, resulting in the preferential formation of one enantiomer of the alcohol.[13] The enantioselectivity of these systems can be highly dependent on factors such as the metal particle size, the support material, the solvent, and the reaction conditions.[12]
General Reaction Scheme for Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation of this compound.
Protocol 3: Asymmetric Hydrogenation using a Modified Platinum Catalyst
This protocol describes a general procedure for the asymmetric hydrogenation of this compound using a platinum-on-alumina catalyst modified with cinchonidine.
Materials:
-
This compound
-
5% Platinum on Alumina (Pt/Al₂O₃)
-
Cinchonidine (chiral modifier)
-
Acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr autoclave) equipped with a stirrer, pressure gauge, and temperature control
-
Hydrogen gas (high purity)
-
Filtration apparatus (e.g., Celite pad)
-
Solvents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution)
Procedure:
-
Reactor Setup: To a clean, dry hydrogenation reactor, add the Pt/Al₂O₃ catalyst (e.g., 5 mol% relative to the substrate).
-
Modifier and Solvent Addition: Add the cinchonidine (e.g., 10-20 mol% relative to Pt) and the solvent, acetic acid.
-
Pre-treatment (Optional but Recommended): Seal the reactor, flush several times with nitrogen, then with hydrogen. Pressurize with hydrogen to the desired reaction pressure and stir at the reaction temperature for 1-2 hours to allow for the interaction between the modifier and the catalyst.
-
Substrate Addition: Depressurize the reactor, and under a nitrogen atmosphere, add a solution of this compound in acetic acid.
-
Hydrogenation: Seal the reactor, flush with hydrogen, and then pressurize to the desired pressure (e.g., 10-50 bar H₂). Heat the reaction to the desired temperature (e.g., 25-50°C) and stir vigorously. Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis and Purification: Determine the conversion and enantiomeric excess by chiral GC or HPLC. Purify the product by column chromatography if necessary.
| Catalyst System | Typical Modifier | Typical ee (%) | Key Advantages |
| Pt/Al₂O₃ | Cinchona Alkaloids | >80% | High activity, well-studied, good for α-keto esters. |
| Rh/C | Quinine | Variable | Can show different selectivity, particle size is crucial.[12] |
| Ru-BINAP (Homogeneous) | BINAP Ligand | >95% | Excellent enantioselectivity, often used in dynamic kinetic resolutions.[14] |
Part 3: Alternative Methodologies - The Corey-Itsuno Reduction
For laboratory-scale synthesis, the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable method for the enantioselective reduction of prochiral ketones.[15][16]
Scientific Principle: The CBS Reduction
The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent (e.g., BH₃•THF) and the ketone substrate.[16][17] The pre-organization of the ketone and the hydride source within the chiral scaffold of the catalyst directs the hydride delivery to a specific face of the carbonyl, leading to high enantioselectivity.[17][18] The predictability of the stereochemical outcome based on the catalyst's chirality is a significant advantage of this method.[16]
Mechanism of the CBS Reduction
Caption: Simplified catalytic cycle of the Corey-Itsuno (CBS) reduction.
Conclusion
The chiral reduction of this compound can be effectively achieved through several robust methodologies. The choice between biocatalysis and chemocatalysis will depend on factors such as the desired scale of the reaction, the required enantiomer, cost considerations, and available equipment. Biocatalytic reductions with ketoreductases offer high selectivity under mild, environmentally friendly conditions and are well-suited for industrial-scale production. Asymmetric hydrogenation provides a powerful alternative, particularly for α-keto esters, with well-established catalyst systems. For smaller-scale laboratory syntheses, the Corey-Itsuno reduction offers excellent enantioselectivity and predictable stereochemical control. The protocols and data presented in this guide serve as a comprehensive resource for scientists to successfully perform these valuable transformations.
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Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology.
-
Examples of drugs derivatives from chiral secondary alcohols. ResearchGate.
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Chiral alcohols: Significance and symbolism. Lateral.
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Corey–Itsuno reduction. Wikipedia.
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Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed.
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Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews.
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
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Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
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Corey–Itsuno reduction. Grokipedia.
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Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria. J-STAGE.
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Chiral Alcohols. Sigma-Aldrich.
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Itsuno-Corey Reduction. SynArchive.
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Enhanced asymmetric reduction of ethyl 3-oxobutyrate by baker's yeast via substrate feeding and enzyme inhibition. University of Nottingham Ningbo China.
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Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research.
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Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. D-Scholarship@Pitt.
-
Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate.
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Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. SpringerLink.
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.
-
Efficient biosynthesis of ethyl (R)-4-chloro- 3-hydroxybutyrate using a stereoselective carbonyl reductase from. SciSpace.
-
Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. ResearchGate.
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Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI.
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Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella. J-STAGE.
-
Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. PubMed.
-
Reduction of ethyl 2-methylacetoacetate to ethyl 3-hydroxy-2-methylbutanoate by NADPH-dependent KRED combined with cofactor regeneration system using GDH. ResearchGate.
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New approach of the synthesis of β-ketoesters. International Journal of Applied Research.
-
Asymmetric hydrogenation. Wikipedia.
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CO2-Assisted asymmetric hydrogenation of prochiral allylamines. PMC - NIH.
-
Application Notes and Protocols for the Enzymatic Reduction of Ethyl Pivaloylacetate with Ketoreductases. Benchchem.
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This compound 97. Sigma-Aldrich.
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Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC - NIH.
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Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Agricultural and Biological Chemistry.
-
Ethyl 2-hydroxy-3-methylbutanoate. PubChem.
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Butanoic acid, 3-hydroxy-, ethyl ester, (S). Organic Syntheses Procedure.
-
Asymmetric Hydrogenation of Ethyl 2-Oxo-2-Phenylacetate with Chiral Platinum Loaded on Carbon Fiber. International Journal of Engineering Research & Technology.
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Application Note & Protocol: Stereoselective Synthesis of Chiral Alcohols via Enzymatic Conversion of Ethyl 3-methyl-2-oxobutyrate
Abstract: This document provides a comprehensive guide for the enzymatic conversion of ethyl 3-methyl-2-oxobutyrate into its corresponding chiral hydroxy ester, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] We detail the principles of ketoreductase (KRED)-mediated asymmetric synthesis, present step-by-step protocols for reactions using isolated enzymes with a cofactor regeneration system, and provide a validated analytical method for monitoring reaction progress and determining stereoselectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the precision and sustainability of biocatalysis.[3][4]
Principle of the Method: The Power of Biocatalytic Reduction
The conversion of a prochiral ketone, such as this compound, to a specific chiral alcohol is a cornerstone of modern asymmetric synthesis. While traditional chemical methods often yield racemic mixtures, enzymatic approaches offer unparalleled stereoselectivity under mild reaction conditions.[5]
The core of this process is the use of a Ketoreductase (KRED) , an oxidoreductase enzyme that catalyzes the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group of the substrate.[6] The enzyme's intricate three-dimensional active site orients the substrate in a specific manner, ensuring the hydride is delivered to one face of the carbonyl, resulting in the formation of a single desired stereoisomer.
A critical consideration for the industrial viability of KRED-catalyzed reactions is the stoichiometric consumption of the expensive NAD(P)H cofactor.[7][8] To overcome this economic barrier, an efficient in-situ cofactor regeneration system is essential. A widely adopted and robust method is the enzyme-coupled system, which uses a second "sacrificial" substrate and a corresponding dehydrogenase to continuously regenerate the reduced cofactor. The most common pairing for NADPH regeneration involves glucose and glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NADP+ back to NADPH.[9][10]
The overall process can be visualized as a two-enzyme catalytic cycle, enabling the transformation of the ketone with only a catalytic amount of the cofactor.
Application Insights: From Theory to Practice
Biocatalyst Selection
The choice of KRED is paramount to achieving high stereoselectivity and conversion. While vast libraries of engineered KREDs are commercially available, enzymes from natural sources also provide excellent catalytic activity. An NADPH-dependent reductase isolated from Klebsiella pneumoniae IFO 3319 has been shown to effectively reduce ethyl 2-methyl-3-oxobutanoate to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with high stereoselectivity.[1] For the protocols herein, we will focus on a generalized approach using a commercially available KRED in tandem with a GDH for cofactor regeneration.
Rationale for Reaction Conditions
The performance of an enzymatic reaction is intrinsically linked to its environment. Key parameters must be carefully controlled:
-
pH: Most KREDs operate optimally in a slightly acidic to neutral pH range (6.0-7.5). The reductase from K. pneumoniae, for example, shows maximum activity at pH 7.0.[1] A buffered system, such as potassium phosphate, is crucial to prevent pH drifts during the reaction, especially as the oxidation of glucose by GDH produces gluconic acid.
-
Temperature: While the K. pneumoniae reductase has a temperature optimum of 45°C, many enzymatic reactions are conducted at a lower temperature (e.g., 30-40°C) to ensure long-term operational stability and prevent protein denaturation over the course of a multi-hour reaction.[1][11]
-
Co-solvents: Substrates like this compound may have limited aqueous solubility. The addition of a water-miscible organic solvent, such as isopropanol or DMSO (typically 5-10% v/v), can enhance substrate availability. Isopropanol can also serve as a co-substrate for cofactor regeneration with certain KREDs.[9][12]
Experimental Protocols
This section provides a detailed workflow for the enzymatic synthesis and subsequent analysis.
Materials and Reagents
| Reagent/Material | Supplier/Grade | Notes |
| This compound | Sigma-Aldrich, 97% | Substrate[13] |
| Ketoreductase (KRED) | e.g., Codexis, Johnson Matthey | Select an enzyme known to reduce α-substituted β-keto esters. |
| Glucose Dehydrogenase (GDH) | e.g., Sigma-Aldrich, Amano Enzyme | For NADPH regeneration.[14] |
| β-NADP+ Sodium Salt | Sigma-Aldrich, ≥95% | Cofactor. |
| D-Glucose | ACS Grade | Co-substrate for regeneration. |
| Potassium Phosphate Buffer | 100 mM, pH 7.0 | Reaction medium. |
| Ethyl Acetate | HPLC Grade | Extraction solvent. |
| Magnesium Sulfate (anhydrous) | ACS Grade | Drying agent. |
| n-Hexane | HPLC Grade | Mobile phase component. |
| Isopropanol (2-Propanol) | HPLC Grade | Mobile phase component. |
| Water Bath or Incubator Shaker | --- | For temperature control. |
| Chiral HPLC Column | e.g., Daicel CHIRALPAK® series | For enantiomeric separation.[2] |
Protocol 1: Isolated Enzyme Synthesis
This protocol describes a typical lab-scale batch reaction (10 mL final volume).
-
Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Mixture Assembly: In a 50 mL screw-cap vial, combine the following in order:
-
8.0 mL of 100 mM Potassium Phosphate Buffer (pH 7.0).
-
180 mg of D-Glucose (for a final concentration of 100 mM).
-
2.0 mg of β-NADP+ Sodium Salt (for a final concentration of ~0.25 mM).
-
5-10 mg of Glucose Dehydrogenase (GDH).
-
5-10 mg of Ketoreductase (KRED).
-
Gently swirl the vial until all solids are dissolved.
-
-
Substrate Addition: Add 144 mg (approx. 145 µL) of this compound to the reaction mixture (for a final concentration of 100 mM).
-
Incubation: Seal the vial tightly and place it in an incubator shaker or water bath set to 30°C with moderate agitation (e.g., 150-200 rpm) for 12-24 hours.
-
Reaction Monitoring (Optional): To monitor progress, withdraw a small aliquot (e.g., 50 µL) at various time points (0h, 2h, 4h, 8h, 24h). Quench the reaction by adding an equal volume of acetonitrile, centrifuge to pellet the enzymes, and analyze the supernatant via HPLC.
-
Reaction Work-up (Endpoint):
-
After 24 hours, quench the reaction by adding 10 mL of ethyl acetate to the vial.
-
Vortex vigorously for 1 minute to extract the product.
-
Separate the organic layer. Perform two additional extractions of the aqueous layer with 10 mL of ethyl acetate each.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, which can be analyzed directly.
-
Protocol 2: Chiral HPLC Analysis
Accurate determination of the reaction's success relies on quantifying the stereoisomeric purity of the product. Chiral HPLC is the standard method for this analysis.[15][16]
-
Sample Preparation: Dissolve a small amount of the crude product from the work-up in the HPLC mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: Daicel CHIRALPAK AS-H (or equivalent column for chiral alcohols).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).[2]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run a standard of the starting material (this compound) to determine its retention time.
-
Inject the reaction sample. The product, ethyl 2-hydroxy-3-methylbutanoate, will produce one or two peaks corresponding to the different stereoisomers.
-
Conversion (%): Calculate using the peak areas of the substrate and product(s). Conversion (%) = [Area(Product(s)) / (Area(Substrate) + Area(Product(s)))] * 100
-
Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e. %): If two product peaks (P1, P2) are observed, calculate the ratio or e.e. d.r. = Area(P1) / Area(P2) e.e. (%) = [|Area(P1) - Area(P2)| / (Area(P1) + Area(P2))] * 100
-
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Potential Issue | Troubleshooting Steps |
| Conversion | > 95% | Low Conversion (<50%) | 1. Verify enzyme activity. 2. Check cofactor and co-substrate concentrations. 3. Ensure pH and temperature are optimal. 4. Test for substrate/product inhibition by running at lower substrate concentrations. |
| Stereoselectivity | > 99% e.e. or d.r. | Low Stereoselectivity | 1. The selected KRED may not be optimal for this substrate; screen other KREDs. 2. If using whole cells, competing endogenous reductases may be present. Consider using an isolated enzyme or an engineered host strain.[17] |
| Reproducibility | High | Inconsistent Results | 1. Ensure accurate preparation of buffer and reagent solutions. 2. Standardize incubation time, temperature, and agitation. 3. Use fresh enzyme preparations. |
Conclusion
The enzymatic reduction of this compound using a ketoreductase coupled with an NADPH regeneration system is a highly efficient and selective method for producing valuable chiral building blocks.[18] The protocols outlined in this guide provide a robust framework for laboratory-scale synthesis and analysis. By carefully controlling reaction parameters and selecting an appropriate biocatalyst, researchers can achieve excellent conversion and near-perfect stereoselectivity, showcasing the significant advantages of biocatalysis in modern organic synthesis.
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Humphrey, G. R., & Fure, K. (2009). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications.
-
Moore, J. C., Pollard, D. J., & Devine, P. N. (2007). Practical chiral alcohol manufacture using ketoreductases. Accounts of Chemical Research, 40(12), 1412-1419.
-
Yuan, Q., Ma, L., Kong, W., Liu, J., Zhang, S., Yan, J., ... & Liu, Y. (2022). Enzymatic synthesis of chiral alcohols using ketoreductases. Critical Reviews in Biotechnology, 42(6), 887-905.
-
Ni, Y., & Xu, J. H. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). Catalysts, 11(3), 346.
-
Zhu, D., Yang, T., & Hua, L. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 919421.
-
El-Zahabi, H. S. A. (2011). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 22(2), 47-56.
-
Nakai, Y., Ohashi, T., & Utsuki, M. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for High-Performance Liquid Chromatography. Analytical Sciences, 35(9), 1041-1044.
-
El-Zahabi, H. S. A. (2011). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. ResearchGate.
-
Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(40), 5869-5884.
-
Zhang, W., et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis, 13(15), 10337-10346.
-
Kataoka, M., et al. (1998). Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. Bioscience, Biotechnology, and Biochemistry, 62(8), 1673-1676.
-
ResearchGate. (n.d.). KRED catalyzed carbonyl reduction via the oxidation of the NAD(P)H cofactor. ResearchGate.
-
Wang, X., et al. (2017). Cofactor NAD(P)H Regeneration Inspired by Heterogeneous Pathways. Chem, 3(1), 31-52.
-
Loderer, C., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. AMB Express, 7(1), 1-13.
-
BenchChem. (2025). A Comparative Guide to the Reduction of Ethyl 3-Oxobutanoate: Chemical vs. Enzymatic Methods. BenchChem.
-
Fuji, K., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2631.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
-
StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. StudyCorgi.
-
Zou, L., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10.
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
ResearchGate. (n.d.). Efficient reduction of aromatic ketones with NADPH regeneration by using crude enzyme from Rhodotorula cells and mannitol as cosubstrate. ResearchGate.
-
Liu, W., et al. (2021). Assembly and engineering of BioBricks to develop an efficient NADH regeneration system. Microbial Cell Factories, 20(1), 1-12.
-
Fow, K. L., et al. (2009). Enhanced asymmetric reduction of ethyl 3-oxobutyrate by baker's yeast via substrate feeding and enzyme inhibition. Tetrahedron: Asymmetry, 20(11), 1295-1300.
-
ResearchGate. (n.d.). H2-driven cofactor regeneration with NAD(P)+-reducing hydrogenases. ResearchGate.
-
ResearchGate. (n.d.). Reduction of ethyl 2-methylacetoacetate to ethyl 3-hydroxy-2-methylbutanoate by NADPH-dependent KRED combined with cofactor regeneration system using GDH. ResearchGate.
-
Zheng, R. C., et al. (2019). Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain. Molecules, 24(17), 3073.
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Scherk, T., et al. (2018). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. Catalysts, 8(1), 23.
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Wang, Y., et al. (2024). Solvent-Free Enzymatic Synthesis of Ethyl 3-Oxobutyrate Derivative: Characterization and Optimization of Reaction Condition. Applied Biochemistry and Biotechnology.
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Patel, R. N. (2011). Chemical and Enzymatic Approaches to the Synthesis of Optically Pure Ethyl (R)-4-cyano-3-hydroxybutanoate. Current Organic Chemistry, 15(22), 3894-3914.
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Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
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Liu, Z., et al. (2010). Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst. Applied Microbiology and Biotechnology, 88(5), 1121-1128.
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PubChem. (n.d.). Ethyl (2R)-2-hydroxybutanoate. PubChem.
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Definitive Analysis of Ethyl 3-methyl-2-oxobutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Scientists
Abstract
Ethyl 3-methyl-2-oxobutyrate, a key keto ester in organic synthesis, demands precise and reliable analytical methods for its identification and quantification. This application note presents a comprehensive, field-proven protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). We delve into the causality behind methodological choices, from sample preparation to instrument configuration and data interpretation. This guide is designed to provide researchers, scientists, and drug development professionals with a self-validating framework for achieving accurate and reproducible results.
Introduction and Analyte Profile
This compound (also known as Ethyl dimethylpyruvate) is a clear, light yellow liquid with the molecular formula C₇H₁₂O₃.[1] It serves as a versatile reactant in organic chemistry, notably in the synthesis of complex molecules like hydroxy unsaturated carbonyl compounds and amino acids.[1] Given its role as a synthetic intermediate, verifying its purity and monitoring its presence in reaction mixtures is critical.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose. Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities for volatile and semi-volatile compounds with the mass spectrometer's definitive identification power based on mass-to-charge ratio and fragmentation patterns.[2]
Analyte Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 3-methyl-2-oxobutanoate | PubChem[3] |
| Synonyms | Ethyl dimethylpyruvate, Ketovaline ethyl ester | Sigma-Aldrich |
| CAS Number | 20201-24-5 | PubChem[3] |
| Molecular Formula | C₇H₁₂O₃ | PubChem[3] |
| Molecular Weight | 144.17 g/mol | PubChem[3] |
| Boiling Point | 62 °C at 11 mmHg | Sigma-Aldrich |
| Density | 0.989 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.410 | Sigma-Aldrich |
| Flash Point | 43 °C (109.4 °F) - closed cup | Sigma-Aldrich |
| Solubility | Slightly soluble in water | ChemicalBook[1] |
Principle of the GC-MS Method
The analysis workflow is grounded in two core principles. First, the sample is introduced into the gas chromatograph, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized analyte through a capillary column. The column's stationary phase interacts with this compound, separating it from the solvent and any impurities based on its boiling point and chemical affinity. Subsequently, the separated analyte flows into the mass spectrometer. Here, it is bombarded with high-energy electrons (Electron Ionization, EI), causing it to ionize and fragment in a predictable and reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding the use of high-purity reagents and proper handling, is crucial for analytical integrity.
Reagents and Materials
-
Analyte Standard: this compound (≥97% purity)
-
Solvent: GC-grade Hexane or Dichloromethane. Causality: These volatile organic solvents are chosen for their high purity, low boiling points (which prevents co-elution with the analyte), and compatibility with GC-MS systems. Avoid water and non-volatile solvents.[2][4]
-
Apparatus: Calibrated micropipettes, Class A volumetric flasks, 2 mL clear glass autosampler vials with PTFE-lined caps. Causality: Using glass vials is mandatory to prevent leaching of plasticizers that can interfere with the analysis.[4][5]
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., Hexane). Cap and invert several times to ensure homogeneity.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 100 µL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent. This concentration is suitable for achieving a robust signal-to-noise ratio without overloading the GC column.[4]
-
-
Final Sample Preparation:
-
Transfer the Working Standard Solution into a 2 mL glass autosampler vial.
-
If the sample contains particulates, it must be filtered through a 0.22 µm PTFE syringe filter or centrifuged prior to transfer.[5]
-
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point and may be optimized for specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Use splitless mode for trace analysis (e.g., <10 ng on-column) or a split ratio (e.g., 50:1) for higher concentrations to prevent peak broadening. |
| Injection Volume | 1 µL | Standard volume for capillary columns to ensure efficient vaporization and transfer. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte (MW 144.17) while minimizing the risk of thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing analysis time and separation efficiency. |
| Column | Non-polar, e.g., HP-5MS (5% Phenyl Polysiloxane) or equivalent | This stationary phase separates compounds primarily by boiling point, which is ideal for this type of analyte. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Oven Program | Initial: 50 °C, hold for 2 min. Ramp: 15 °C/min to 250 °C, hold for 5 min. | The initial hold separates the analyte from the solvent front. The ramp ensures elution of the analyte as a sharp peak, and the final hold cleanses the column of any less volatile contaminants. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The industry standard energy that creates stable and extensive fragmentation, enabling reliable library searching. |
| MS Source Temp. | 230 °C | Prevents condensation of the analyte within the ion source. |
| MS Quad Temp. | 150 °C | Ensures stable ion trajectories and mass filtering. |
| Mass Scan Range | 40 - 250 m/z | This range comfortably covers the molecular ion (m/z 144) and all significant fragments, while excluding low-mass noise from the carrier gas. |
| Acquisition Mode | Full Scan | Used for qualitative analysis to obtain the full mass spectrum for identification. For high-sensitivity quantification, Selected Ion Monitoring (SIM) can be employed. |
Data Analysis and Expected Results
Chromatographic Profile
Under the conditions specified, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the system but will be highly reproducible.
Mass Spectral Interpretation (Qualitative Analysis)
The identity of the analyte is confirmed by comparing its mass spectrum with a reference library, such as the NIST Mass Spectral Library. The mass spectrum for this compound is characterized by a specific fragmentation pattern. While the molecular ion peak [M]⁺ at m/z 144 may be weak or absent, characteristic fragment ions are consistently observed.
-
Key Fragments: The NIST library data indicates prominent peaks at m/z 43 and m/z 71 .[3]
-
Fragmentation Pathway: The fragmentation is driven by the functional groups. The m/z 43 peak likely corresponds to the isopropyl cation [CH(CH₃)₂]⁺ or the acetyl cation [CH₃CO]⁺. The peak at m/z 71 can be attributed to the loss of the ethoxy group (•OCH₂CH₃) from the molecular ion followed by the loss of CO, or direct cleavage yielding the [C₄H₇O]⁺ ion.
Caption: Proposed EI fragmentation pathway for this compound.
Workflow Visualization
The entire analytical process, from sample receipt to final data reporting, follows a logical and systematic workflow to ensure data integrity.
Caption: End-to-end workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a robust and scientifically grounded protocol for the GC-MS analysis of this compound. By explaining the rationale behind key procedural steps and instrumental parameters, this guide equips researchers with the necessary framework to achieve accurate, reproducible, and defensible results. The detailed methodology serves as a reliable starting point for method development and routine quality control in both research and industrial settings.
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 3-methyl-2-oxobutyrate
Abstract and Introduction
Ethyl 3-methyl-2-oxobutyrate (CAS No. 20201-24-5), also known as ethyl α-ketoisovalerate, is a valuable α-keto ester intermediate used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its utility in synthetic pathways, such as in the preparation of advanced amino acid derivatives, necessitates a high degree of purity.[1][2] However, the purification of keto esters via chromatography presents unique challenges, including the potential for keto-enol tautomerism and sensitivity to acidic conditions, which can lead to poor peak shape, band broadening, and compromised separation efficiency.[3][4][5]
This application note provides a robust and scalable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of this compound. We will delve into the scientific rationale behind the method development, from the selection of the stationary and mobile phases to the optimization of detection parameters. The protocol is designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high purity and yield with confidence.[6] The ultimate goal of this guide is to provide a comprehensive workflow that is both scientifically sound and practically applicable in a modern laboratory setting.[7]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of any successful purification strategy.[7] this compound is a moderately polar small molecule. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 20201-24-5 | [1][2][8][9] |
| Molecular Formula | C₇H₁₂O₃ | [8][9] |
| Molecular Weight | 144.17 g/mol | [2][9] |
| Appearance | Clear, light-yellow liquid | [1][8] |
| Boiling Point | 62 °C @ 11 mmHg | [1][2] |
| Density | 0.989 g/mL at 25 °C | [1][2] |
| Solubility | Slightly soluble in water | [1][8] |
| Structure | (CH₃)₂CHCOCOOCH₂CH₃ | [2] |
The presence of both a ketone and an ester functional group gives the molecule its characteristic polarity and makes it amenable to UV detection. Its slight solubility in water makes it a suitable candidate for reversed-phase chromatography.
Chromatographic Method Development: Rationale and Strategy
The primary objective in developing a purification method is to achieve baseline separation of the target compound from all process-related impurities.[6] Our strategy is built on a logical progression from analytical method scouting to preparative scale-up.
Choice of Chromatography Mode: Reversed-Phase (RP-HPLC)
While Normal-Phase (NP) chromatography can be used for esters, it often employs silica gel as the stationary phase.[10] Standard silica gel is inherently acidic and can catalyze unwanted side reactions or promote keto-enol tautomerism in keto esters, leading to poor peak shapes and potential degradation of the analyte.[3][5]
Therefore, Reversed-Phase HPLC was selected as the optimal mode for this application. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, a combination well-suited for moderately polar analytes like this compound.[11] This mode offers several advantages:
-
High Reproducibility: RP-HPLC methods are known for their robustness and excellent run-to-run reproducibility.
-
Analyte Stability: Modern, end-capped RP columns minimize strong secondary interactions with residual silanols, providing a more inert surface that is less likely to cause analyte degradation.[12]
-
Scalability: RP-HPLC methods are readily scalable from analytical to preparative scales.[6][13]
Stationary Phase Selection: C18 with Low Silanol Activity
The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[6] A C18 (octadecylsilane) column was selected as the stationary phase. C18 is the most common reversed-phase chemistry, offering excellent hydrophobic retention for a wide range of organic molecules.[14]
Crucially, a column with low silanol activity or one that is thoroughly end-capped is recommended. Residual silanol groups (Si-OH) on the silica surface can be deprotonated at moderate pH, leading to undesirable ionic interactions with polar functional groups on the analyte.[12] This can cause significant peak tailing. By using a highly deactivated column, such as the Newcrom R1 or equivalent, these secondary interactions are minimized, resulting in sharper, more symmetrical peaks.[13][15]
Mobile Phase Selection and Optimization
The mobile phase modulates the retention of the analyte and plays a key role in fine-tuning the separation.[16]
-
Solvents: A binary mixture of Acetonitrile (MeCN) and Water is used. Acetonitrile is the preferred organic modifier over methanol because its lower viscosity results in lower backpressure, and it often provides different selectivity.[12]
-
Additive (Modifier): To ensure peak symmetry and suppress potential issues from the keto-enol equilibrium, a small amount of acid is added to the mobile phase.[4] 0.1% Formic Acid is an excellent choice as it is volatile, making it compatible with mass spectrometry (MS) for fraction analysis and easy to remove during post-purification workup.[13][15] The acidic pH ensures that any residual silanols are protonated and that the analyte's chemical form is consistent, leading to sharp, reproducible peaks.[17]
Detection
The α-keto ester moiety in this compound contains a carbonyl (C=O) chromophore that absorbs UV light. While the absorbance maximum (λ_max) is typically in the deep UV range, a detection wavelength of 210 nm provides a strong signal with minimal interference from the acetonitrile mobile phase, whose UV cutoff is around 190 nm.[18] This wavelength offers a good balance of sensitivity and baseline stability.
Experimental Protocols and Workflow
The purification process is a multi-step workflow designed to ensure a logical and efficient progression from crude material to a highly pure final product.
Figure 1: Overall workflow for the HPLC purification of this compound.
Materials and Equipment
| Category | Item |
| Instrumentation | Preparative HPLC system with gradient capability, UV/Vis detector, and fraction collector |
| Analytical HPLC system with UV/Vis detector | |
| Columns | Analytical: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Preparative: C18, 21.2 x 150 mm, 5 µm particle size (or equivalent) | |
| Reagents | Crude this compound |
| Acetonitrile (HPLC Grade) | |
| Deionized Water (18.2 MΩ·cm) | |
| Formic Acid (LC-MS Grade) | |
| Glassware/Supplies | Volumetric flasks, autosampler vials, collection tubes/flasks, syringe filters (0.45 µm) |
Protocol 1: Analytical Method Development
The first step is to develop a robust analytical method that resolves the target compound from its impurities.[16]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude material at ~1 mg/mL in Mobile Phase B (Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Analytical):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase B (MeCN) 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
-
Analysis: Run the gradient method. Identify the peak corresponding to this compound and determine its retention time. Adjust the gradient slope if necessary to achieve a resolution (Rs) of >1.5 between the target peak and the nearest impurity.
Protocol 2: Preparative Scale-Up and Purification
Once the analytical method is established, it can be scaled to a preparative column.[6] The key is to maintain the same linear velocity of the mobile phase.
-
Scale-Up Calculations:
-
The flow rate is scaled geometrically based on the cross-sectional area of the columns.[6]
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
Example: 1.0 mL/min × (10.6 mm² / 2.3 mm²) ≈ 21.2 mL/min
-
-
The gradient time must also be adjusted to maintain separation. A simple approach is to keep the column volumes per unit time constant. For this geometry, the gradient time remains proportional.
-
The sample load is determined by performing loading studies, starting with a conservative injection volume and increasing until resolution begins to degrade.[6] For a 21.2 mm ID column, a load of 50-150 mg per injection is a reasonable starting point.
-
-
Sample Preparation (Preparative):
-
Dissolve the crude sample in a minimal amount of a strong solvent (like acetonitrile) and then dilute with the initial mobile phase composition to a final concentration of ~20-50 mg/mL. Ensure the sample is fully dissolved to prevent precipitation on the column.[6]
-
-
Chromatographic Conditions (Preparative):
-
Column: C18, 21.2 x 150 mm, 5 µm
-
Flow Rate: 21.2 mL/min
-
Injection Volume: 2-5 mL (depending on concentration and loading study results)
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Gradient Program: Use the same gradient profile as the analytical method (0-20 min).
-
-
Fraction Collection:
-
Set the fraction collector to trigger collection based on the UV signal threshold.
-
Collect the main peak corresponding to this compound. It is advisable to collect the peak apex in a separate fraction from the leading and trailing edges to maximize purity.[6]
-
Protocol 3: Fraction Analysis and Product Isolation
-
Purity Check: Analyze a small aliquot of each collected fraction using the analytical HPLC method (Protocol 1).
-
Pooling: Combine all fractions that meet the desired purity specification (e.g., >99% by peak area).
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions using rotary evaporation. Note that this compound has a relatively low boiling point under vacuum, so use moderate temperature (e.g., 30-40 °C) and carefully control the pressure to avoid product loss.
-
Final Product: The resulting oil is the purified this compound. Confirm its identity and purity using appropriate analytical techniques (e.g., NMR, GC-MS).
System Suitability and Trustworthiness
To ensure the validity and reliability of the purification process, system suitability tests should be performed before running the preparative sequence. This establishes that the chromatographic system is performing adequately.[7]
| Parameter | Acceptance Criteria | Rationale |
| Peak Asymmetry (Tailing Factor) | 0.8 < As < 1.5 | Ensures the peak shape is Gaussian, indicating good column performance and no unwanted secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures the efficiency of the column; a higher number indicates sharper peaks and better separation power. |
| Retention Time Repeatability | RSD < 2% | Demonstrates the stability and reproducibility of the pump and mobile phase composition. |
| Resolution (Rs) | > 1.5 | Ensures baseline separation between the target peak and the closest eluting impurity. |
Conclusion
This application note details a systematic and scientifically grounded RP-HPLC method for the preparative purification of this compound. By carefully selecting a C18 stationary phase with low silanol activity and employing an optimized acetonitrile/water mobile phase modified with formic acid, this protocol effectively addresses common challenges associated with keto ester chromatography. The step-by-step workflow, from analytical method development to preparative scale-up and fraction analysis, provides a reliable and scalable pathway for obtaining this key synthetic intermediate with high purity, empowering researchers in drug discovery and chemical development.
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Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC.[Link]
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Restek. Choosing Your LC Stationary Phase.[Link]
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Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.[Link]
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YouTube. NORMAL-PHASE & REVERSE-PHASE HPLC | STATIONARY & MOBILE PHASE | POLAR & NON-POLAR SOLVENTS USED.[Link]
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SCIENTIA. Recent Development: Enantio Selective Eextraction in Chiral Separation.[Link]
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YMC. Efficient method development for chiral separation by using CHIRAL ART columns.[Link]
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Phenomenex. Chiral HPLC Separations.[Link]
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PubMed Central. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst.[Link]
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Application Note: Synthesis of Chiral Hydroxy Esters from Ethyl 3-methyl-2-oxobutyrate
Introduction: The Significance of Chiral α-Hydroxy Esters
Optically active α-hydroxy esters are invaluable chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their stereochemistry is often crucial for the biological activity and efficacy of the final product. Ethyl (R)- and (S)-2-hydroxy-3-methylbutanoate, derived from the asymmetric reduction of ethyl 3-methyl-2-oxobutyrate, are key intermediates in the synthesis of various bioactive molecules, including angiotensin-converting enzyme (ACE) inhibitors.[1][2][3] The precise control of stereochemistry during the reduction of the prochiral ketone is paramount, and several robust methods have been developed to achieve high enantioselectivity.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of chiral hydroxy esters via the asymmetric reduction of this compound. We will explore both biocatalytic and chemocatalytic approaches, offering in-depth explanations of the underlying principles, step-by-step experimental protocols, and methods for product analysis.
Core Methodologies: A Tale of Two Catalysts
The asymmetric reduction of the carbonyl group in this compound can be efficiently achieved through two primary catalytic strategies: biocatalysis using whole-cell systems or isolated enzymes, and chemocatalysis employing transition metal complexes with chiral ligands.
Biocatalytic Approach: The Power of Nature's Catalysts
Biocatalysis offers an environmentally benign and often highly selective route to chiral molecules.[4] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated ketoreductase (KRED) enzymes are widely used for the asymmetric reduction of ketones.[1][5]
Mechanism of Bioreduction: Ketoreductases, a class of oxidoreductase enzymes, facilitate the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate.[6] The enzyme's chiral active site orients the substrate in a specific conformation, leading to the preferential formation of one enantiomer of the alcohol product.[6][7] In whole-cell systems like baker's yeast, the regeneration of the expensive cofactor is handled by the cell's own metabolic machinery, making it a cost-effective approach.[1]
Advantages of Biocatalysis:
-
High Enantioselectivity: Often achieves excellent enantiomeric excess (ee).
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous media.[4]
-
Environmental Sustainability: Reduces the need for heavy metals and harsh reagents.[4]
Chemocatalytic Approach: Precision Engineering with Noyori-Type Catalysts
Homogeneous asymmetric hydrogenation, pioneered by Ryōji Noyori, provides a powerful and versatile method for the enantioselective reduction of ketones.[8][9] This approach utilizes ruthenium (Ru) complexes with chiral diphosphine ligands, such as BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to catalyze the addition of hydrogen across the carbonyl double bond.[8][10]
Mechanism of Noyori Asymmetric Hydrogenation: The catalytic cycle involves the coordination of the ketone substrate to the chiral ruthenium hydride complex. The stereochemical outcome is dictated by the C2-symmetric chiral ligand, which creates a chiral environment around the metal center, favoring the approach of hydrogen from one face of the carbonyl group over the other.[8][10]
Advantages of Chemocatalysis:
-
Broad Substrate Scope: Effective for a wide range of ketones.
-
High Catalytic Efficiency: Can achieve high turnover numbers.
-
Predictable Stereochemistry: The enantiomer produced can often be predicted based on the chirality of the ligand used.[10]
Experimental Workflows and Protocols
The following diagram illustrates the general workflow for the synthesis and analysis of chiral ethyl 2-hydroxy-3-methylbutanoate.
Caption: General workflow for the synthesis and analysis of chiral hydroxy esters.
Protocol 1: Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)
This protocol is adapted from established procedures for the yeast-mediated reduction of keto esters.[11][12]
Materials:
-
Baker's yeast (commercially available, active dry yeast)
-
Sucrose
-
This compound
-
Deionized water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel (e.g., Erlenmeyer flask, at least 2x the reaction volume)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Yeast Activation: In a suitable reaction vessel, dissolve sucrose (15 g) in deionized water (150 mL). Add baker's yeast (10 g) and stir the suspension at room temperature (25-30°C) for 30-60 minutes to activate the yeast.
-
Substrate Addition: Add this compound (1 g) to the activated yeast suspension.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Cell Removal: Upon completion, add a filter aid such as diatomaceous earth (Celite®, ~10 g) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with a small amount of deionized water.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography or distillation to obtain the chiral ethyl 2-hydroxy-3-methylbutanoate.
Protocol 2: Chemocatalytic Asymmetric Hydrogenation (Noyori-Type)
This protocol is a generalized procedure based on the principles of Noyori asymmetric hydrogenation of ketones.[8][10] Note: This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Materials:
-
[RuCl(p-cymene)((R,R)-Ts-DPEN)] or a similar Noyori-type precatalyst
-
This compound
-
Anhydrous solvent (e.g., methanol, isopropanol)
-
Hydrogen source (e.g., hydrogen gas cylinder or a transfer hydrogenation reagent like formic acid/triethylamine)
-
High-pressure reaction vessel (autoclave or Parr shaker) if using H₂ gas
-
Inert atmosphere apparatus (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of argon, charge a high-pressure reaction vessel with the ruthenium precatalyst (e.g., 0.01-0.1 mol%).
-
Reaction Setup: Add the anhydrous solvent (e.g., 10 mL) to the vessel, followed by the this compound (1 g).
-
Hydrogenation:
-
Using H₂ gas: Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction at the desired temperature (e.g., 25-50°C) for 12-24 hours.
-
Using Transfer Hydrogenation: If using a hydrogen donor like a formic acid/triethylamine mixture, add it to the reaction vessel and stir at the appropriate temperature.
-
-
Workup: After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen gas (if used).
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to remove the catalyst and any byproducts.
Product Analysis and Characterization
Accurate determination of the yield, purity, and enantiomeric excess of the synthesized chiral hydroxy ester is critical.
Structural Verification
The chemical structure of the product should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the connectivity and chemical environment of all atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Determination of Enantiomeric Excess (ee)
The most common methods for determining the enantiomeric excess of chiral molecules are chiral chromatography techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): The product is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase (often a cyclodextrin derivative) to separate the enantiomers.
Example Chiral GC Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., γ-cyclodextrin phase).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An appropriate temperature gradient is used to achieve baseline separation of the enantiomers.
-
Detector: Flame Ionization Detector (FID).
The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: ee (%) = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100
Comparative Data
The choice between a biocatalytic and a chemocatalytic approach often depends on the desired enantiomer, scalability, cost, and available equipment. The following table summarizes typical results for the asymmetric reduction of α-keto esters from the literature.
| Method | Catalyst/Biocatalyst | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Biocatalysis | Baker's Yeast | Ethyl 2-methyl-3-oxobutanoate | (2S, 3R)-hydroxy ester | - | >99 | [13] |
| Biocatalysis | Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | (2S, 3R)-hydroxy ester | - | >99 | [13][14] |
| Biocatalysis | Penicillium purpurogenum | Ethyl 2-methyl-3-oxobutanoate | (2S, 3S)-hydroxy ester | - | 90 | [15] |
| Biocatalysis | Isolated Ketoreductase | Various ketones | (R)- or (S)-alcohols | up to 100 | >99 | [16] |
| Chemocatalysis | Ru-BINAP | Methyl 2,2-dimethyl-3-oxobutanoate | (R)-hydroxy ester | 99 | 96 | [10] |
| Chemocatalysis | RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-Methoxyimino-β-keto esters | - | High | Excellent | [17] |
Conclusion
The synthesis of chiral ethyl 2-hydroxy-3-methylbutanoate from its corresponding α-keto ester is a well-established transformation that can be achieved with high enantioselectivity using either biocatalytic or chemocatalytic methods. Biocatalysis with baker's yeast or isolated enzymes offers a green and cost-effective route under mild conditions. Chemocatalysis, particularly Noyori-type asymmetric hydrogenation, provides a highly efficient and versatile alternative with a broad substrate scope. The choice of method will be guided by the specific requirements of the research or development project, including target stereoisomer, scale, and available resources. The protocols and analytical methods detailed in this note provide a solid foundation for the successful synthesis and characterization of these valuable chiral building blocks.
References
- Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. (n.d.). National Institutes of Health.
- Origins of stereoselectivity in evolved ketoreductases. (2015). PNAS.
- Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. (n.d.). ACS Publications.
- Noyori Hydrogenation. (n.d.). NROChemistry.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Chemical Communications (RSC Publishing).
- Asymmetric hydrogenation. (n.d.). Wikipedia.
- Asymmetric Carbonyl Reductions with Microbial Ketoreductases. (n.d.).
- Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. (2024). YouTube.
- The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group.
- Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. (2017). PubMed.
- Enantioselective reduction of racemic ketones by yeast. (n.d.). RSC Publishing.
- Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
- Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. (2018). OENO One.
- Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. (1999). PubMed.
- Process for asymmetric reduction of ketones with baker's yeast. (n.d.). Google Patents.
- Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria. (n.d.).
- Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. (2013). ACG Publications.
- Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. (n.d.). PubMed.
- Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. (1999). The Journal of Organic Chemistry (ACS Publications).
- Butanoic acid, 3-hydroxy-, ethyl ester, (S) -. (n.d.). Organic Syntheses Procedure.
- Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. (2025). ResearchGate.
- Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts. (2025).
- Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella. (n.d.). Oxford Academic.
- Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. (2024).
- Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Fungi. (n.d.). Oxford Academic.
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Application Notes & Protocols: Stereoselective Reduction of Keto Esters Using Baker's Yeast
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Harnessing Nature's Chiral Catalyst for Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral hydroxy esters, in particular, are valuable building blocks for a plethora of pharmaceuticals, agrochemicals, and flavors.[1] While traditional chemical methods often rely on expensive and hazardous chiral reagents, biocatalysis offers a compellingly "green" and efficient alternative.[1] Among the most accessible and cost-effective biocatalysts is Saccharomyces cerevisiae, or common baker's yeast. For over a century, chemists have utilized the enzymatic machinery within these microbial cells to perform highly stereoselective reductions of prochiral ketones, including keto esters.[1]
This document serves as a comprehensive guide to the theory and practice of this powerful technique. It is designed not merely as a set of instructions, but as a deep dive into the causality of the process, empowering researchers to not only replicate established protocols but also to innovate and optimize them for novel substrates. We will explore the enzymatic basis for the observed stereoselectivity, detail the factors that govern reaction success, and provide robust, validated protocols for both free and immobilized yeast systems.
The Biochemical Foundation: Understanding the "Why" Behind the "How"
The remarkable ability of baker's yeast to asymmetrically reduce keto esters is not a singular function but the result of a consortium of oxido-reductase enzymes present within the cell.[2] These enzymes, which in their natural metabolic role are involved in processes like fatty acid synthesis, utilize nicotinamide adenine dinucleotide (NADPH) or its phosphorylated form (NADH) as a hydride source to reduce the carbonyl group.[3][4]
The Ensemble of Reductases and Prelog's Rule
Saccharomyces cerevisiae contains a multitude of reductase enzymes with overlapping substrate specificities but often opposing stereochemical preferences.[5][6] Key enzymes identified as major contributors to the reduction of β-keto esters include fatty acid synthase (Fasp), aldo-keto reductases (like Ypr1p), and α-acetoxy ketone reductase (Gre2p).[5][6] The final enantiomeric excess (ee) of the hydroxy ester product is a direct consequence of the competition between these enzymes.
The stereochemical outcome of many yeast-mediated reductions can often be predicted by Prelog's rule . This empirical rule considers the steric bulk of the substituents flanking the carbonyl group. For a ketone with a large (L) and a small (S) substituent, the hydride, delivered from the enzyme's active site, will preferentially attack the re-face of the carbonyl if the enzyme follows Prelog's rule, yielding the (S)-alcohol. Conversely, attack on the si-face yields the (R)-alcohol (anti-Prelog).[7][8] The predominance of one enantiomer is dictated by which class of enzyme has higher activity towards the specific substrate under the chosen reaction conditions.[9]
Caption: Enzymatic reduction of a prochiral ketone according to Prelog's Rule.
Cofactor Regeneration: The Engine of the Reaction
The reduction is critically dependent on the regeneration of the NADPH/NADH cofactor. This is where the "living" aspect of the whole-cell biocatalyst is paramount. The yeast's glycolytic pathway, fueled by a simple carbohydrate source like glucose or sucrose, continuously regenerates the reduced cofactors necessary for the carbonyl reduction. This integrated system of cofactor recycling is a major advantage of whole-cell biocatalysis over using isolated enzymes, which would require the expensive addition of stoichiometric amounts of the cofactor.[1]
Optimizing the Reaction: Key Parameters and Their Mechanistic Impact
The success of a baker's yeast reduction hinges on the careful control of several experimental parameters. Understanding their impact allows for the rational optimization of both chemical yield and stereoselectivity.
| Parameter | Typical Range | Mechanistic Impact & Rationale |
| Yeast State | Fresh, Dried, Immobilized | Fresh yeast is active but can be inconsistent. Dried yeast offers better reproducibility. Immobilization simplifies catalyst removal, enables reuse, and can improve stability, though it may introduce mass transfer limitations.[1][10] |
| Substrate Conc. | 1-10 g/L | High concentrations can be toxic to the yeast cells, inhibiting enzymatic activity. Gradual substrate addition (feeding) is often employed to maintain a low, steady concentration, improving cell viability and overall yield.[1] |
| Co-substrate | Glucose, Sucrose (5-10% w/v) | Serves as the energy and carbon source for the yeast, fueling the glycolysis pathway required for NAD(P)H cofactor regeneration.[1] Ethanol can also be used as an energy source under aerobic conditions, which can suppress the formation of gaseous carbon dioxide.[11] |
| Temperature | 30-37 °C | Optimal range for yeast metabolic activity and enzyme function. Lower temperatures can slow the reaction rate, while higher temperatures can lead to cell death and enzyme denaturation.[10] |
| pH | 6.0 - 7.5 | The physiological pH for yeast ensures optimal enzyme activity. Significant deviations can lead to reduced performance. |
| Reaction Medium | Water, Organic Solvents, Biphasic Systems | Water is the greenest and most common solvent.[1] However, for hydrophobic substrates, low solubility can limit reaction rates. Organic solvents (e.g., hexane, petroleum ether) or biphasic systems can improve substrate availability but may reduce yeast viability.[1][12] Green solvents like glycerol are also effective.[13] |
| Additives | Allyl alcohol, Methyl vinyl ketone | Certain additives can selectively inhibit one or more of the competing reductases. For example, methyl vinyl ketone has been shown to increase the enantioselectivity in the reduction of ethyl benzoylformate by inhibiting certain enzymes, thereby allowing the desired enzyme to dominate.[14][15] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust starting point for researchers. It is crucial to perform small-scale analytical runs to optimize conditions for a new substrate before proceeding to a preparative scale.
Protocol 1: Standard Reduction of Ethyl Acetoacetate with Free Baker's Yeast
This protocol is a classic example, reliably yielding ethyl (S)-3-hydroxybutanoate with high enantiomeric excess.[16]
Materials:
-
Active Dry Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Ethyl acetoacetate
-
Deionized Water
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Erlenmeyer flask (5-10x reaction volume)
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of warm (35-40 °C) deionized water. Add 10 g of active dry baker's yeast.
-
Incubation: Gently swirl the flask to suspend the yeast. Cover the flask with a cotton plug or perforated foil and allow it to stand in a warm place (~32 °C) for 30 minutes, or until signs of fermentation (foaming) are evident. This step activates the yeast's metabolic machinery.
-
Substrate Addition: Place the flask on a magnetic stirrer and begin gentle stirring. Add 2.0 g of ethyl acetoacetate to the activated yeast suspension.
-
Reaction: Continue stirring the mixture at room temperature (or in a 32 °C incubator) for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up - Catalyst Removal: Add approximately 15 g of diatomaceous earth to the reaction mixture and stir for 10 minutes. This helps to create a filterable cake. Filter the mixture through a pad of diatomaceous earth in a Buchner funnel to remove the yeast cells. Wash the filter cake with 50 mL of water.
-
Extraction: Transfer the filtrate to a separatory funnel. Saturate the aqueous layer with sodium chloride to reduce the solubility of the product and prevent emulsion formation. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The resulting crude oil can be analyzed by GC or NMR to determine yield and by chiral GC or HPLC to determine the enantiomeric excess.[17]
Caption: Workflow for reduction of ethyl acetoacetate with free baker's yeast.
Protocol 2: Reduction Using Immobilized Baker's Yeast in Calcium Alginate Beads
Immobilization facilitates catalyst recovery and reuse, making the process more economical for larger-scale synthesis.[1][18]
Materials:
-
Sodium alginate
-
Calcium chloride (anhydrous or dihydrate)
-
Active Dry Baker's Yeast
-
All other reagents from Protocol 1
Procedure:
Part A: Immobilization
-
Yeast Suspension: Suspend 10 g of active dry yeast in 50 mL of deionized water.
-
Alginate Solution: In a separate beaker, slowly add 2 g of sodium alginate to 100 mL of warm water while stirring vigorously to create a uniform, viscous solution. Avoid clumping.
-
Mixing: Add the yeast suspension to the sodium alginate solution and mix thoroughly until a homogeneous paste is formed.
-
Bead Formation: Prepare a 0.1 M calcium chloride solution (approx. 1.5 g CaCl₂ dihydrate in 100 mL water) in a beaker with gentle stirring. Draw the yeast-alginate mixture into a syringe (without a needle). Extrude the mixture dropwise into the calcium chloride solution from a height of about 5-10 cm.[19][20] Spherical beads will form instantly as the alginate cross-links.
-
Curing & Washing: Allow the beads to harden in the CaCl₂ solution for 20-30 minutes.[19] Collect the beads by decantation or filtration (using a tea strainer is effective) and wash them thoroughly with deionized water to remove excess calcium ions and any free yeast cells.[21]
Part B: Bioreduction
-
Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of water. Add the freshly prepared immobilized yeast beads.
-
Substrate Addition & Reaction: Add 2.0 g of the keto ester substrate and stir the reaction at 32 °C for 48-72 hours. Note that reactions with immobilized yeast may be slower due to mass transfer limitations.[10]
-
Work-up: At the end of the reaction, simply decant the liquid or filter the mixture to recover the beads. The beads can be washed with water and stored in the refrigerator for reuse in subsequent batches.
-
Extraction & Analysis: Process the aqueous reaction mixture as described in Protocol 1 (steps 6-8).
Concluding Remarks for the Practicing Scientist
The stereoselective reduction of keto esters using baker's yeast is a testament to the power and practicality of biocatalysis. It offers a low-cost, environmentally benign, and highly selective method for generating valuable chiral synthons.[3] While appearing simple, the process is a complex interplay of competing enzymatic pathways. The key to success lies in understanding the mechanistic basis of the reaction and systematically optimizing parameters to favor the desired outcome. By leveraging the principles and protocols outlined in this guide, researchers can effectively integrate this robust technique into their synthetic toolbox, accelerating the development of novel chiral molecules for a wide range of applications.
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Stewart, J. D. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. [Link]
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Ohta, H. (1986). Asymmetric Reduction with Baker's Yeast. J-Stage. [Link]
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Kieliszek, M., & Hrynkiewicz, K. (2019). Immobilization of permeabilized cells of baker's yeast for decomposition of H2O2 by catalase. Polish Journal of Chemical Technology. [Link]
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Wolfson, A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. [Link]
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Stewart, J. D. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. ResearchGate. [Link]
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Various Authors. (n.d.). Use of Enzymes in Organic Synthesis: Reduction of Ketones by Baker's Yeast Revisited. ResearchGate. [Link]
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Fuganti, C., et al. (1994). Stereoselectivity of Baker's yeast reduction of 2-propanones: influence of substituents. Acta Chemica Scandinavica. [Link]
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Pereira, R. S., et al. (1998). The use of baker's yeast in the generation of asymmetric centers to produce chiral drugs and others compounds. Critical Reviews in Biotechnology. [Link]
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Stewart, J. D. (2008). Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters. ResearchGate. [Link]
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Various Authors. (n.d.). Stereocontrol in Bakers' Yeast Reduction Leading to Natural Product Synthesis. ResearchGate. [Link]
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Fuganti, C., et al. (1994). Stereoselectivity of Baker's Yeast Reduction of 2-Propanones: Influence of Substituents. Acta Chemica Scandinavica. [Link]
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Kayser, M. M., et al. (1999). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry. [Link]
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Wolfson, A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ResearchGate. [Link]
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Kayser, M. M., et al. (1999). Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain. PubMed. [Link]
-
Black, G. W., et al. (1997). The Baker's Yeast Reduction of Keto-Esters in Organic Solvents: A One Week Research Project for Undergraduate Students. Journal of Chemical Education. [Link]
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Pereira, R. S. (1998). The Use of Baker's Yeast in the Generation of Asymmetric Centers to Produce Chiral Drugs and Other Compounds. ResearchGate. [Link]
-
Silvestri, M. G., et al. (1992). Use of Enzymes in Organic Synthesis: Reduction of Ketones by Baker's Yeast Revisited. Journal of Chemical Education. [Link]
-
NPTEL. (n.d.). Module 2: Reduction Reactions. NPTEL Archive. [Link]
-
StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. StudyCorgi. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]
-
Kaluzna, I. W., et al. (2015). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. MDPI. [Link]
-
Sekhri, L., & Nedjimi, B. (2015). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal. [Link]
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Sih, C. J., et al. (n.d.). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. [Link]
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Canja, C., et al. (2017). Impact of Three Different Immobilization Techniques on Batch Fermentation Performance and Substrate Inhibition. DergiPark. [Link]
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Various Authors. (n.d.). Asymmetric reduction of ketones according to Prelog's Rule 44. ResearchGate. [Link]
-
Ojha, P., & Sharma, A. (n.d.). BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO HEXANOATE IN GLYCEROL CONTAINING SYSTEMS. International Journal of Pharmaceutical Sciences and Research. [Link]
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Madden, D. (2007). Immobilised yeast. National Centre for Biotechnology Education. [Link]
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Leaving Cert Biology. (2021). To prepare an enzyme immobilisation and investigate its application. YouTube. [Link]
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Galić, K., et al. (2024). Materials for Yeast Immobilization in Alcoholic Fermentation: Bridging Conventional Techniques and 3D Bioprinting. PMC. [Link]
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Chemistry Notes. (2022). Prelog's rule Asymmetric Synthesis - Easy Explanation. Chemistry Notes. [Link]
-
OpenOChem Learn. (n.d.). Prelog's Rule. OpenOChem Learn. [Link]
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Dalal Institute. (n.d.). Asymmetric Synthesis: Cram's Rule and Its Modifications, Prelog's Rule. Dalal Institute. [Link]
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Application Notes and Protocols for the Synthesis of Amino Acid Derivatives from Ethyl 3-methyl-2-oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Ethyl 3-methyl-2-oxobutyrate in Asymmetric Synthesis
In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure chiral building blocks is insatiable. Among these, non-proteinogenic amino acids and their derivatives are of paramount importance, often forming the backbone of novel therapeutic agents. This compound, also known as ketovaline ethyl ester, has emerged as a critical and versatile starting material for the asymmetric synthesis of a variety of valuable amino acid derivatives, most notably those related to L-valine.[1][2] Its α-keto ester functionality provides a perfect electrophilic handle for the introduction of a nitrogen atom, which can be achieved with a high degree of stereocontrol.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on robust and scalable methodologies for the preparation of chiral amino acid derivatives. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-tested protocols, and discuss the broader applications of the resulting products in drug discovery and development. The protocols herein are designed to be self-validating, with explanations for each critical step, ensuring both reproducibility and a deeper understanding of the chemical principles at play.
Core Synthetic Strategy: Asymmetric Reductive Amination
The most direct and atom-economical approach to convert this compound into the corresponding valine derivative is through asymmetric reductive amination.[3][4] This one-pot reaction involves the formation of an intermediate imine from the ketone and an amine source, followed by its immediate reduction to the desired amine. The stereoselectivity of this process is the critical determinant of the final product's enantiomeric purity and can be controlled through several sophisticated strategies.
Conceptual Workflow of Asymmetric Reductive Amination
Caption: General workflow for the asymmetric reductive amination of this compound.
Methodology 1: Catalytic Asymmetric Reductive Amination
The use of chiral transition metal catalysts represents a highly efficient and elegant approach for asymmetric reductive amination. Ruthenium and Iridium-based catalysts, in particular, have demonstrated remarkable efficacy in the direct asymmetric reductive amination of α-keto esters.[5][6]
Principle of Operation
In this methodology, a chiral ligand coordinates to a metal center (e.g., Ruthenium), creating a chiral environment. The α-keto ester and the amine source coordinate to this complex, leading to the formation of an imine intermediate. The subsequent hydrogenation, often using molecular hydrogen (H₂), occurs with high facial selectivity, dictated by the steric and electronic properties of the chiral ligand. This approach is highly sought after in industrial settings due to its high catalytic turnover numbers and operational simplicity.
Protocol 1: Ru-Catalyzed Asymmetric Reductive Amination for Ethyl L-Valinate Synthesis
This protocol is a representative procedure for the synthesis of Ethyl L-Valinate hydrochloride.
Materials:
-
This compound (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
[Ru(p-cymene)Cl₂]₂ (0.005 eq)
-
(S,S)-Ts-DPEN (a chiral ligand) (0.01 eq)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Diethyl ether
-
HCl in diethyl ether
Procedure:
-
Catalyst Pre-formation (in situ): To a high-pressure autoclave, add [Ru(p-cymene)Cl₂]₂ and (S,S)-Ts-DPEN. Purge the vessel with argon.
-
Reaction Setup: Add degassed methanol to the autoclave. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Addition of Reactants: Add this compound and ammonium chloride to the reaction vessel.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize with H₂ to 50 atm.
-
Reaction: Stir the reaction mixture vigorously at 40°C for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After completion, carefully vent the autoclave and purge with argon. Concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate. Dissolve the crude product in a minimal amount of diethyl ether and bubble dry HCl gas through the solution (or add a solution of HCl in diethyl ether) to precipitate the hydrochloride salt.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl L-Valinate hydrochloride.
Expected Outcome and Data:
| Parameter | Typical Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >98% |
| Diastereomeric Ratio (dr) | N/A |
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a ruthenium precursor and a chiral diamine ligand like Ts-DPEN is known to form a highly active and selective catalyst for the reduction of imines.
-
Amine Source: Ammonium chloride provides both the ammonia for imine formation and a mildly acidic environment that can facilitate the reaction.
-
Solvent: Methanol is an excellent solvent for all reactants and the catalyst system.
-
Pressure and Temperature: These conditions are optimized to ensure a reasonable reaction rate while maintaining the stability and selectivity of the catalyst.
Methodology 2: Biocatalytic Reductive Amination using Imine Reductases (IREDs)
For processes demanding high selectivity under mild, environmentally benign conditions, biocatalysis offers a compelling alternative. Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines with exceptional enantioselectivity.[7]
Principle of Operation
IREDs utilize a cofactor, typically NADH or NADPH, as a hydride source to reduce the C=N double bond of the imine. The enzyme's chiral active site precisely orients the imine substrate, leading to the formation of a single enantiomer of the amine product. This method is particularly attractive for pharmaceutical applications due to its high selectivity and operation in aqueous media under ambient temperature and pressure.
Protocol 2: IRED-Catalyzed Synthesis of Ethyl L-Valinate
This protocol outlines a typical procedure for a whole-cell biocatalytic reductive amination.
Materials:
-
This compound (1.0 eq)
-
L-Alanine (as the amine donor, 1.5 eq)
-
Recombinant E. coli cells expressing an IRED and an alanine dehydrogenase (for cofactor recycling)
-
Phosphate buffer (pH 7.5)
-
Glucose (for cofactor regeneration)
-
Pyridoxal 5'-phosphate (PLP) (co-factor for transaminase activity)
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the recombinant E. coli cells in the phosphate buffer.
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the cell suspension, this compound, L-alanine, glucose, and PLP.
-
Reaction: Incubate the mixture at 30°C with gentle agitation for 24-48 hours. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extraction: Adjust the pH of the supernatant to >10 with NaOH and extract the product with ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or by salt formation as described in Protocol 1.
Expected Outcome and Data:
| Parameter | Typical Value |
| Conversion | >95% |
| Enantiomeric Excess (ee) | >99% |
Causality Behind Experimental Choices:
-
Whole-Cell System: Using whole cells simplifies the process by eliminating the need for enzyme purification. The cellular machinery also handles cofactor regeneration.
-
Amine Donor and Cofactor Recycling: L-alanine serves as the amine donor, and its conversion to pyruvate by alanine dehydrogenase regenerates the NADH cofactor required by the IRED. Glucose is metabolized by the cells to provide the initial reducing equivalents.
-
PLP: This cofactor is essential for the transaminase activity that transfers the amino group from L-alanine.
-
Reaction Conditions: The reaction is run at a physiological pH and temperature to ensure the optimal activity and stability of the enzymes.
Methodology 3: Synthesis Using Chiral Auxiliaries
An alternative, well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary.[8][9] A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recycled.
Principle of Operation
In this approach, the amine source is a chiral amine that acts as the auxiliary. It reacts with this compound to form a chiral imine or enamine. The inherent chirality of the auxiliary sterically blocks one face of the molecule, forcing the subsequent reduction to occur from the less hindered face, thereby creating the new stereocenter with high diastereoselectivity.
Conceptual Workflow using a Chiral Auxiliary
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 3: Chiral Auxiliary-Mediated Synthesis of Ethyl L-Valinate
This protocol uses (R)-α-methylbenzylamine as a representative chiral auxiliary.
Materials:
-
This compound (1.0 eq)
-
(R)-α-methylbenzylamine (1.1 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (solvent)
-
Palladium on carbon (Pd/C) (10 mol%)
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
HCl (aqueous)
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound and (R)-α-methylbenzylamine in dry toluene. Add Ti(OiPr)₄ and stir the mixture at room temperature for 4 hours.
-
Reduction: Cool the reaction mixture to 0°C and add methanol, followed by the portion-wise addition of sodium borohydride. Stir for an additional 2 hours at 0°C.
-
Work-up: Quench the reaction by the slow addition of water. Filter the mixture through celite to remove titanium salts. Extract the filtrate with ethyl acetate.
-
Purification of Intermediate: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The resulting diastereomeric mixture of the N-benzylated amino ester can be purified by column chromatography to isolate the major diastereomer.
-
Auxiliary Cleavage: Dissolve the purified intermediate in methanol, add Pd/C, and subject the mixture to hydrogenation (H₂ at 50 psi) in a Parr shaker for 12 hours.
-
Isolation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude Ethyl L-Valinate. This can be converted to its hydrochloride salt as described previously.
Causality Behind Experimental Choices:
-
Lewis Acid: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and facilitate imine formation.
-
Reducing Agent: Sodium borohydride is a mild and effective reducing agent for the formed imine.
-
Cleavage: Hydrogenolysis using Pd/C is a standard and clean method for removing the N-benzyl group from the auxiliary.
Applications in Drug Development
The amino acid derivatives synthesized from this compound, particularly valine analogs, are integral to the development of a wide range of pharmaceuticals.[10] Their incorporation into peptide-based drugs can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. For instance, N-acetyl-L-valine is a derivative used in various biochemical studies and as a chiral building block.[11]
Conclusion
This compound is a powerful and versatile precursor for the asymmetric synthesis of valuable amino acid derivatives. The choice of synthetic methodology—be it catalytic asymmetric reductive amination, biocatalysis, or the use of chiral auxiliaries—will depend on the specific requirements of the target molecule, scalability, and economic considerations. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the full potential of this important starting material.
References
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Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. Chemical Communications (RSC Publishing). Available at: [Link]
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Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition. (2021-04-12). Available at: [Link]
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Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. OUCI. Available at: [Link]
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Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: a simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. Journal of the American Chemical Society. (2002-03-20). Available at: [Link]
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Synthesis of Boc-valine. PrepChem.com. Available at: [Link]
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Valine. Wikipedia. Available at: [Link]
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This compound, | 218456-5G | SIGMA-ALDRICH | SLS. SLS. Available at: [Link]
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Catalytic Asymmetric Reductive Amination of α‐Branched Ketones. ResearchGate. (2025-08-07). Available at: [Link]
-
Stereoselective Synthesis of Chiral α-SCF 3 -β-Ketoesters Featuring a Quaternary Stereocenter. MDPI. (2021-01-07). Available at: [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. (2019-10). Available at: [Link]
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This compound (97%). Amerigo Scientific. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Reductive amination. Wikipedia. Available at: [Link]
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This compound. SIELC Technologies. (2018-05-16). Available at: [Link]
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26.3 Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]
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Chiral auxiliary. Wikipedia. Available at: [Link]
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α-TA reactions for the asymmetric synthesis of chiral α-amino acids... ResearchGate. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). Available at: [Link]
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The Synthesis of Amino Acids from Ethyl Acetamidomalonate and Ethyl Acetamidocyanoacetate. III. The Use of Primary Halides. Journal of the American Chemical Society. Available at: [Link]
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PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE. Organic Syntheses. Available at: [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. Available at: [Link]
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Reductive Amination & Amide Synthesis (IOC 40). YouTube. (2022-04-29). Available at: [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. (2008-05-01). Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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Asymmetric synthesis of L-2-amino[3-11C]butyric acid, L-[3-11C]norvaline and L-[3-11C]valine. ResearchGate. (2025-08-06). Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. (2008-05-01). Available at: [Link]
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Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. (2019-09-24). Available at: [Link]
-
Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction. MedCrave online. (2017-12-06). Available at: [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available at: [Link]
-
N-Acetyl-L-valine. PubChem. Available at: [Link]
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Application Note: A Practical Guide to the Indium-Mediated Allylation of Ethyl 3-methyl-2-oxobutyrate
Abstract & Introduction
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The Barbier reaction, an organometallic nucleophilic addition, offers a powerful method for this transformation.[1] This application note provides a detailed protocol for the indium-mediated allylation of an α-keto ester, specifically Ethyl 3-methyl-2-oxobutyrate. The reaction synthesizes Ethyl 2-hydroxy-2-(1-methylethyl)-4-pentenoate, a valuable tertiary homoallylic alcohol possessing a quaternary stereocenter.
Indium-mediated reactions have garnered significant attention due to their unique advantages over traditional organometallic reagents like Grignard or organolithium compounds.[1][2] Key benefits include:
-
High Functional Group Tolerance: Indium's mildness permits reactions in the presence of various functional groups that are incompatible with more reactive organometallics.[3][4]
-
Aqueous Compatibility: Unlike moisture-sensitive reagents, indium-mediated allylations can often be conducted in aqueous media, aligning with the principles of green chemistry.[1][5][6]
-
Operational Simplicity: The reaction is typically performed as a one-pot, in situ process (Barbier-type), where the organoindium species is generated in the presence of the electrophile, simplifying the experimental setup.[1][5]
This guide is designed for researchers in organic synthesis and drug development, providing not only a step-by-step protocol but also the underlying mechanistic principles and practical insights for successful execution.
Reaction Mechanism & Scientific Rationale
The indium-mediated allylation proceeds via a Barbier-type mechanism, which is characterized by the in situ formation of the organometallic nucleophile.[1] The process can be dissected into two fundamental steps:
-
Formation of the Organoindium Reagent: Metallic indium (In(0)) undergoes oxidative insertion into the carbon-halogen bond of allyl bromide. This heterogeneous reaction occurs on the surface of the indium metal, forming a complex mixture of organoindium species, often represented as an allylindium sesquihalide (R₃In₂X₃).[5][7] This intermediate is the active nucleophile in the reaction. The choice of solvent can influence the rate of this step and the nature of the intermediate.[8][9][10]
-
Nucleophilic Addition: The allylindium reagent, once formed, adds to the electrophilic carbonyl carbon of the this compound. The α-keto group is highly electrophilic, making it an excellent substrate for this transformation. The reaction culminates in the formation of an indium alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the final tertiary alcohol product.
A key feature of this reaction is the regioselectivity of the allyl addition. The allylindium reagent typically attacks the carbonyl electrophile at its γ-carbon, leading to a rearranged product, which is the desired homoallylic alcohol.[11]
Mechanistic Pathway Diagram
The following diagram illustrates the generally accepted pathway for the indium-mediated Barbier-type allylation.
Caption: General mechanism of the indium-mediated Barbier allylation.
Detailed Experimental Protocol
This protocol details a representative procedure for the allylation of this compound on a 5 mmol scale.
Materials and Equipment
| Reagent/Material | Purity | CAS Number | Supplier | Notes |
| This compound | 97% | 20201-24-5 | Sigma-Aldrich | Store at 2-8°C. |
| Indium Powder (<100 mesh) | 99.99% | 7440-74-6 | Sigma-Aldrich | |
| Allyl Bromide | 99% | 106-95-6 | Sigma-Aldrich | Lachrymator; handle in a fume hood. |
| Tetrahydrofuran (THF) | Anhydrous | 109-99-9 | Sigma-Aldrich | Other solvents like DMF or aqueous mixtures can be used.[5] |
| Hydrochloric Acid (HCl) | 1 M (aq.) | 7647-01-0 | Fisher Scientific | For workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Fisher Scientific | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | 7757-82-6 | Fisher Scientific | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | 63231-67-4 | Fisher Scientific | For column chromatography. |
| Equipment | ||||
| Round-bottom flask (50 mL) | Oven-dried before use. | |||
| Magnetic stirrer and stir bar | ||||
| Septum and needles | For inert atmosphere if desired. | |||
| Separatory funnel (125 mL) | ||||
| Rotary evaporator |
Reagent Quantities
| Compound | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 144.17[12] | 1.0 | 5.0 | 721 mg (0.73 mL) |
| Indium Powder | 114.82 | 1.2 | 6.0 | 689 mg |
| Allyl Bromide | 120.98 | 1.5 | 7.5 | 907 mg (0.65 mL) |
| THF (Solvent) | - | - | - | 20 mL |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add indium powder (689 mg, 6.0 mmol). The flask is sealed with a septum and can be flushed with nitrogen or argon, although this is not strictly necessary due to indium's insensitivity to air and moisture.[3][4]
-
Reagent Addition: Add anhydrous THF (20 mL) to the flask via syringe. Begin stirring. Add this compound (0.73 mL, 5.0 mmol) via syringe. Finally, add allyl bromide (0.65 mL, 7.5 mmol) dropwise over 2-3 minutes.
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature (approx. 20-25°C). The reaction is typically complete within 2-6 hours.
-
Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent (e.g., 9:1 v/v). The disappearance of the starting α-keto ester (visualized with a potassium permanganate stain) indicates reaction completion.
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl (15 mL). This dissolves any unreacted indium and the indium salts formed during the reaction.[2] Continue stirring until the solution becomes clear.
-
Transfer the mixture to a 125 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 15% EtOAc) to afford the pure product as a colorless oil.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the indium-mediated allylation.
Expected Results & Characterization
-
Product: Ethyl 2-hydroxy-2-(1-methylethyl)-4-pentenoate.
-
Appearance: Colorless to pale yellow oil.
-
Yield: Good to excellent yields are expected, typically in the range of 80-95%.[13]
-
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the vinyl protons (~5.8 ppm, ddt; ~5.1 ppm, m), the methylene protons adjacent to the double bond (~2.5 ppm, m), the ethyl ester protons (~4.2 ppm, q; ~1.3 ppm, t), the isopropyl methine proton (~2.0 ppm, septet), and the isopropyl methyl protons (~0.9 ppm, d). A broad singlet for the hydroxyl proton will also be present.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the ester carbonyl (~177 ppm), the vinyl carbons (~133 and ~119 ppm), the quaternary carbon bearing the hydroxyl group (~78 ppm), and other aliphatic carbons.
-
IR (neat, cm⁻¹): Expect a broad absorption for the O-H stretch (~3500 cm⁻¹), a sharp peak for the ester C=O stretch (~1730 cm⁻¹), and a peak for the C=C stretch (~1640 cm⁻¹).
-
Mass Spectrometry (ESI+): Expect to find the [M+Na]⁺ adduct.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive indium surface (oxide layer). 2. Impure reagents. | 1. Activate indium by briefly washing with dilute HCl, followed by water, ethanol, and ether, then drying in vacuo. 2. Use freshly distilled or high-purity reagents. |
| Reaction Stalls | 1. Insufficient stirring, preventing contact with the indium surface. 2. Precipitation of indium hydroxide on the metal surface if using aqueous media without an acid.[5] | 1. Ensure vigorous stirring to keep the indium suspended. 2. Add a mild acid like acetic acid or perform an acidic workup to dissolve passivating layers.[5][14] |
| Formation of Side Products | 1. Dimerization of allyl bromide. 2. Enolization of the keto ester (less common with indium). | 1. Add the allyl bromide slowly to the reaction mixture. 2. Ensure the reaction temperature does not rise significantly. |
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Allyl Bromide: Highly toxic, corrosive, and a potent lachrymator. Handle with extreme care in a fume hood. Avoid inhalation and skin contact.
-
Solvents: THF and ethyl acetate are flammable. Keep away from ignition sources.
-
Indium: While indium metal has low toxicity, its fine powder can be irritating if inhaled.[4] Avoid creating dust.
References
-
Solvent Effects on Heterogeneous Rate Constants for Indium Mediated Allylations. (2021). The Journal of Physical Chemistry A. [Link]
-
Indium-mediated Organic Reactions and their Application in Organic Synthesis. (n.d.). Bentham Science. [Link]
-
Indium-Mediated Allylation. (2022). Encyclopedia MDPI. [Link]
-
Solvent Effects on Heterogeneous Rate Constants for Indium Mediated Allylations. (2021). The Journal of Physical Chemistry A. [Link]
-
Indium-mediated Organic Reactions and their Application in Organic Synthesis. (2021). ResearchGate. [Link]
-
Solvent Effects on Heterogeneous Rate Constants for Indium Mediated Allylations. (2021). PubMed. [Link]
-
Indium Metal-Mediated Reactions in Water: Diverse Synthesis of Important Organic Compounds. (2023). Bentham Science. [Link]
-
Indium-mediated Regio- And Chemoselective Synthesis of Alpha-Hydroxyalkyl Allenic Esters and Gold-Catalyzed Cyclizations to Ethyl 2-naphthoate Derivatives. (2008). PubMed. [Link]
-
Recent Advances in Indium-Promoted Organic Reactions. (2007). ResearchGate. [Link]
-
Solvent Effects on Heterogeneous Rate Constants for Indium Mediated Allylations. (2021). American Chemical Society. [Link]
-
Indium-Mediated Preparation of Bis(α-hydroxyallenes) or α,α′-Dihydroxyallenynes and Further Gold-Catalyzed Cyclizations. (2021). The Journal of Organic Chemistry. [Link]
-
Mechanochemical indium(0)-mediated Barbier allylation of carbonyl compounds: unexpected immiscible water additive effect for hydrophobic reagents. (2024). RSC Publishing. [Link]
-
Indium-Mediated Asymmetric Barbier-Type Allylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. (2012). ResearchGate. [Link]
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Highly enantioselective allylation of alpha-ketoesters catalyzed by N,N'-dioxide-In(III) complexes. (2007). PubMed. [Link]
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Lecture 7 Indium Mediated Barbier. (2022). YouTube. [Link]
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Barbier reaction. (n.d.). Wikipedia. [Link]
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Organoindium chemistry. (n.d.). Wikipedia. [Link]
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Enantioselective Barbier-type allylation of ketones using allyl halide and indium in water. (2017). SciSpace. [Link]
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Indium-mediated diastereoselective allylation reactions: preparation of α-hydroxy and α-amino acids. (1999). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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This compound (97%). (n.d.). Amerigo Scientific. [Link]
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Organoindium Reagents. (2015). ResearchGate. [Link]
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Preparation of Alkyl Indium Reagents by Iodine-Catalyzed Direct Indium Insertion and Their Applications in Cross-Coupling Reactions. (2019). Organic Chemistry Portal. [Link]
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Indium-Mediated Stereoselective Allylation. (2016). PubMed. [Link]
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In-mediated allylation of α-keto esters with allyl halides. (n.d.). Vrije Universiteit Brussel. [Link]
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Indium-Mediated Organometallic Reactions in Aqueous Media: The Nature of the Allylindium Intermediate. (1998). Journal of the American Chemical Society. [Link]
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Stereoselective Indium-Mediated Allylation Reactions. (2002). ResearchGate. [Link]
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Indium-Mediated Stereoselective Allylation. (2016). Accounts of Chemical Research. [Link]
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Organoindium Reagents: The Preparation and Application in Organic Synthesis. (2009). Chemical Reviews. [Link]
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ChemInform Abstract: Organoindium Reagents: The Preparation and Application in Organic Synthesis. (2010). ResearchGate. [Link]
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Indium-mediated allylation of aldehydes, ketones and sulfonimines with 2-(alkoxy)allyl bromides. (2009). PMC. [Link]
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The facile synthesis of α-aryl-α-hydroxy esters via one-pot vicarious nucleophilic substitution and oxidation. (2003). Chemical Communications. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]
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Indium-Mediated Preparation of Bis(α-hydroxyallenes) or α,α′-Dihydroxyallenynes and Further Gold-Catalyzed Cyclizations. (2021). PMC. [Link]
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Indium-mediated allylation in carbohydrate synthesis: A short and efficient approach towards higher 2-acetamido-2-deoxy sugars. (2014). PMC. [Link]
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Indium in organic synthesis: indium-mediated allylation of carbonyl compounds. (1991). The Journal of Organic Chemistry. [Link]
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Tin- and Indium-Mediated Allylation in Aqueous Media: Application to Unprotected Carbohydrates. (1993). Whitesides Research Group, Harvard University. [Link]
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This compound. (n.d.). PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-methyl-2-oxobutyrate
Welcome to the technical support guide for the synthesis of Ethyl 3-methyl-2-oxobutyrate (CAS No: 20201-24-5). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide field-proven insights, troubleshooting protocols, and in-depth explanations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and robust method for synthesizing this compound is through the dialkylation of an acetoacetic ester, followed by an oxidative cleavage or a similar transformation. A highly effective approach involves the sequential alkylation of ethyl acetoacetate. However, a more direct and common laboratory synthesis involves the acylation of a suitable Grignard reagent with diethyl oxalate.
Let's consider a common precursor, ethyl 2-methyl-3-oxobutanoate. The synthesis can be envisioned starting from ethyl acetoacetate, which is first methylated and then subjected to further reactions.[1] A strong base like sodium ethoxide is used to deprotonate the α-carbon, creating a nucleophilic enolate that reacts with an alkylating agent.[1][2]
Q2: What are the key physical properties I should use for characterization?
Proper characterization is critical for confirming the identity and purity of your final product. Key physical properties for this compound are:
| Property | Value | Source |
| Molecular Weight | 144.17 g/mol | [3] |
| Boiling Point | 62 °C at 11 mmHg | [4][5][6] |
| Density | 0.989 g/mL at 25 °C | [4][5][6] |
| Refractive Index (n20/D) | 1.410 | [4][5][6] |
| Appearance | Clear light yellow liquid | [5] |
Q3: What are the primary applications of this molecule?
This compound, also known as Ethyl dimethylpyruvate, is a valuable intermediate in organic synthesis. It is notably used as a reactant with allyl halides in the presence of indium to produce hydroxy unsaturated carbonyl compounds.[4][5][6] It has also been specifically utilized in the synthesis of complex pharmaceutical intermediates, such as (2SR,4SR)-5(S)-(N-Boc)-amino-6-cyclohexyl-4-hydoxy-2-isopropyl hexanoic acid.[4][5][6]
Synthesis Workflow & Troubleshooting Guide
The synthesis of α-keto esters like this compound can be fraught with challenges related to side reactions, reagent sensitivity, and purification. This guide will address the most common issues in a logical, problem-solving format.
Overall Synthetic Workflow
The diagram below outlines the typical experimental stages for the synthesis of this compound via an acetoacetic ester route.
Caption: General experimental workflow for synthesis.
Troubleshooting Common Problems
This section addresses specific issues you may encounter.
A low yield is the most frequent challenge. The underlying cause often relates to the initial deprotonation step, which is highly sensitive to reaction conditions.
Q: My reaction yield is significantly lower than expected. What are the likely causes?
A: This issue almost always traces back to three critical factors: incomplete deprotonation, reagent quality, or side reactions.
-
Cause A: Presence of Moisture. The enolate formation using a strong base like sodium ethoxide is extremely moisture-sensitive. Any water present will protonate the ethoxide or the enolate, effectively quenching the reaction.
-
Cause B: Inactive Base. The sodium ethoxide may have degraded due to improper storage or was not prepared correctly.
-
Solution: Prepare the sodium ethoxide solution fresh for each reaction by dissolving clean sodium metal in anhydrous ethanol.[8] Alternatively, use a high-quality commercial solution, ensuring it has been stored properly.
-
-
Cause C: Insufficient Reaction Time or Temperature. The alkylation step may be slow and require thermal energy to proceed to completion.
The following troubleshooting diagram can guide your investigation:
Caption: Troubleshooting logic for low reaction yield.
The appearance of unexpected spots on a TLC plate or peaks in a GC trace indicates side reactions.
Q: I'm observing significant impurities alongside my desired product. What are these and how can I prevent them?
A: In the alkylation of β-keto esters, two side reactions are particularly common: O-alkylation and dialkylation.
-
Side Reaction A: O-alkylation vs. C-alkylation. The enolate intermediate has two nucleophilic sites: the α-carbon and the oxygen atom. While C-alkylation is generally favored for β-keto ester enolates, certain conditions can promote O-alkylation, leading to an ether byproduct.[2]
-
Explanation & Prevention: C-alkylation is favored under thermodynamic control. Ensure the enolate is fully formed before adding the alkylating agent. Slow, controlled addition of the alkyl halide to the enolate solution (rather than the other way around) helps maintain a low concentration of the alkylating agent, minimizing O-alkylation.[2]
-
-
Side Reaction B: Dialkylation. After the first alkyl group is added, the product still has one acidic α-proton, which can be removed by any remaining base to form a new enolate. This can then react with another molecule of the alkyl halide, leading to a dialkylated impurity.[2]
-
Explanation & Prevention: This is a common issue when trying to perform a mono-alkylation. To prevent this, use a stoichiometric amount of base and add the alkyl halide slowly and at a controlled temperature.[2] If your target is the dialkylated product (as it is for this compound precursors), this becomes the desired reaction in the second alkylation step.[1]
-
Even with a successful reaction, isolating the pure product can be challenging.
Q: My product streaks badly during column chromatography, and I get poor separation. Why is this happening?
A: This is a classic problem when purifying β-dicarbonyl compounds on silica gel and is caused by keto-enol tautomerism.[9] The compound exists as an equilibrium mixture of its keto and enol forms. These two tautomers have different polarities and interconvert on the acidic surface of the silica gel, leading to significant band broadening and poor separation.
-
Solution A: Deactivate the Silica Gel. The acidity of standard silica gel catalyzes the tautomerization. Deactivating the stationary phase can dramatically improve separation.
-
Protocol: Prepare your column slurry as usual, but add 1-2% triethylamine (Et₃N) to your eluent system (e.g., ethyl acetate/hexane).[9] Let this mixture stand for about 30 minutes before packing the column. Running the column with this amine-modified eluent neutralizes the acidic sites on the silica, suppressing on-column tautomerization.
-
-
Solution B: Use an Alternative Purification Method. If chromatography remains problematic, fractional distillation under reduced pressure is the preferred method for purifying liquid products like this one.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methyl-3-oxobutanoate (Key Intermediate)
This protocol details the first mono-alkylation step towards the final product's precursor.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Base Formation: In the flask, dissolve 2.3 g of clean sodium metal in 50 mL of anhydrous ethanol under a nitrogen atmosphere. Allow the solution to cool to room temperature.
-
Enolate Formation: Cool the resulting sodium ethoxide solution in an ice bath. Add 13.0 g of ethyl acetoacetate dropwise from the dropping funnel with constant stirring over 30 minutes. Ensure the temperature remains low.
-
Alkylation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes. Then, add 14.2 g of methyl iodide dropwise.
-
Reaction: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC (e.g., using a 10% ethyl acetate in hexane eluent).
-
Workup: After cooling, remove the ethanol under reduced pressure using a rotary evaporator. Partition the residue between 100 mL of diethyl ether and 50 mL of water.
-
Extraction: Separate the layers. Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield ethyl 2-methyl-3-oxobutanoate.[1]
Note: A similar subsequent ethylation step on this product would lead to the precursor for this compound.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Place the crude product in a round-bottom flask appropriately sized for the volume (no more than two-thirds full). Assemble a short-path distillation apparatus.
-
Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully reduce the pressure to approximately 10-15 mmHg.
-
Heating: Begin gently heating the flask using an oil bath with magnetic stirring.
-
Fraction Collection: Collect the fraction that distills at approximately 62 °C at a pressure of 11 mmHg.[4][5] Discard any initial forerun that comes over at a lower temperature.
-
Completion: Once the desired fraction is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air.
References
-
Nakamura, E., et al. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. Available from: [Link]
-
SIELC Technologies. This compound HPLC Application. Available from: [Link]
-
Kataoka, M., et al. Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. Taylor & Francis Online. Available from: [Link]
-
PrepChem. Preparation of ethyl 2-ethyl-3-oxobutanoate. Available from: [Link]
-
PubMed. Solvent-Free Enzymatic Synthesis of Ethyl 3-Oxobutyrate Derivative: Characterization and Optimization of Reaction Condition. Available from: [Link]
-
SLS. This compound, | 218456-5G | SIGMA-ALDRICH. Available from: [Link]
-
PubChem. This compound | C7H12O3 | CID 88406. Available from: [Link]
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- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-methyl-2-oxobutyrate
Welcome to the technical support center for the synthesis and optimization of Ethyl 3-methyl-2-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more robust results.
I. Synthesis Overview: The Claisen Condensation
The most common and efficient method for synthesizing this compound is through a Claisen condensation reaction. Specifically, this involves a crossed Claisen condensation between diethyl oxalate and ethyl isobutyrate.[1][2]
The overall reaction is as follows:
This reaction hinges on the formation of an enolate from ethyl isobutyrate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate.[1] The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the desired β-keto ester.
Reaction Mechanism Workflow
Caption: Claisen condensation pathway for this compound synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this Claisen condensation, and why?
A1: The choice of base is critical to the success of the Claisen condensation. The ideal base should be strong enough to deprotonate the α-carbon of ethyl isobutyrate to form the enolate, but it should not introduce competing side reactions.
-
Recommended Base: Sodium ethoxide (NaOEt) in ethanol is the most commonly used and recommended base for this reaction.[1][2] The reason for this is to prevent transesterification.[3] Since the ester is an ethyl ester, using ethoxide as the base ensures that even if it acts as a nucleophile and attacks the ester carbonyl, the resulting product is identical to the starting material, thus avoiding the formation of unwanted ester byproducts.[3][4]
-
Alternative Bases: While other strong bases like sodium hydride (NaH) or potassium tert-butoxide can be used, they may offer no significant advantage and can sometimes lead to more complex product mixtures if not handled under strictly anhydrous conditions.[2][5] Weaker bases are generally not suitable as they may not fully deprotonate the starting ester, leading to low yields and potential side reactions like self-condensation.[6]
Q2: I am experiencing low yields. What are the most common causes?
A2: Low yields in the synthesis of this compound can often be traced back to a few key factors:
-
Moisture Contamination: The presence of water is highly detrimental to the reaction.[7] Water will react with the strong base, neutralizing it and preventing the formation of the necessary enolate. Furthermore, it can hydrolyze the ester starting materials and the final product. It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reaction: The Claisen condensation is an equilibrium process.[1] To drive the reaction towards the product, it is often beneficial to use one of the reactants in excess. In this case, using a slight excess of diethyl oxalate can help to ensure complete consumption of the ethyl isobutyrate enolate.
-
Side Reactions: The primary side reaction of concern is the self-condensation of ethyl isobutyrate. However, the structure of ethyl isobutyrate (containing only one α-hydrogen) makes the resulting β-keto ester unable to be deprotonated to drive the reaction forward, thus the reverse reaction is favored.[8] This inherently can lead to lower yields if conditions are not optimized.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating can increase the reaction rate, excessive heat can promote side reactions and decomposition. A systematic optimization of the reaction temperature is recommended, often starting at room temperature and gently refluxing if necessary.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most common impurities include:
-
Unreacted Starting Materials: Ethyl isobutyrate and diethyl oxalate.
-
Self-Condensation Product of Ethyl Isobutyrate: Although the equilibrium is unfavorable, some self-condensation may occur.
-
Hydrolysis Products: If moisture was present, you might have isobutyric acid or oxalic acid.
-
Transesterification Products: If an alkoxide base with a different alkyl group than the ester was used.[3]
Q4: What is the best method for purifying the final product?
A4: Purification of this compound is typically achieved through distillation under reduced pressure .[9][10] This is because the product has a relatively high boiling point at atmospheric pressure, and heating to that temperature could cause decomposition. Vacuum distillation allows for the product to be distilled at a lower, safer temperature.
For smaller-scale reactions or to remove persistent impurities, column chromatography on silica gel can be effective.[9][11] A non-polar eluent system, such as a mixture of ethyl acetate and hexane, is typically used.[9] It's important to be aware that β-keto esters can sometimes exhibit keto-enol tautomerism on the silica gel, which can lead to band broadening.[12] Using a deactivated silica gel or adding a small amount of a non-polar amine to the eluent can sometimes mitigate this issue.[12]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Presence of moisture. 3. Reaction temperature is too low. | 1. Use fresh, high-quality base. Ensure stoichiometric amounts are used. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 3. Monitor the reaction by TLC. If no progress is observed, gradually increase the temperature (e.g., to reflux). |
| Formation of a Complex Mixture of Products | 1. Incorrect base used, leading to transesterification. 2. Reaction temperature is too high, promoting side reactions. 3. Presence of impurities in starting materials. | 1. Use a base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl esters).[3] 2. Optimize the reaction temperature. Start at a lower temperature and only increase if necessary. 3. Purify starting materials before use, for example, by distillation.[9] |
| Difficulty in Isolating the Product | 1. Incomplete reaction, leaving a large amount of starting material. 2. Product decomposition during workup or purification. 3. Formation of an emulsion during aqueous workup. | 1. Drive the reaction to completion by using an excess of one reactant or increasing the reaction time. 2. Avoid excessive heating during purification. Use vacuum distillation.[9][10] Neutralize the reaction mixture carefully during workup to avoid acid- or base-catalyzed decomposition. 3. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Product appears to be unstable | 1. The β-keto ester can be susceptible to hydrolysis. 2. Potential for decarboxylation upon prolonged heating in the presence of acid or base.[13][14][15] | 1. Store the purified product under an inert atmosphere and at a low temperature (2-8°C is recommended).[16] 2. During workup, ensure that the product is not exposed to strong acidic or basic conditions for extended periods, especially at elevated temperatures. |
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common issues.
IV. Experimental Protocols
Optimized Protocol for the Synthesis of this compound
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl isobutyrate (purified by distillation)
-
Diethyl oxalate (purified by distillation)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas, which should be vented safely. Continue stirring until all the sodium has dissolved.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl isobutyrate dropwise to the cooled solution with continuous stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Claisen Condensation: Add diethyl oxalate dropwise to the enolate solution. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a beaker of ice-cold saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
V. References
-
Davis, B. R.; Garrett, P. J. Compr. Org. Synth.
-
Schaefer, J. P.; Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions.
-
Smith, Michael B.; March, Jerry (2007), Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.), New York: Wiley-Interscience, p. 1453, ISBN 978-0-471-72091-1.
-
Dieckmann Condensation. Organic Chemistry Portal.
-
Jin, Yinghua; Roberts, Frank G.; Coates, Robert M. (2007). Stereoselective Isoprenoid Chain Extension with Acetoacetate Dianion: [(E, E, E)-Geranylgeraniol from (E, E)-Farnesol]. Organic Syntheses. doi:10.15227/orgsyn. 084.0043.
-
Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
-
Acetoacetic Ester Synthesis. Chemistry Steps. [Link]
-
Reaction and Mechanism of Dieckmann reaction. Physics Wallah. [Link]
-
Dieckmann Condensation. Organic Chemistry Tutor. [Link]
-
Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes. [Link]
-
Ch21: Acetoacetic esters. University of Calgary. [Link]
-
PS8-S05-2. Yale Chemistry. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
8.2 The Reaction of Biodiesel: Transesterification. EGEE 439: Alternative Fuels from Biomass Sources. [Link]
-
Decarboxylation. Chemistry Steps. [Link]
-
A mechanism for the claisen condensation of ethyl isobutyrate is to be pr.. Filo. [Link]
-
SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses Procedure. [Link]
-
Claisen Condensation. Organic Chemistry Portal. [Link]
-
This compound, 97% | 218456-5G | SIGMA-ALDRICH | SLS. [Link]
-
Preparation of ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. [Link]
-
Transesterification. Master Organic Chemistry. [Link]
-
Transesterification. Wikipedia. [Link]
-
Claisen condensation. Wikipedia. [Link]
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Technical Support Center: Optimizing the Synthesis of Ethyl 3-methyl-2-oxobutyrate
Introduction: Welcome to the technical support center for the synthesis of Ethyl 3-methyl-2-oxobutyrate. This α-keto ester is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its synthesis, most commonly achieved via a crossed Claisen condensation, is powerful but can be sensitive to reaction conditions, often leading to challenges with yield and purity.[3][4]
This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism and the causal relationships between experimental parameters and outcomes. Here, we will diagnose common problems, provide validated solutions, and answer frequently asked questions to empower you to optimize your synthetic route for maximum yield and purity.
Core Synthesis Pathway: The Crossed Claisen Condensation
The most reliable and scalable method for synthesizing this compound is the crossed Claisen condensation. This reaction involves the C-C bond formation between an enolizable ester (Ethyl Isobutyrate) and a non-enolizable ester (Diethyl Oxalate) in the presence of a strong, non-nucleophilic base.[4][5] The non-enolizable partner is crucial as it lacks α-hydrogens and thus cannot self-condense, simplifying the product mixture.[5]
The reaction proceeds through the formation of an ester enolate, which acts as the key nucleophile. The choice of base and strict control of reaction conditions are paramount to success.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Impurity Formation
Q: My reaction worked, but I have a complex mixture of products. What are the common side reactions and how can I prevent them?
A: A messy reaction profile typically indicates a loss of selectivity. The primary culprits are self-condensation and using an inappropriate base.
-
Cause 1: Self-Condensation of Ethyl Isobutyrate: Although ethyl isobutyrate has only one α-hydrogen and cannot form a stable β-keto ester through self-condensation in the same way as esters with two α-hydrogens, it can still form other condensation products under certain conditions, complicating the mixture. The primary strategy of the crossed Claisen is to have the enolate react preferentially with the more electrophilic diethyl oxalate.
-
Solution: Employ inverse addition. Prepare the solution of the base and ethyl isobutyrate to form the enolate, and then slowly add the diethyl oxalate to this solution. This keeps the concentration of the electrophile high relative to the enolate, favoring the desired crossed reaction.
-
-
Cause 2: Transesterification: As mentioned, using a base with an alkoxide different from the ester's alkoxy group (e.g., sodium methoxide with an ethyl ester) will lead to scrambling of the ester groups, resulting in a mixture of methyl and ethyl esters. [6] * Solution: Always match your base to your ester. For the synthesis of this compound from ethyl isobutyrate and diethyl oxalate, the correct base is sodium ethoxide (NaOEt) .
Issue 3: Product Loss During Workup and Purification
Q: My crude yield seemed high, but I lost the majority of my product during column chromatography. Why is this happening?
A: This is a classic problem when purifying β-dicarbonyl compounds. The issue lies with the compound's chemical properties on the standard purification media.
-
Cause 1: Keto-Enol Tautomerism on Silica Gel: Your product, this compound, exists as an equilibrium mixture of keto and enol tautomers. Standard silica gel is slightly acidic and provides a large surface area that catalyzes the rapid interconversion between these two forms. [7]Since the tautomers have different polarities, they move at different rates on the column, resulting in significant band broadening, streaking, and poor separation, which appears as product loss. [7] * Solution:
- Avoid Silica Gel: The best method for purifying this compound is vacuum distillation . Given its boiling point of 62 °C at 11 mmHg, this is a highly effective method. [8][9] 2. Deactivate the Silica: If chromatography is unavoidable, deactivate the silica gel. Prepare your column slurry in the eluent system (e.g., Hexane/Ethyl Acetate) but add 1% triethylamine. This neutralizes the acidic sites on the silica, suppressing on-column tautomerization. [7]
-
Cause 2: Decarboxylation: While more common for β-keto acids, β-keto esters can undergo decarboxylation (loss of the ester group as CO₂ and ethanol) under harsh conditions, particularly excessive heat in the presence of acid or base residues. [10] * Solution:
- Neutral Workup: Ensure your aqueous workup effectively neutralizes all base and that the final organic layer is washed to be neutral before concentration.
- Low-Temperature Distillation: When performing vacuum distillation, use the lowest possible pressure to keep the boiling temperature down, minimizing thermal decomposition.
Data and Reagent Summary
Table 1: Key Reagent Guide
| Reagent | Role | Recommended Choice | Critical Considerations |
|---|---|---|---|
| Enolizable Ester | Nucleophile Precursor | Ethyl Isobutyrate | Must be anhydrous. Use a high-purity grade. |
| Non-enolizable Ester | Electrophile | Diethyl Oxalate | Must be anhydrous. Lacks α-hydrogens to prevent self-condensation. [5] |
| Base | Deprotonating Agent | Sodium Ethoxide (NaOEt) | Must be anhydrous and used in stoichiometric amounts. Must match the ester's alkoxy group. [4][6] |
| Solvent | Reaction Medium | Anhydrous Ethanol or THF | Must be rigorously dried. Ethanol is convenient if preparing NaOEt in situ. |
Table 2: Troubleshooting Quick Reference
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield | Insufficient/inactive base; Moisture | Use ≥1 eq. of fresh NaOEt; Ensure all reagents/glassware are anhydrous. |
| Multiple Products | Transesterification; Self-condensation | Use NaOEt (not other alkoxides); Add diethyl oxalate slowly to the enolate solution. |
| Loss on Column | Keto-enol tautomerism on silica gel | Purify by vacuum distillation; If using a column, add 1% Et₃N to the eluent. [7] |
| Decomposition | Excessive heat during purification | Use high vacuum to distill at the lowest possible temperature. |
Detailed Experimental Protocol
Synthesis of this compound via Crossed Claisen Condensation
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.
Materials:
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Diethyl Oxalate (anhydrous)
-
Ethyl Isobutyrate (anhydrous)
-
Diethyl Ether (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-neck round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add 1.0 equivalent of clean sodium metal to 10 volumes of absolute ethanol. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.
-
Enolate Formation: While maintaining the temperature at 0 °C, add 1.0 equivalent of ethyl isobutyrate dropwise to the stirred sodium ethoxide solution over 30 minutes. Stir the mixture for an additional hour at 0 °C to ensure complete enolate formation.
-
Condensation Reaction: Slowly add 1.1 equivalents of diethyl oxalate to the enolate solution dropwise, keeping the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or GC.
-
Aqueous Workup: Cool the reaction mixture back to 0 °C and cautiously quench by adding 1 M HCl until the pH is ~5-6. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washes: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. This removes unreacted acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation (lit. bp 62 °C / 11 mmHg) to yield pure this compound. [8][9]
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like LDA or NaH? A: Yes, but with considerations. Sodium Hydride (NaH) can be used and will form sodium ethoxide in situ with the ethanol byproduct, but the reaction can be slower. Lithium diisopropylamide (LDA) is a very strong, non-nucleophilic base that works well for enolate formation but is often unnecessary for this transformation and requires more stringent anhydrous techniques. For scalability and cost-effectiveness, sodium ethoxide is preferred. [4] Q2: How do I know if my reaction is complete? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system like 4:1 Hexane:Ethyl Acetate. Spot your starting materials (ethyl isobutyrate and diethyl oxalate) and the reaction mixture. The product, being more polar, should have a lower Rf value than the starting esters. The reaction is complete when the spot for ethyl isobutyrate has been consumed.
Q3: What are the expected spectroscopic signatures for this compound? A: In the ¹H NMR spectrum, you should see a characteristic septet for the CH proton and a doublet for the two methyl groups of the isopropyl moiety, along with a quartet and a triplet for the ethyl ester group. In the ¹³C NMR, two carbonyl peaks will be visible around 160-170 ppm (ester) and 190-200 ppm (ketone). The IR spectrum will show two distinct C=O stretches, typically around 1740 cm⁻¹ (ester) and 1720 cm⁻¹ (ketone).
Q4: Is it possible to perform this reaction as a one-pot synthesis without isolating the sodium ethoxide? A: Absolutely. The protocol provided is essentially a one-pot reaction. The in situ generation of sodium ethoxide in ethanol, followed by the sequential addition of the esters, is the most common and efficient way to perform this synthesis.
References
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Fiveable. (n.d.). 3.5 Claisen condensation. Organic Chemistry II. Retrieved from [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
JoVE. (2023). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
Wamser, C. C. (n.d.). Chapter 21 notes. Portland State University. Retrieved from [Link]
-
Esterification Lab Answers. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, | 218456-5G | SIGMA-ALDRICH | SLS. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
JoVE. (2020). Video: Esterification - Prep. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]
-
ResearchGate. (2022). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]
-
YouTube. (2019). Dieckmann condensation. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
YouTube. (2017). Retrosynthesis of Claisen, Crossed Claisen & Dieckmann Condensation Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Different synthetic approaches toward α-keto esters. Retrieved from [Link]
-
YouTube. (2018). 21.6b Dieckmann Condensation Reactions. Retrieved from [Link]
Sources
- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 2. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]
- 3. fiveable.me [fiveable.me]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. Chapter 21 notes [web.pdx.edu]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-甲基-2-氧代丁酰乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Reduction of Ethyl 3-Methyl-2-oxobutyrate
Welcome to the technical support center for the stereoselective reduction of ethyl 3-methyl-2-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic transformation. The reduction of this α-keto ester yields ethyl 2-hydroxy-3-methylbutanoate, a valuable chiral building block. Achieving high diastereoselectivity and enantioselectivity is often paramount for the synthesis of complex target molecules.[1][2] This resource provides in-depth, experience-based solutions to common challenges encountered during this reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Question 1: My reaction shows poor diastereoselectivity. What are the likely causes and how can I improve it?
Answer:
Poor diastereoselectivity in the reduction of this compound is a frequent challenge. The formation of the two diastereomers, (2R,3S)-/(2S,3R) (syn) and (2R,3R)-/(2S,3S) (anti), is governed by the facial selectivity of hydride attack on the prochiral ketone. Several factors can adversely affect this selectivity.
Potential Causes & Solutions:
-
Suboptimal Temperature Control: Temperature has a profound effect on stereoselectivity.[3][4][5] Higher temperatures can lead to a decrease in selectivity by providing enough energy to overcome the activation energy barrier for the formation of the less favored diastereomer.[6]
-
Solution: Perform the reaction at lower temperatures. For many reductions, cooling to 0 °C, -20 °C, or even -78 °C can significantly enhance diastereoselectivity. It is crucial to monitor the reaction progress at these lower temperatures, as the reaction rate will decrease.
-
-
Incorrect Choice of Reducing Agent: The steric bulk and electronic properties of the reducing agent are critical. A non-selective reagent like sodium borohydride will typically yield a nearly racemic mixture.[1]
-
Solution: Employ a stereoselective reducing agent. For chemical reductions, consider using bulky hydride sources or catalytic systems known for high stereocontrol, such as the Corey-Bakshi-Shibata (CBS) reduction.[7][8][9] Biocatalytic methods using enzymes or whole organisms like baker's yeast (Saccharomyces cerevisiae) or specific bacterial strains can also offer excellent stereoselectivity.[10][11][12][13]
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.
-
Solution: Screen different solvents. For instance, in CBS reductions, tetrahydrofuran (THF) is a commonly used solvent.[14] The choice of solvent can also impact the solubility and reactivity of the reducing agent.
-
-
Substrate Purity: Impurities in the starting material, this compound, can interfere with the reaction and potentially poison a catalyst.
-
Solution: Ensure the purity of your substrate using techniques like distillation or chromatography. Confirm purity by NMR or GC analysis.
-
Question 2: I'm observing low enantioselectivity in my CBS reduction. What should I troubleshoot?
Answer:
The Corey-Bakshi-Shibata (CBS) reduction is a powerful tool for achieving high enantioselectivity.[7][8] If you are experiencing poor results, the issue often lies in the setup or execution of the reaction.
Potential Causes & Solutions:
-
Moisture Contamination: The borane reagents and the oxazaborolidine catalyst are sensitive to moisture. Water can react with the borane, reducing its effective concentration and potentially hydrolyzing the catalyst, which can significantly impact enantioselectivity.[9]
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
-
Non-Catalytic Reduction: A significant background reaction, where borane reduces the ketone without the influence of the chiral catalyst, can lead to a racemic product, thus eroding the overall enantioselectivity.[3][4] This is more pronounced at higher temperatures.[3]
-
Solution: Add the borane solution slowly to the mixture of the substrate and the CBS catalyst at a low temperature. This maintains a low concentration of free borane, favoring the catalyzed pathway.
-
-
Catalyst Degradation or Impurity: The quality of the CBS catalyst is paramount.
-
Solution: Use a freshly prepared or commercially sourced catalyst of high purity. If preparing it in situ, ensure the precursor amino alcohol is of high enantiomeric purity.
-
-
Incorrect Stoichiometry: An incorrect ratio of borane to catalyst or substrate can affect the efficiency of the catalytic cycle.
-
Solution: Carefully control the stoichiometry. Typically, 5-10 mol% of the CBS catalyst is used.[14]
-
Question 3: My biocatalytic reduction using baker's yeast is giving a mixture of stereoisomers. How can I optimize this?
Answer:
Baker's yeast contains multiple reductase enzymes with varying substrate specificities and stereoselectivities, which can lead to the formation of a mixture of products.[11][12][13]
Potential Causes & Solutions:
-
Multiple Active Enzymes: Different reductases within the yeast may produce different stereoisomers.
-
Solution: Genetic engineering of the yeast strain by knocking out or overexpressing specific reductase genes can create "designer" yeasts with improved selectivity for a particular stereoisomer.[11][12] Alternatively, screening different microbial sources, such as various fungi or bacteria, may identify an organism with a more selective enzyme system.[10][15]
-
-
Reaction Conditions: Factors like pH, temperature, and substrate concentration can influence which enzymatic pathways are favored.
-
Solution: Optimize the reaction conditions. Vary the temperature, pH of the medium, and the initial concentration of the this compound. Immobilization of the yeast cells can also sometimes improve stereoselectivity.
-
Question 4: How can I accurately determine the diastereomeric and enantiomeric excess of my product?
Answer:
Accurate determination of the stereochemical outcome is crucial.
Recommended Analytical Techniques:
-
Chiral Gas Chromatography (GC): This is a highly effective method for separating and quantifying all four possible stereoisomers of ethyl 2-hydroxy-3-methylbutanoate.
-
Protocol: Use a chiral stationary phase column (e.g., based on cyclodextrins). Develop a temperature gradient program that provides baseline separation of the peaks corresponding to the different stereoisomers.
-
-
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, HPLC with a chiral stationary phase can be used for separation and quantification.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Ratio: Standard ¹H NMR can often be used to determine the diastereomeric ratio by integrating well-resolved signals that are distinct for each diastereomer.
-
Enantiomeric Excess: To determine the enantiomeric excess, you can use chiral shift reagents or prepare diastereomeric derivatives (e.g., Mosher's esters) which will exhibit distinct signals in the NMR spectrum for each enantiomer.[17][18]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between stereoselective and stereospecific reactions? A1: A stereoselective reaction is one where a single reactant can form two or more stereoisomeric products, but one is formed preferentially.[19] The reduction of this compound is stereoselective. A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product.[20][21][22]
Q2: Can the methyl group at the 3-position influence the stereochemical outcome? A2: Yes, the methyl group at the 3-position creates a chiral center adjacent to the ketone being reduced. This pre-existing stereocenter can influence the facial selectivity of the hydride attack on the carbonyl group, a phenomenon known as substrate control.[23]
Q3: Are there any non-enzymatic, non-borane methods for this reduction? A3: Yes, catalytic transfer hydrogenation using chiral ruthenium or rhodium complexes is another powerful method for the asymmetric reduction of β-keto esters.[24] These methods often use a hydrogen source like formic acid or isopropanol and can provide high levels of stereoselectivity.
Q4: My yield is low, even though the conversion is high. What could be the issue? A4: Low isolated yield with high conversion could point to issues during the workup and purification. The product, ethyl 2-hydroxy-3-methylbutanoate, is relatively polar and may have some water solubility. Ensure you are using an appropriate extraction solvent and performing a sufficient number of extractions. Also, be mindful of the product's volatility during solvent removal.
Experimental Protocols & Data
Protocol: General Procedure for CBS Reduction
-
Preparation: Under an argon atmosphere, add the (R)- or (S)-CBS catalyst solution (e.g., 1 M in toluene, 0.1 eq.) to a solution of this compound (1.0 eq.) in anhydrous THF at room temperature.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Borane Addition: Add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (e.g., 1.0 M solution, 1.0 eq.) dropwise to the reaction mixture over 30-60 minutes, maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench it by slowly adding methanol at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Add dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Influence of Temperature on Stereoselectivity
| Temperature (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess of Major Diastereomer (%) | Reference |
| 25 | Varies | Often lower | [3] |
| 0 | Improved | Higher | [6] |
| -20 to -78 | Often significantly improved | Can be >95% | [6] |
Note: Actual values are highly dependent on the specific reducing agent and substrate.
Visualizing the Workflow
Diagram: Troubleshooting Logic for Poor Stereoselectivity
Caption: Troubleshooting workflow for poor stereoselectivity.
References
-
Title: Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst Source: Nature Communications URL: [Link]
-
Title: Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | Request PDF Source: ResearchGate URL: [Link]
-
Title: Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains Source: PubMed URL: [Link]
-
Title: Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases Source: D-Scholarship@Pitt URL: [Link]
-
Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: MDPI URL: [Link]
-
Title: Effects of Temperature on Stereochemistry of Enzymatic Reactions | Request PDF Source: ResearchGate URL: [Link]
-
Title: Highly stereoselective reduction of .alpha.-substituted .beta.-keto amides by means of hydrosilane-fluoride ion and hydrosilane-acid reagent. A practical approach to aldols of both threo and erythro configurations Source: Journal of the American Chemical Society URL: [Link]
-
Title: Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria Source: J-STAGE URL: [Link]
-
Title: Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast Source: PubMed URL: [Link]
-
Title: Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Stereoselective Bioreduction of α-diazo-β-keto Esters Source: PubMed URL: [Link]
-
Title: Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast | Request PDF Source: ResearchGate URL: [Link]
-
Title: Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast Source: ResearchGate URL: [Link]
-
Title: Stereoselective determination of 2-benzamidomethyl-3-oxobutanoate and methyl-2-benzoylamide-3-hydroxybutanoate by chiral high-performance liquid chromatography in biotransformation Source: PubMed URL: [Link]
-
Title: Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum Source: National Institutes of Health URL: [Link]
-
Title: Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae Source: J-STAGE URL: [Link]
-
Title: Stereoselectivity - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine Source: OENO One URL: [Link]
-
Title: Key Concepts in Stereoselective Synthesis Source: The Baran Laboratory, Scripps Research URL: [Link]
-
Title: Stereoselective and Stereospecific Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Corey-Bakshi-Shibata Reduction Source: Organic Chemistry Portal URL: [Link]
-
Title: Corey-Bakshi-Shibata Reduction: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Regioselectivity, stereoselectivity, and stereospecificity (video) Source: Khan Academy URL: [Link]
-
Title: Part 7: Analytical Techniques for Stereochemistry Source: Chiralpedia URL: [Link]
-
Title: Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella Source: PubMed URL: [Link]
-
Title: Asymmetric reductions of ethyl 2-(benzamidomethyl)-3-oxobutanoate by yeasts | Request PDF Source: ResearchGate URL: [Link]
-
Title: The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry Source: National Institutes of Health URL: [Link]
-
Title: Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella Source: Oxford Academic URL: [Link]
-
Title: Corey-Bakshi-Shibata (CBS) Reduction Source: YouTube URL: [Link]
-
Title: Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Fungi Source: Oxford Academic URL: [Link]
-
Title: Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi Source: PubMed URL: [Link]
-
Title: Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis Source: National Institutes of Health URL: [Link]
-
Title: 2-Hydroxy-3-methylbutyrate | C5H9O3- | CID 21933914 Source: PubChem - NIH URL: [Link]
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- 17. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
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Technical Support Center: Purification of Ethyl 3-methyl-2-oxobutyrate
Welcome to the technical support center for the purification of Ethyl 3-methyl-2-oxobutyrate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile α-keto ester. Here, we address common challenges encountered during its purification, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to Purification Challenges
This compound, also known as ethyl dimethylpyruvate, is a valuable building block in organic synthesis.[1][2][3] However, its purification can be complicated by its chemical nature and the presence of structurally similar impurities from its synthesis. The primary challenges in obtaining high-purity this compound revolve around:
-
Residual Starting Materials and Byproducts: Incomplete reactions or side reactions can lead to impurities that are difficult to separate.
-
Hydrolytic Instability: As an ester, it is susceptible to hydrolysis, especially in the presence of acid or base, which can complicate purification methods like silica gel chromatography.[4][5]
-
Keto-Enol Tautomerism: The presence of the keto group can lead to tautomerism, potentially causing issues like peak broadening in chromatography.[6][7]
This guide provides structured advice to navigate these challenges effectively.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Issue 1: Presence of Alcoholic Impurities Post-Synthesis
Question: After synthesizing this compound, my crude product shows the presence of secondary and tertiary alcohols that are difficult to remove by standard distillation. Why does this happen and how can I remove them?
Answer:
Causality: The presence of secondary and tertiary alcohol impurities is a common issue, often arising from side reactions or the nature of the starting materials used in the synthesis. These alcohols can have boiling points close to that of the desired product, making separation by simple distillation inefficient.[8][9]
Troubleshooting Protocol: Chemical Treatment and Distillation
A robust method to remove these alcoholic impurities involves their conversion to less volatile esters, followed by distillation.[8][9]
Experimental Workflow: Removal of Alcoholic Impurities
Caption: Workflow for the removal of alcoholic impurities.
Step-by-Step Protocol:
-
Esterification of Impurities:
-
To your crude this compound, add a carboxylic anhydride (e.g., acetic anhydride) and a solid acid catalyst (e.g., montmorillonite K10).[8]
-
The amount of anhydride should be stoichiometric to the estimated amount of alcohol impurities.
-
Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for a few hours to ensure complete esterification of the secondary and tertiary alcohols.[8]
-
-
Catalyst Removal:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid acid catalyst.
-
-
Fractional Distillation:
-
The filtrate, now containing your desired product and the higher-boiling esterified impurities, is subjected to fractional distillation under reduced pressure.
-
This compound has a boiling point of approximately 62 °C at 11 mmHg.[2][10] The esterified impurities will have a significantly higher boiling point, allowing for effective separation.
-
| Parameter | Value | Source |
| Boiling Point of Product | 62 °C / 11 mmHg | [2][10] |
| Purity Achieved | >97% | [8] |
Issue 2: Product Degradation or Poor Separation During Column Chromatography
Question: I am trying to purify this compound using silica gel column chromatography, but I am observing streaking, multiple spots on TLC, and low recovery. What is causing this and how can I improve my separation?
Answer:
Causality: Standard silica gel is acidic in nature, which can cause two main problems for β-keto esters like this compound:
-
Acid-Catalyzed Hydrolysis: The ester linkage can be cleaved on the acidic silica surface, leading to the formation of 3-methyl-2-oxobutanoic acid and ethanol.[6][7]
-
Keto-Enol Tautomerism: The acidic environment can catalyze the interconversion between the keto and enol tautomers, which have different polarities. This results in band broadening and poor separation.[6][7]
Troubleshooting Protocol: Modified Chromatographic Techniques
To overcome these issues, you can either deactivate the silica gel or use an alternative stationary phase.
Experimental Workflow: Optimizing Column Chromatography
Caption: Strategies for improved chromatographic purification.
Step-by-Step Protocols:
1. Using Deactivated Silica Gel:
-
Preparation: Prepare your silica gel slurry in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Deactivation: Add a small amount of triethylamine (TEA), typically 1-2% by volume, to your eluent.[7] This will neutralize the acidic sites on the silica gel.
-
Packing: Pack your column using this deactivated silica gel slurry.
-
Elution: Run the column as usual. The TEA in the mobile phase will maintain the neutral environment.
2. Using an Alternative Stationary Phase:
-
If your compound is highly sensitive, consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[6]
-
The choice of solvent system will need to be re-optimized for these stationary phases. A good starting point is often a less polar eluent than what is used for silica gel.
Data-Driven Solvent Selection:
| Stationary Phase | Typical Eluent System | Considerations |
| Deactivated Silica Gel | Hexanes/Ethyl Acetate + 1% TEA | Good for moderately acid-sensitive compounds. |
| Neutral Alumina | Hexanes/Ethyl Acetate or Dichloromethane | May require optimization of solvent polarity. |
| Basic Alumina | Hexanes/Ethyl Acetate | Suitable for compounds that are stable to basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound is typically offered at purities of 95% to 97%.[1][11] For applications requiring higher purity, an additional purification step as described in this guide may be necessary.
Q2: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?
A2: Yes, reverse-phase HPLC (RP-HPLC) can be a suitable method for both analysis and preparative separation. A common mobile phase consists of acetonitrile and water with a small amount of acid like phosphoric acid or formic acid for Mass-Spec compatibility.[12] This method is scalable and can be used for isolating impurities.
Q3: My purified product has a slight yellow tint. Is this normal?
A3: While high-purity this compound is often described as a clear liquid, a pale yellow color can sometimes be present, even in commercially available products.[2][13] If analytical data (e.g., NMR, GC-MS) confirms the purity, a slight coloration may not be detrimental to subsequent reactions. However, if color is a concern, treatment with a small amount of activated carbon followed by filtration may help.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a flammable liquid and vapor.[14][15] It is important to handle it in a well-ventilated area, away from open flames, sparks, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[14] Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[14]
Q5: How should I store purified this compound?
A5: To minimize degradation, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[14] Storage at 2-8°C is often recommended.
References
-
Organic Syntheses. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Org. Synth. 2009, 86, 336. Retrieved from [Link]
-
Bioscience, Biotechnology, and Biochemistry. (1995). Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. 59(8), 1479-1483. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2011). CN102026955A - Process for purifying an alpha-keto ester.
- Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2005). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. 70(12), 4779–4789. Retrieved from [Link]
-
SLS. (n.d.). This compound, 97%. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
ACS Omega. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. 5(14), 8098–8106. Retrieved from [Link]
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Technical Support Center: Managing Byproduct Formation in Baker's Yeast Reductions
Introduction
Welcome to the technical support center for biocatalytic reductions using baker's yeast (Saccharomyces cerevisiae). Baker's yeast is a versatile, inexpensive, and readily available whole-cell biocatalyst for the asymmetric reduction of prochiral ketones and other carbonyl compounds.[1][2] However, a significant challenge researchers face is the formation of unwanted byproducts, which can complicate purification, lower yields, and, most critically, reduce the stereoselectivity of the desired transformation.
This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and manage byproduct formation in their experiments. We will delve into the biochemical origins of these issues and provide field-proven, actionable strategies to optimize your reactions for higher purity and enantiomeric excess (e.e.).
Understanding the System: The "Why" of Byproduct Formation
To effectively control byproduct formation, one must first understand its origins. In a whole-cell system like baker's yeast, your substrate is introduced into a complex metabolic environment containing numerous enzymes.
The Core Reaction: The desired transformation is typically a stereoselective reduction of a carbonyl group to a chiral alcohol. This is catalyzed by a family of enzymes known as oxidoreductases or ketoreductases (KREDs).[3] These enzymes utilize nicotinamide cofactors, primarily NADPH and NADH, as the source of hydride for the reduction.[4]
The Origin of Byproducts: Byproducts arise from two principal sources:
-
Competing Reductases: S. cerevisiae possesses a large number of reductase enzymes, many with overlapping substrate specificities but differing stereoselectivities.[3][5] While one enzyme might produce the desired (S)-alcohol, another could be simultaneously producing the unwanted (R)-alcohol, thus lowering the overall enantiomeric excess of the product mixture.[5] This is the primary cause of poor stereoselectivity.
-
Metabolic Diversion: The yeast cell's primary goal is not your synthesis; it is its own survival and metabolism. The glucose or sucrose you provide as an energy source and for cofactor regeneration is channeled through glycolysis and other pathways.[6] This can lead to metabolic byproducts like ethanol and acetic acid, which can alter the reaction environment or, in some cases, act as substrates for other enzymes.[7][8][9]
The Crucial Role of Cofactor Regeneration
The catalytic cycle of any reductase requires the constant regeneration of the consumed cofactor (NAD(P)H from NAD(P)+). In baker's yeast, this is primarily coupled to the metabolism of a co-substrate, typically glucose.[10][11] Glucose metabolism, particularly through the pentose phosphate pathway (PPP), is a major source of NADPH.[12][13] The efficiency and pathway of this regeneration can directly influence which reductases are active and, consequently, the product distribution.
Visualizing the Pathways
To better illustrate these competing processes, the following diagrams outline the metabolic context of a typical baker's yeast reduction.
Diagram 1: Metabolic Pathways in a Whole-Cell Reduction
Caption: Competing enzymatic pathways in a baker's yeast whole-cell reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect?
The most common byproducts are:
-
The opposite enantiomer/diastereomer: This is the most critical byproduct, as it directly reduces the enantiomeric or diastereomeric excess of your product. It arises from the action of competing reductases with different stereochemical preferences.[5]
-
Ethanol: Produced in large quantities, especially under anaerobic or semi-aerobic conditions, via fermentation of the sugar source.[7]
-
Glycerol and Acetic Acid: These are other common fermentation byproducts that can affect the pH and overall environment of the reaction.[8][9]
-
Hydrolyzed Esters: If your substrate is an ester (e.g., ethyl acetoacetate), yeast esterases can hydrolyze it, creating a carboxylic acid byproduct. This is a significant side reaction for substrates with long-chain alcohols.[14]
Q2: My main problem is low enantiomeric excess (e.e.). What is the primary cause?
Low e.e. is almost always caused by the presence of multiple intracellular reductases with opposing stereoselectivities (e.g., one Prelog-selective and one anti-Prelog selective) that can all act on your substrate.[5] The final e.e. is a direct reflection of the relative reaction rates of these competing enzymes under your specific experimental conditions.
Q3: How does the choice of sugar (glucose vs. sucrose) affect the reaction?
Both glucose and sucrose serve as the primary energy source and fuel for cofactor regeneration. Sucrose is simply hydrolyzed into glucose and fructose by the yeast's invertase enzyme. For most applications, the choice between them has a minimal effect on selectivity. However, the concentration of the sugar is critical. Very high concentrations can lead to excessive ethanol production (the Crabtree effect), which can inhibit enzyme activity.
Q4: Can I run the reaction without any sugar co-substrate?
Yes, this is possible but often leads to lower conversion rates. In the absence of an external energy source, the yeast will use its own stored carbohydrates (like glycogen and trehalose) for cofactor regeneration.[6] This process is less efficient and can be quickly depleted, stalling the reaction. This strategy is sometimes used to minimize metabolic byproducts but at the cost of reaction efficiency.
Troubleshooting Guide: From Problem to Solution
This section provides direct answers to common experimental problems.
Problem 1: My enantiomeric excess (e.e.) is poor.
-
Scientific Rationale: As discussed, this is due to competing reductases. The goal is to selectively inhibit the enzyme(s) producing the unwanted enantiomer or to alter conditions to favor the desired enzyme.
-
Troubleshooting Steps:
-
Modify Substrate Concentration: Lowering the substrate concentration can sometimes improve e.e.[15] Some reductases have different affinities (Km values) for the substrate, and by lowering the concentration, you may favor the higher-affinity enzyme.
-
Introduce a Selective Inhibitor: This is a powerful technique. Certain compounds can selectively inhibit specific classes of reductases.
-
Allyl alcohol or Methyl Vinyl Ketone: These compounds are known to inhibit certain D-selective (anti-Prelog) reductases, thereby increasing the proportion of the L-product.[14][16][17] Pre-incubating the yeast with a small amount of these inhibitors before adding your substrate can dramatically improve e.e.[16]
-
Thermal Pre-treatment: Gently heating the yeast suspension (e.g., at 50°C for 30-60 minutes) can selectively denature heat-labile reductases.[16][18] Often, enzymes with different stereoselectivities have different thermal stabilities.
-
-
Use a Two-Phase System: Introducing an organic solvent (e.g., hexane, diethyl ether) can improve e.e.[16][19] This is because the solvent can alter the partitioning of the substrate into the cell and may selectively inhibit membrane-associated enzymes or alter the cell's metabolic state.
-
Problem 2: The reaction is very slow or stalls completely.
-
Scientific Rationale: A slow reaction points to either enzyme inhibition or a lack of cofactor regeneration. High concentrations of the substrate or product can be toxic to the yeast cells, damaging membranes and inhibiting metabolic pathways.[11]
-
Troubleshooting Steps:
-
Check Substrate/Product Toxicity: Test the viability of the yeast in the presence of your starting material and product at the target concentration. If they are toxic, you must lower the concentration.
-
Implement Fed-Batch Addition: Instead of adding all the substrate at once, add it portion-wise over several hours. This keeps the instantaneous concentration low, avoiding toxicity and allowing the cofactor regeneration machinery to keep pace.
-
Ensure Adequate Co-substrate: Make sure sufficient glucose or sucrose is present. A common ratio is 2:1 or 3:1 by weight of sugar to substrate.
-
Optimize pH and Temperature: Most yeast reductases function optimally between pH 6-8 and temperatures of 25-35°C.[20] Deviations can drastically slow reaction rates.
-
Problem 3: I'm getting a high yield, but it's a racemic mixture (e.e. ≈ 0%).
-
Scientific Rationale: This indicates that at least two reductases with equal and opposite selectivity are operating at nearly identical rates. Alternatively, for some substrates, non-enzymatic reduction may be occurring, though this is rare under typical conditions.
-
Troubleshooting Steps:
-
This is an extreme case of Problem 1. The strategies of selective inhibition (allyl alcohol, thermal treatment) are the most promising solutions.[16][18] It is highly likely that one of these treatments will disproportionately affect one of the competing enzymes, breaking the symmetry and resulting in a net e.e.
-
Experimental Protocols & Data
Protocol 1: General Procedure for a Baker's Yeast Reduction
This protocol provides a robust starting point for most ketone reductions.
-
Yeast Activation: Suspend 10 g of dry baker's yeast (active dry yeast is recommended) in 100 mL of a 5% (w/v) sucrose or glucose solution in tap water.
-
Incubation: Stir the suspension gently at 30-35°C for 30-60 minutes to activate the yeast. You should observe foaming as a sign of metabolic activity.
-
Substrate Addition: Dissolve 1 g of the ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., 1-2 mL of ethanol or DMSO) to aid solubility. Add this solution dropwise to the yeast suspension.
-
Reaction: Cover the flask (e.g., with cotton wool to allow CO2 to escape) and continue to stir at 30°C. Monitor the reaction progress by TLC or GC/HPLC. Reactions typically run for 24-72 hours.[20]
-
Workup:
-
Add an equal volume of ethyl acetate to the reaction mixture.
-
Add a filter aid (e.g., Celite®) and stir for 10 minutes.
-
Filter the mixture through a pad of Celite® to remove the yeast cells.
-
Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Analysis: Analyze the crude product for conversion and enantiomeric excess (e.g., by chiral GC or HPLC).
Table 1: Effect of Additives on the Reduction of Ethyl 4-Chloro-3-Oxobutanoate
This table summarizes the powerful effect of selective inhibitors on improving stereoselectivity for a model substrate.
| Pre-treatment Condition | Enantiomeric Excess (e.e.) of (S)-product | Reference |
| None (Control) | Moderate (varies) | [16] |
| Heating (50°C, 1 hr) | Significantly Increased | [16] |
| Allyl Alcohol (pre-incubation) | > 97% | [16] |
Data synthesized from findings reported in the literature, demonstrating common trends.[16]
Diagram 2: Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for systematically troubleshooting poor enantioselectivity.
References
-
Kasper, P., et al. (2002). Improving the stereoselectivity of bakers' yeast reductions by genetic engineering. PubMed. Available at: [Link]
-
Stewart, J. D. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. Available at: [Link]
-
Yang, Z., et al. (2007). Improving the Stereoselectivity of Asymmetric Reduction of 3Oxo Ester to 3Hydroxy Ester with Pretreatments on Bakers' Yeast. ResearchGate. Available at: [Link]
-
de la Cruz, R. G., et al. (2012). Engineered baker's yeast as whole-cell biocatalyst for one-pot stereo-selective conversion of amines to alcohols. PubMed Central. Available at: [Link]
-
StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. StudyCorgi. Available at: [Link]
-
Silvestri, M., et al. (1992). Use of Enzymes in Organic Synthesis: Reduction of Ketones by Baker's Yeast Revisited. Journal of Chemical Education. Available at: [Link]
-
Maguire, A. R. (2014). Stereocontrol in Bakers' Yeast Reduction Leading to Natural Product Synthesis. ResearchGate. Available at: [Link]
-
Kawai, Y., et al. (1992). Stereochemical Control in Microbial Reduction. XXIII. Thermal Treatment of Bakers' Yeast for Controlling the Stereoselectivity of Reductions. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Waagen, V., et al. (1994). Stereoselectivity of Baker's yeast reduction of 2-propanones: influence of substituents. Acta Chemica Scandinavica. Available at: [Link]
-
ACG Publications. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. Available at: [Link]
-
Xu, Y., et al. (2022). Developing a sustainable process for the cleaner production of baker's yeast: An approach towards waste management by an integrated fermentation and membrane separation process. ResearchGate. Available at: [Link]
-
Nikolova, P., & Ward, O. P. (2003). Asymmetric synthesis with immobilized yeast in organic solvents: equilibrium conversion and effect of reactant partitioning on whole cell biocatalysis. Biotechnology Progress. Available at: [Link]
-
Xu, Y., et al. (2022). Developing a sustainable process for the cleaner production of baker's yeast: An approach towards waste management by an integrated fermentation and membrane separation process. PubMed. Available at: [Link]
-
Liu, Y., et al. (2007). Tolerance of immobilized baker's yeast in organic solvents. ResearchGate. Available at: [Link]
-
Kayser, M. M., et al. (1999). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry. Available at: [Link]
-
Black, G. W., et al. (2000). Baker's yeast activity in an organic solvent. ResearchGate. Available at: [Link]
-
van den Broek, M., et al. (2023). Quantification and mitigation of byproduct formation by low-glycerol-producing Saccharomyces cerevisiae strains containing Calvin-cycle enzymes. PubMed Central. Available at: [Link]
-
Verho, R., et al. (2003). Engineering Redox Cofactor Regeneration for Improved Pentose Fermentation in Saccharomyces cerevisiae. Applied and Environmental Microbiology. Available at: [Link]
-
Kayser, M. M., et al. (1999). Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of ketones according to Prelog's Rule 44. ResearchGate. Available at: [Link]
-
Edegger, K., et al. (2006). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. Molecules. Available at: [Link]
-
Bálint, J., et al. (2020). How to Turn Yeast Cells into a Sustainable and Switchable Biocatalyst? On-Demand Catalysis of Ketone Bioreduction or Acyloin Condensation. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (n.d.). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ResearchGate. Available at: [Link]
-
Kankarne, S. S., & Shinde, N. V. (2024). Overview of Baker's Yeast as a Biocatalyst. Current Catalysis. Available at: [Link]
-
Maiorella, B. L., et al. (1983). Byproduct Inhibition Effects on Ethanolic Fermentation by Saccharomyces cereviseai. Biotechnology and Bioengineering. Available at: [Link]
-
Bennett, M. R., et al. (2015). Origins of stereoselectivity in evolved ketoreductases. ResearchGate. Available at: [Link]
-
Verho, R., et al. (2003). Engineering redox cofactor regeneration for improved pentose fermentation in Saccharomyces cerevisiae. PubMed. Available at: [Link]
-
Chemistry Notes. (2022). Prelog's rule Asymmetric Synthesis - Easy Explanation. Chemistry Notes. Available at: [Link]
-
Dalal Institute. (n.d.). Asymmetric Synthesis: Cram's Rule and Its Modifications, Prelog's Rule. Dalal Institute. Available at: [Link]
-
OpenOChem Learn. (n.d.). Prelog's Rule. OpenOChem Learn. Available at: [Link]
-
Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development. Available at: [Link]
-
Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Publications. Available at: [Link]
-
Su, R., et al. (2017). Engineering of Saccharomyces cerevisiae for the efficient co-utilization of glucose and xylose. FEMS Yeast Research. Available at: [Link]
-
Doğan, E. C., et al. (2021). Treatment and Minimization of Waste in Baker's Yeast Industry. ResearchGate. Available at: [Link]
-
He, Y. C., et al. (2004). Cofactor Recycling Mechanism in Asymmetric Biocatalytic Reduction of Carbonyl Compounds Mediated by Yeast: Which is the Efficient Electron Donor? ResearchGate. Available at: [Link]
-
Falco, M., et al. (2024). Biocatalysis with Unconventional Yeasts. MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of a Chiral HPLC Method for Ethyl 3-methyl-2-oxobutyrate Enantiomers
Introduction
Ethyl 3-methyl-2-oxobutyrate is a key chiral building block in the synthesis of various pharmaceuticals and fine chemicals. As with most chiral molecules, its enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the accurate quantification of the enantiomeric purity of such compounds. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry's gold-standard for this purpose, offering high resolution and reproducibility.[1]
This guide provides an in-depth, experience-driven walkthrough of the validation process for an HPLC method designed to separate and quantify the enantiomers of this compound. We will move beyond a simple checklist of steps to explain the underlying scientific rationale for each experimental choice, ensuring the method is not only compliant but also robust and reliable for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
The Principle of Chiral Recognition: A Mechanistic Overview
The foundation of a successful chiral separation lies in the interaction between the analyte enantiomers and the Chiral Stationary Phase (CSP). For separation to occur, a transient diastereomeric complex must form between each enantiomer and the CSP. According to the widely accepted three-point interaction model, at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) are necessary for chiral recognition.[4] One of these interactions must be stereochemically dependent, leading to a difference in the binding energy and, consequently, a difference in the retention times of the two enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and effective for a wide range of chiral compounds, including ketoesters.[5][6] Their helical polymer structure creates a complex chiral environment with numerous sites for hydrogen bonding, dipole-dipole interactions, and inclusion complex formation, making them an ideal starting point for method development.[5]
Caption: Fig. 1: The Three-Point Interaction Model for Chiral Recognition.
Method Development and Optimization
Based on the structure of this compound, a normal-phase HPLC method was selected. Normal-phase chromatography often provides superior selectivity for polar compounds on polysaccharide CSPs.
Initial Screening & Column Selection: A Chiralcel® OD-H column, which has a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase, was chosen. This CSP is well-documented for its excellent performance in separating a wide variety of chiral compounds, including those with carbonyl groups.[5]
Mobile Phase Optimization: The mobile phase, a mixture of a non-polar solvent (n-Hexane) and a polar modifier (2-Propanol or Isopropanol, IPA), is the primary tool for optimizing the separation.
-
Rationale: The polar modifier competes with the analyte for interactive sites on the CSP. Increasing the concentration of IPA generally decreases retention times but can also reduce the resolution between enantiomers. The goal is to find a balance that provides adequate resolution (>2.0) in a reasonable runtime.
-
Outcome: A mobile phase composition of n-Hexane:Isopropanol (90:10, v/v) was found to provide the best balance of resolution and analysis time.
Final Optimized HPLC Method
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | Chiralcel® OD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
HPLC Method Validation Protocol: A Comprehensive Guide
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8]
Caption: Fig. 2: Workflow for HPLC Method Validation.
System Suitability Testing (SST)
-
Causality: Before any validation experiments, and prior to each analytical run, SST is performed. This is a self-validating check to ensure the chromatographic system is performing adequately on that specific day.[5]
-
Protocol: A standard solution containing both enantiomers (e.g., a racemic mixture) is injected five or six times.
-
Acceptance Criteria:
Parameter Acceptance Limit Rationale Resolution (Rs) ≥ 2.0 Ensures baseline separation for accurate integration. Tailing Factor (T) ≤ 2.0 Confirms good peak shape, free from tailing. Theoretical Plates (N) ≥ 2000 Indicates column efficiency. | %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
Specificity
-
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention times of the enantiomers.
-
Inject a solution of the desired enantiomer (e.g., S-enantiomer).
-
Inject a solution of the undesired enantiomer (e.g., R-enantiomer).
-
Inject a solution containing a mixture of both to confirm baseline separation.
-
-
Acceptance Criteria: The blank should show no interference. The retention times of the two enantiomers should be distinct, and the resolution (Rs) between them in the mixed sample must be ≥ 2.0.
Linearity and Range
-
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[7]
-
Protocol:
-
Prepare a series of at least five calibration standards for each enantiomer, spanning from the Limit of Quantitation (LOQ) to 150% of the target concentration. For an impurity method, this might be 50% to 150% of the impurity specification limit.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Table 1: Example Linearity Data for the (S)-Enantiomer
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 1.0 (LOQ) | 12,550 |
| 5.0 | 62,600 |
| 10.0 | 125,100 |
| 15.0 | 187,800 |
| 20.0 | 250,500 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (as Recovery)
-
Causality: Accuracy measures the closeness of the experimental value to the true value. It is determined by spiking a sample with known amounts of the enantiomers at different concentration levels.
-
Protocol:
-
Prepare samples of the main enantiomer (e.g., pure S-enantiomer) spiked with the undesired enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
Table 2: Example Accuracy Data for the (R)-Enantiomer (Impurity)
| Spike Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| LOQ | 1.0 | 0.99 | 99.0% |
| 100% | 5.0 | 5.06 | 101.2% |
| 150% | 7.5 | 7.41 | 98.8% |
Precision
-
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[7]
-
Protocol:
-
Repeatability (Intra-day precision): One analyst analyzes six replicate samples of the main enantiomer spiked with the undesired enantiomer (at 100% of the specification limit) on the same day, using the same instrument.
-
Intermediate Precision (Inter-day precision): The repeatability experiment is repeated by a different analyst on a different day, using a different instrument or column if possible.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality:
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Protocol: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N).
-
Inject solutions of decreasing concentration.
-
LOD is the concentration at which the S/N ratio is approximately 3:1.
-
LOQ is the concentration at which the S/N ratio is approximately 10:1. The LOQ concentration must also be validated for accuracy and precision.
-
-
Acceptance Criteria: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
-
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[9]
-
Protocol: Analyze a sample while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2°C)
-
Mobile Phase Composition (e.g., vary % Isopropanol by ± 1%)
-
-
Acceptance Criteria: System suitability parameters (Resolution, Tailing Factor) must still be met under all varied conditions. The change in enantiomeric purity results should not be statistically significant.
Comparison with Alternative Analytical Techniques
While chiral HPLC is the dominant technique, it is valuable to understand its position relative to other methods.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC (Validated Method) | Differential partitioning of enantiomers on a Chiral Stationary Phase. | High resolution, high precision, widely applicable, well-understood. | Can require significant method development, solvent consumption. |
| Chiral Gas Chromatography (GC) | Separation on a chiral capillary column in the gas phase. | Very high efficiency, excellent for volatile compounds. | Requires analyte to be volatile and thermally stable, or require derivatization. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. | Faster separations, lower solvent consumption (greener), compatible with both normal and reversed-phase CSPs. | Higher initial instrument cost, less common in QC labs. |
| Nuclear Magnetic Resonance (NMR) | Using chiral shift reagents to induce chemical shift differences between enantiomers. | Non-destructive, provides structural information. | Low sensitivity, requires high analyte concentration, expensive instrumentation. |
For the routine quality control of this compound, the validated HPLC method offers the optimal balance of performance, reliability, and accessibility compared to these alternatives.
Conclusion
This guide has detailed the systematic validation of a chiral HPLC method for the enantiomeric separation of this compound, grounded in the principles of the ICH Q2(R1) guidelines.[2][7] By explaining the rationale behind each step—from the selection of the chiral stationary phase to the execution of each validation parameter—we have established a scientifically sound and trustworthy analytical procedure. The presented data confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated research or quality control environment.
References
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Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. [Link]
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This compound. (n.d.). SIELC Technologies. [Link]
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Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. (n.d.). J-STAGE. [Link]
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A new chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. (2011). National Institutes of Health (NIH). [Link]
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A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2020). Research Journal of Pharmacy and Technology. [Link]
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Stereoselective Synthesis of Chiral α-SCF3-β-Ketoesters Featuring a Quaternary Stereocenter. (2021). MDPI. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]
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A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. (2018). IOSR Journal. [Link]
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Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2020). MDPI. [Link]
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HPLC Method for Flavourings. (n.d.). Food and Agriculture Organization of the United Nations (FAO). [Link]
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A Senior Application Scientist's Guide to the Reduction of Ethyl 3-methyl-2-oxobutyrate: A Comparative Analysis of Chemical and Enzymatic Methodologies
Introduction: The Synthetic Value of Chiral α-Hydroxy Esters
In the landscape of pharmaceutical and fine chemical synthesis, the production of enantiomerically pure molecules is paramount. Chiral α-hydroxy esters are highly valuable building blocks, serving as versatile intermediates for a wide array of biologically active compounds. Ethyl 3-methyl-2-oxobutyrate is a prochiral α-keto ester whose reduction product, ethyl 2-hydroxy-3-methylbutanoate, possesses two adjacent chiral centers.[1][2][3] The stereochemical outcome of this reduction dictates the utility of the final product, making the choice of reduction methodology a critical decision in any synthetic campaign.
This guide provides an in-depth comparison of the two primary strategies for this transformation: classical chemical reduction and modern enzymatic biocatalysis. We will explore the mechanistic underpinnings, practical execution, and comparative performance of each approach, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal method for their specific objectives.
Part 1: The Conventional Approach - Chemical Reduction
Chemical reduction of ketones is a cornerstone of organic synthesis, typically employing metal hydride reagents. This approach is often characterized by rapid reaction times and straightforward protocols.
Mechanistic Rationale: The Hydride Transfer
The most common laboratory-scale reagents for this purpose, such as sodium borohydride (NaBH₄), function as a source of nucleophilic hydride ions (H⁻).[4] The reduction mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the keto ester. This initial attack is followed by a protonation step (typically during an acidic workup) to yield the secondary alcohol.[4][5]
A critical limitation of using simple achiral reagents like NaBH₄ is the lack of stereocontrol. The hydride can attack the planar carbonyl from either face with nearly equal probability, resulting in a racemic or diastereomeric mixture of the alcohol products. While asymmetric chemical reduction is possible using sophisticated and often expensive chiral catalysts (e.g., Noyori's Ru-BINAP systems) or chiral auxiliaries, the standard approach remains non-selective.[6][7]
Illustrative Chemical Reduction Pathway
Caption: Figure 1. General pathway for the chemical reduction of a ketone.
Standard Experimental Protocol: NaBH₄ Reduction
-
Objective: To reduce this compound to ethyl 2-hydroxy-3-methylbutanoate using a standard chemical reagent.
-
Rationale: This protocol serves as a baseline for a rapid, high-yielding, but non-stereoselective synthesis. Methanol is chosen as a protic solvent that is compatible with NaBH₄. The reaction is run at 0°C to moderate the exothermic reaction and minimize potential side reactions.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0°C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5°C. The excess reagent ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2) and gas evolution ceases.
-
Workup and Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). The organic layers are combined.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: Purify the crude oil by silica gel column chromatography. Characterize the product and determine the diastereomeric ratio using NMR spectroscopy and/or GC analysis.
Part 2: The Green Chemistry Approach - Enzymatic Reduction
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For ketone reduction, oxidoreductases (or ketoreductases) offer a powerful, environmentally benign alternative to chemical methods, operating under mild, aqueous conditions.[8][9]
Mechanistic Rationale: The Enzyme's Chiral Pocket
Enzymatic reduction is a highly coordinated process. The enzyme's three-dimensional active site binds the keto ester substrate in a specific orientation. A cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), is positioned to deliver a hydride to one specific face of the carbonyl group.[10] This lock-and-key mechanism, often predictable by Prelog's rule, results in the formation of a single, desired stereoisomer with exceptional purity.[11][12]
Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or bacteria like Klebsiella pneumoniae, are particularly attractive as they contain the necessary enzymes and provide an endogenous system for cofactor regeneration, making the process more cost-effective.[13][14][15]
Illustrative Enzymatic Reduction Pathway
Caption: Figure 2. Stereoselective reduction catalyzed by a ketoreductase.
Standard Experimental Protocol: Baker's Yeast (S. cerevisiae) Reduction
-
Objective: To asymmetrically reduce this compound to a specific stereoisomer of ethyl 2-hydroxy-3-methylbutanoate.
-
Rationale: Baker's yeast is a readily available, inexpensive, and effective whole-cell biocatalyst.[16] Sucrose is used as the carbon source to activate the yeast's metabolic machinery, which includes the necessary oxidoreductases and the NADPH cofactor regeneration system. The reaction is run at room temperature, highlighting the mild conditions of biocatalysis.
-
Yeast Activation: In an Erlenmeyer flask, suspend active dry baker's yeast (e.g., 20 g) and sucrose (e.g., 30 g) in tap water (e.g., 200 mL). Stir the mixture at room temperature (25-30°C) for 30-60 minutes to initiate fermentation.
-
Substrate Addition: Add this compound (1.0 g) to the fermenting yeast suspension. The substrate can be added neat or as a solution in a minimal amount of ethanol to aid solubility.
-
Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape. Stir the suspension at room temperature for 24-72 hours.
-
Monitoring: Periodically take aliquots, extract with ethyl acetate, and analyze by chiral GC to monitor the conversion and determine the enantiomeric/diastereomeric excess.
-
Workup: Once the reaction has reached completion or plateaued, add a filter aid (e.g., Celite®) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with water.
-
Extraction: Saturate the aqueous filtrate with sodium chloride (NaCl) to reduce the solubility of the product. Extract the filtrate exhaustively with ethyl acetate (e.g., 4 x volumes).
-
Purification & Analysis: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary. Determine the chemical yield, diastereomeric excess (de%), and enantiomeric excess (ee%) using NMR and chiral GC/HPLC.
Part 3: Performance Head-to-Head - A Comparative Analysis
The choice between chemical and enzymatic reduction is a trade-off between speed, cost, stereoselectivity, and environmental impact. The following table summarizes experimental data from the literature to provide a quantitative comparison.
| Parameter | Chemical Reduction (NaBH₄) | Enzymatic Reduction (Whole-Cell Biocatalysis) |
| Catalyst/Reagent | Sodium Borohydride (Stoichiometric) | Ketoreductases within microorganisms (Catalytic) |
| Stereoselectivity | None. Produces a mixture of stereoisomers (0% de, 0% ee). | Excellent. Can achieve very high purity for a single stereoisomer. |
| Klebsiella pneumoniae: 99% de, >99% ee for (2R,3S) isomer.[13] | ||
| Penicillium purpurogenum: 93/7 dr, 90% ee (anti) & >99% ee (syn).[17][18] | ||
| Typical Yield | Generally high (>90%), dependent on workup. | Variable, but can be excellent. K. pneumoniae reported 99% chemical yield.[13] |
| Reaction Conditions | Cryogenic to room temp. (0-25°C). Anhydrous organic solvents. | Ambient temp. (25-37°C). Aqueous buffer/media. |
| Reaction Time | Fast (1-3 hours). | Slower (24-72 hours).[11] |
| Workup Complexity | Requires quenching of reactive hydride, extraction from organic solvent. | Requires removal of biomass (filtration), extraction from large volumes of water. |
| Environmental Impact | Utilizes flammable solvents and generates borate waste. | "Green" process using water as solvent, biodegradable catalyst.[19][20] |
| Cost & Scalability | NaBH₄ is inexpensive. Scaling up is straightforward but waste management costs increase. | Yeast is very cheap. Isolated enzymes can be expensive. Scaling requires bioreactors.[21] |
Experimental Workflow Comparison
The operational differences between the two methods are significant and are visualized in the workflow diagram below.
Caption: Figure 3. Comparative experimental workflows.
Conclusion and Recommendations
Both chemical and enzymatic methods are effective for the reduction of this compound, but their domains of application are distinct.
-
Choose Chemical Reduction when:
-
The stereochemistry of the resulting alcohol is irrelevant for the subsequent synthetic steps.
-
Speed and simplicity are the highest priorities.
-
A mixture of stereoisomers is acceptable or desired.
-
-
Choose Enzymatic Reduction when:
-
A single, specific stereoisomer is required in high purity (high ee% and de%).
-
The principles of Green Chemistry, including mild reaction conditions and reduced environmental impact, are a priority.[19][20]
-
The target molecule is a high-value product, such as a pharmaceutical intermediate, where the cost of stereochemical purity is justified.
-
For drug development professionals and researchers focused on synthesizing complex, stereochemically-defined molecules, the unparalleled selectivity of biocatalysis is often indispensable. While potentially slower, the ability to directly produce a single enantiomerically pure isomer avoids tedious chiral separation steps and maximizes the efficiency of the overall synthetic route. The discovery of robust microorganisms like Klebsiella pneumoniae, which deliver near-perfect stereocontrol and chemical yield, firmly establishes enzymatic reduction as the superior strategy for the asymmetric synthesis of ethyl 2-hydroxy-3-methylbutanoate.[13]
References
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Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Fungi. (n.d.). Oxford Academic. Retrieved from [Link]
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Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Stereoselective Synthesis of Chiral α-SCF3-β-Ketoesters Featuring a Quaternary Stereocenter. (2021). MDPI. Retrieved from [Link]
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Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. (2022). StudyCorgi. Retrieved from [Link]
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Ethyl 2-hydroxy-3-methylbutanoate. (n.d.). PubChem. Retrieved from [Link]
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Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7. (n.d.). The Good Scents Company. Retrieved from [Link]
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Enantioselective reduction of ketones. (n.d.). Wikipedia. Retrieved from [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]
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Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria. (n.d.). J-Stage. Retrieved from [Link]
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difference between chemical synthesis and enzymatic synthesis. (2013). Bio-Synthesis Inc. Retrieved from [Link]
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Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. (1999). PubMed. Retrieved from [Link]
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Asymmetric Chemoenzymatic One-Pot Synthesis of α-Hydroxy Half-Esters. (2021). ACS Omega. Retrieved from [Link]
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Reduction of ethyl 3-oxobutanoate using non-growing baker's yeast in a continuously operated reactor with cell retention. (n.d.). ResearchGate. Retrieved from [Link]
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Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella. (n.d.). J-Stage. Retrieved from [Link]
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Asymmetric Chemoenzymatic One-Pot Synthesis of α-Hydroxy Half-Esters. (2021). PMC - NIH. Retrieved from [Link]
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Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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The Reduction of Esters with Sodium Borohydride. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. (n.d.). ResearchGate. Retrieved from [Link]
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Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. (n.d.). ResearchGate. Retrieved from [Link]
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Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. (n.d.). MDPI. Retrieved from [Link]
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Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. (n.d.). ResearchGate. Retrieved from [Link]
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Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Enhanced asymmetric reduction of ethyl 3-oxobutyrate by baker's yeast via substrate feeding and enzyme inhibition. (n.d.). University of Nottingham Ningbo China. Retrieved from [Link]
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Biocatalysis: Enzymatic Synthesis for Industrial Applications. (n.d.). PMC - NIH. Retrieved from [Link]
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Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi. (2000). PubMed. Retrieved from [Link]
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New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. (2023). MDPI. Retrieved from [Link]
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Baker's yeast-mediated asymmetric reduction of ethyl 3-oxobutanoate in deep eutectic solvents. (n.d.). ResearchGate. Retrieved from [Link]
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Chemoenzymatic synthesis of alpha-hydroxy-beta-methyl-gamma-hydroxy esters: role of the keto-enol equilibrium to control the stereoselective hydrogenation in a key step. (2010). PubMed. Retrieved from [Link]
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LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
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Introduction to Enzymes in Synthesis. (2011). Chemical Reviews. Retrieved from [Link]
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Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. (n.d.). Organic Letters. Retrieved from [Link]
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Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. (n.d.). ResearchGate. Retrieved from [Link]
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Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction. (2020). YouTube. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of Ethyl 3-Methyl-2-Oxobutyrate and its Acid Form, 3-Methyl-2-Oxobutanoic Acid
For researchers in metabolic studies, neuroscience, and drug development, understanding the cellular effects of metabolic intermediates is paramount. This guide provides an in-depth comparison of the biological activities of 3-methyl-2-oxobutanoic acid, a key branched-chain keto acid, and its ethyl ester derivative, ethyl 3-methyl-2-oxobutyrate. We will explore the rationale behind using the esterified form, delve into the known biological roles of the acid, and provide detailed experimental protocols for their comparative analysis.
Introduction: The Ester as a Prodrug Strategy
3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid (KIV), is a crucial intermediate in the metabolism of the branched-chain amino acid valine.[1][2] Its accumulation is linked to several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), where it contributes to neurotoxicity.[3][4] However, emerging research also points to its involvement in a range of other cellular processes, including cardioprotection and immune modulation.
A significant challenge in studying the intracellular effects of α-keto acids like KIV is their limited ability to cross cellular membranes due to their negative charge at physiological pH. To overcome this, researchers often employ esterified forms, such as this compound. The ester group increases the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are presumed to hydrolyze the ester, releasing the active acid form and ethanol. This "prodrug" approach is a common and effective strategy for enhancing the cellular delivery of acidic compounds.[5][6]
While it is widely assumed that this compound primarily serves as a delivery vehicle for KIV, it is crucial to consider that the ester itself, or the kinetics of its hydrolysis, could contribute to the observed biological effects. This guide will therefore focus on the known activities of KIV, while providing the experimental framework to investigate and compare the activities of both the ester and the acid directly.
The Biological Landscape of 3-Methyl-2-Oxobutanoic Acid (α-Ketoisovaleric Acid)
The biological activities of KIV are multifaceted and context-dependent, with evidence pointing to both detrimental and potentially beneficial roles.
Neurotoxicity in Metabolic Disease
In the context of MSUD, the accumulation of branched-chain keto acids, including KIV, is neurotoxic.[3][4] The proposed mechanisms for this neurotoxicity include:
-
Disruption of Energy Metabolism: High concentrations of KIV can interfere with mitochondrial function and energy production in the brain.
-
Imbalance of Neurotransmitters: KIV can affect the metabolism of key neurotransmitters, leading to neurological dysfunction.[7]
-
Induction of Oxidative Stress: The accumulation of KIV has been linked to increased oxidative stress in neural cells, contributing to cellular damage.
A Surprising Role in Cardioprotection
Contrary to its detrimental effects at high concentrations in the brain, recent studies have uncovered a potential cardioprotective role for branched-chain keto acids. Research has shown that a mixture of branched-chain keto acids, including KIV, can protect the heart from ischemia-reperfusion injury. The proposed mechanisms for this protection include:
-
Inhibition of Oxidative Stress-Induced Necrosis: KIV and other BCKAs have been shown to protect cardiomyocytes from cell death induced by oxidative stress.
-
Preservation of Mitochondrial Function: These keto acids may help to maintain mitochondrial integrity and energy production during periods of cellular stress.
Modulation of Immune Cell Function
The tumor microenvironment is a complex ecosystem where metabolic crosstalk between cancer cells and immune cells plays a critical role. Recent research has demonstrated that branched-chain keto acids released by cancer cells can modulate the polarization of macrophages, key immune cells in the tumor microenvironment.[5]
Specifically, KIV has been shown to promote a pro-inflammatory (M1) phenotype in macrophages.[5] This is in contrast to other branched-chain keto acids like α-ketoisocaproate (KIC) and α-keto-β-methylvalerate (KMV), which tend to induce a pro-tumoral (M2) macrophage state.[5] This differential effect of KIV suggests its potential as a modulator of the immune response in cancer. The polarization of macrophages is a complex process, and the influence of metabolites like KIV is an active area of research.[8][9][10][11][12]
This compound: A Delivery System for its Acidic Counterpart
As previously mentioned, this compound is primarily viewed as a more cell-permeable prodrug of KIV. The increased lipophilicity of the ester allows it to more readily cross the lipid bilayer of the cell membrane.
Caption: Cellular uptake and hydrolysis of this compound.
Once inside the cell, it is expected that intracellular esterases rapidly cleave the ethyl group, releasing 3-methyl-2-oxobutanoic acid. This intracellular release allows the acid to exert its biological effects. It is important to note that this hydrolysis also produces ethanol, which at high concentrations could have its own cellular effects. However, in most experimental settings, the concentration of the ester used is low enough that the resulting ethanol concentration is unlikely to be a significant confounding factor.
While the prodrug hypothesis is the most parsimonious explanation for the activity of this compound, direct comparative studies are lacking. It is theoretically possible that the ester has its own unique biological targets or that the rate of its hydrolysis in different cellular compartments influences the overall biological outcome. The experimental protocols provided in the following section are designed to enable researchers to directly address these questions.
Experimental Protocols for Comparative Analysis
To rigorously compare the biological activities of this compound and its acid form, a series of well-controlled in vitro experiments are necessary. Here, we provide detailed protocols for key assays.
Comparative Cytotoxicity Assessment
This protocol details a standard method for comparing the cytotoxicity of the two compounds using a colorimetric assay that measures metabolic activity as an indicator of cell viability.
Caption: Workflow for comparative cytotoxicity assay.
Materials:
-
Cell line of interest (e.g., SH-SY5Y for neurotoxicity studies, H9c2 for cardiotoxicity, RAW 264.7 for immunology)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
3-Methyl-2-oxobutanoic acid
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) assay kit
-
Dimethyl sulfoxide (DMSO) (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound and 3-methyl-2-oxobutanoic acid in an appropriate solvent (e.g., DMSO or sterile PBS). Prepare serial dilutions of each compound in complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.
-
Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, and 72 hours).
-
Viability Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values for each compound.
Analysis of Intracellular α-Keto Acid Concentrations
This protocol describes a method for quantifying the intracellular concentration of 3-methyl-2-oxobutanoic acid after treatment with either the acid itself or its ethyl ester, using HPLC with fluorescence detection.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
3-Methyl-2-oxobutanoic acid
-
Cold methanol
-
Cell scraper
-
Centrifuge
-
HPLC system with fluorescence detector
-
Derivatization agent (e.g., 1,2-diamino-4,5-methylenedioxybenzene - DMB)
-
Analytical standards of 3-methyl-2-oxobutanoic acid
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to confluency. Treat the cells with a defined concentration of either this compound or 3-methyl-2-oxobutanoic acid for various time points.
-
Metabolite Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Derivatization: Derivatize the α-keto acids in the supernatant with a fluorescent labeling agent such as DMB according to established protocols.
-
HPLC Analysis: Analyze the derivatized samples by reverse-phase HPLC with fluorescence detection. Use an analytical standard of derivatized 3-methyl-2-oxobutanoic acid to create a standard curve for quantification.
-
Data Analysis: Determine the intracellular concentration of 3-methyl-2-oxobutanoic acid at each time point for both treatment conditions. This will allow for a comparison of the cellular uptake and accumulation of the acid when delivered directly versus as its ethyl ester.
Summary and Future Directions
The available evidence strongly suggests that this compound functions as a prodrug, facilitating the intracellular delivery of its biologically active acid form, 3-methyl-2-oxobutanoic acid. The biological effects observed upon treatment with the ethyl ester are therefore likely attributable to the actions of the acid.
3-Methyl-2-oxobutanoic acid is a metabolite with a dual character. At high concentrations, as seen in metabolic disorders like MSUD, it is a neurotoxin. However, at physiological or moderately elevated concentrations, it may have beneficial effects, including cardioprotection and immunomodulation.
The key quantitative data comparing the two compounds is summarized below, with the understanding that direct comparative experimental data for the ethyl ester is currently lacking in the public domain.
| Parameter | This compound | 3-Methyl-2-oxobutanoic Acid |
| Primary Role | Prodrug for intracellular delivery | Biologically active metabolite |
| Cellular Uptake | High (presumed passive diffusion) | Limited (requires transporters) |
| Known Biological Activities | Presumed to be those of the acid form after hydrolysis | Neurotoxicity, Cardioprotection, Macrophage Polarization |
| Direct Comparative Data | Not available in published literature | Not applicable |
Future research should focus on direct, head-to-head comparisons of the two compounds to confirm the prodrug hypothesis and to investigate any potential unique activities of the ethyl ester. Studies on the rate of intracellular hydrolysis and the subcellular localization of this process would also provide valuable insights. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will be crucial for fully understanding the therapeutic and toxicological potential of these related molecules.
References
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Cai, L., Li, W., Brenner, D., Bahiraii, S., & Gessner, A. (2022). Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming. Frontiers in Immunology, 13, 966158. [Link]
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Liu, G., et al. (2021). The Regulatory Role of α-Ketoglutarate Metabolism in Macrophages. International Journal of Molecular Sciences, 22(7), 3567. [Link]
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Cusabio. (n.d.). Two Types of Macrophages: M1 and M2 Macrophages. Retrieved from [Link]
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Immunomart. (n.d.). 3-Methyl-2-oxobutanoic acid. Retrieved from [Link]
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Exposome-Explorer. (n.d.). 3-Methyl-2-oxobutyric acid (Compound). Retrieved from [Link]
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Liu, G., et al. (2021). The regulatory mechanism of α-ketoglutarate on M1 and M2 polarization... ResearchGate. [Link]
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Song, M., et al. (2020). α-Ketoglutarate Modulates Macrophage Polarization Through Regulation of PPARγ Transcription and mTORC1/p70S6K Pathway to Ameliorate ALI/ARDS. Shock, 53(1), 103-113. [Link]
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Sica, A., & Mantovani, A. (2012). Macrophage plasticity and polarization: in vivo veritas. The Journal of clinical investigation, 122(3), 787–795. [Link]
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HMDB. (2005). Showing metabocard for alpha-Ketoisovaleric acid (HMDB0000019). Retrieved from [Link]
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Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(9), 2251. [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Ethyl 3-methyl-2-oxobutyrate Reduction Products
In the realm of asymmetric synthesis, particularly within pharmaceutical and agrochemical development, the precise quantification of stereoisomers is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The reduction of ethyl 3-methyl-2-oxobutyrate to ethyl 2-hydroxy-3-methylbutyrate is a classic example of creating a chiral center, where the resulting product's enantiomeric excess (e.e.) dictates its utility. An inaccurate e.e. determination can obscure the true stereoselectivity of a reaction, leading to flawed process optimization and potentially compromising the final product's pharmacological profile.[1]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of ethyl 2-hydroxy-3-methylbutyrate enantiomers. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles.
The Analytical Imperative: Why Choose the Right Method?
The reduction of the prochiral ketone, this compound, yields a racemic or enantioenriched mixture of (R)- and (S)-ethyl 2-hydroxy-3-methylbutyrate. These enantiomers possess identical physical properties, except for their interaction with plane-polarized light and other chiral entities.[2] Consequently, a chiral environment is required to differentiate and quantify them. The choice of analytical method is a critical decision driven by factors including required accuracy, sensitivity, sample throughput, and available instrumentation.[1][3] The three most robust and widely adopted techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric excess determination due to its broad applicability and high resolving power.[4]
Principle of Separation: The core of this technique lies in the Chiral Stationary Phase (CSP). Enantiomers are passed through a column packed with a CSP. The transient, diastereomeric complexes formed between the analyte enantiomers and the chiral selector on the stationary phase have different interaction energies. This differential binding affinity results in one enantiomer being retained longer than the other, leading to their separation.[5] For α-hydroxy esters like our target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[5][6] Their chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's helical grooves.[7]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column Selection: An amylose-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD column, is a prime candidate. These columns demonstrate broad enantiorecognition for a wide range of pharmaceutical compounds.[8]
-
Sample Preparation:
-
Dissolve the crude reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Mobile Phase: A normal-phase eluent system like Hexane:Isopropanol (IPA) in a 90:10 (v/v) ratio is a typical starting point.[8] For acidic compounds, the addition of 0.1% Trifluoroacetic Acid (TFA) can improve peak shape, while 0.1% Diethylamine (DEA) is used for basic compounds.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature is crucial for reproducible retention times.[9]
-
Detection: UV at 220 nm, where the ester carbonyl group absorbs.[9]
-
-
Analysis:
-
First, inject a racemic standard of ethyl 2-hydroxy-3-methylbutyrate to determine the retention times of both the (R) and (S) enantiomers and to confirm baseline separation.
-
Inject the enantioenriched sample.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:
-
e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC): The High-Resolution Alternative
For analytes that are volatile or can be made volatile through derivatization, chiral GC offers exceptional resolution and sensitivity.
Principle of Separation: Similar to HPLC, chiral GC relies on a CSP. For separating enantiomers of compounds like ethyl 2-hydroxy-3-methylbutyrate, cyclodextrin-based capillary columns are the industry standard.[10][11] Derivatized cyclodextrins are coated onto the inner wall of the capillary column. Enantiomers partition differently between the inert carrier gas (mobile phase) and the chiral liquid stationary phase, leading to separation based on the stability of the transient diastereomeric host-guest complexes.[11]
Experimental Protocol: Chiral GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard.
-
Column Selection: A capillary column with a derivatized β- or γ-cyclodextrin stationary phase is recommended (e.g., Rt-βDEX or Chiraldex G-TA).[12]
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane (DCM) to a concentration of ~1 mg/mL.
-
Derivatization (Optional but Recommended): The free hydroxyl group in ethyl 2-hydroxy-3-methylbutyrate can cause peak tailing. To improve peak shape and volatility, it can be derivatized to a silyl ether (e.g., using BSTFA) or an acetate ester. However, direct injection is often successful on modern columns.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.[3]
-
Detector Temperature: 280°C (FID).[3]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 180°C).[3] This temperature gradient is crucial for achieving baseline separation.[3]
-
Injection Mode: Split injection (e.g., 50:1 split ratio) is used to prevent column overloading.[3]
-
-
Analysis: The procedure is analogous to HPLC: run a racemic standard to identify peaks, then run the sample and calculate e.e. from the integrated peak areas.
NMR Spectroscopy: The Non-Destructive Method
NMR spectroscopy offers a distinct advantage as a non-destructive technique that can provide a direct measure of the enantiomeric ratio in solution.[13]
Principle of Differentiation: Enantiomers are indistinguishable in a standard NMR spectrum because they are isochronous (resonate at the same frequency). To differentiate them, a chiral auxiliary is added to the NMR tube. This auxiliary, either a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA), interacts with the enantiomers to form transient diastereomeric complexes.[14][15] These diastereomeric complexes are no longer mirror images and exist in different magnetic environments, causing their corresponding nuclei to resonate at slightly different chemical shifts.[13] The enantiomeric excess is then determined by integrating the separated signals.[13]
-
Chiral Solvating Agents (CSAs): These form non-covalent diastereomeric complexes. Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) are classic examples, which act as Lewis acids and coordinate to the hydroxyl or carbonyl group of the analyte.[2]
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers. A well-known example is Mosher's acid chloride, which reacts with the hydroxyl group of the analyte.[2] While effective, this method requires the reaction to go to completion without any kinetic resolution.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.[3]
-
Sample Preparation:
-
Dissolve a precise amount of the ethyl 2-hydroxy-3-methylbutyrate sample (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a small, sub-stoichiometric amount of a chiral shift reagent (e.g., Eu(hfc)₃) directly to the NMR tube.
-
Gently shake the tube and acquire another spectrum.
-
-
Optimization and Analysis:
-
Continue adding small increments of the shift reagent and acquiring spectra until optimal separation is observed for a specific proton signal (e.g., the methine proton at the C2 position or one of the methyl groups). The molar ratio of the shift reagent to the analyte may need optimization.[3]
-
Once baseline separation of a pair of signals is achieved, carefully integrate both peaks.
-
Calculate the e.e. from the integral values (I1 and I2) in the same manner as with chromatographic peak areas.
-
Comparative Analysis of Methods
The selection of the optimal analytical method is a strategic decision based on the specific requirements of the research.[1][3]
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy (with CSA) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[5] | Differential partitioning between gas phase and a liquid CSP.[11] | Formation of transient diastereomeric complexes in solution.[14][15] |
| Resolution | Very Good to Excellent | Excellent | Moderate to Good (highly dependent on analyte and agent) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Low (requires mg of sample) |
| Analysis Time | 10-30 minutes per sample | 15-40 minutes per sample | 5-15 minutes per spectrum (plus optimization time) |
| Sample Prep | Simple (dissolve and filter) | May require derivatization for polar analytes.[2] | Simple (dissolve and add agent), but requires optimization.[3] |
| Throughput | High (amenable to autosamplers) | High (amenable to autosamplers) | Low to Medium |
| Destructive? | Yes (sample is consumed) | Yes (sample is consumed) | No (sample can be recovered) |
| Key Advantage | Broad applicability, robust, well-established.[4] | Highest resolution and sensitivity for volatile compounds.[3] | Non-destructive, provides structural information simultaneously.[13] |
| Key Limitation | Higher solvent consumption. | Limited to thermally stable and volatile compounds. | Lower sensitivity, potential for signal overlap.[3] |
Decision-Making Workflow
The following diagram outlines a logical process for selecting the most appropriate method for your specific analytical needs.
Caption: Decision tree for selecting an e.e. determination method.
Conclusion
The determination of enantiomeric excess for the reduction products of this compound is a critical task that can be reliably accomplished using Chiral HPLC, Chiral GC, or NMR spectroscopy. For routine, high-throughput analysis with high accuracy, Chiral HPLC stands out as the most versatile and robust method. When unparalleled sensitivity and resolution are paramount for a volatile analyte, Chiral GC is the superior choice. For situations where sample is precious and must be recovered, or when a rapid, non-chromatographic confirmation is needed, NMR with a chiral auxiliary provides an elegant, non-destructive solution. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to select and implement the most fitting analytical strategy, ensuring data of the highest scientific integrity.
References
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (URL: [Link])
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NMR determination of enantiomeric excess - ResearchGate. (URL: [Link])
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Stereochemistry - Stereoelectronics. (URL: [Link])
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Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF - ResearchGate. (URL: [Link])
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Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria. (URL: [Link])
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. (URL: )
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Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae - Taylor & Francis Online. (URL: [Link])
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A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])
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Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC. (URL: [Link])
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(a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number:... - ResearchGate. (URL: [Link])
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (URL: [Link])
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - NIH. (URL: [Link])
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Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One. (URL: [Link])
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Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed. (URL: [Link])
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HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (URL: [Link])
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Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella - J-Stage. (URL: [Link])
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Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Fungi - Oxford Academic. (URL: [Link])
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Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi - PubMed. (URL: [Link])
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (URL: [Link])
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC - NIH. (URL: [Link])
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Chiral HPLC Separations - Phenomenex. (URL: [Link])
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Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine - ResearchGate. (URL: [Link])
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Validation of Analytical Methods: A Review - Gavin Publishers. (URL: [Link])
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Ethyl 3-hydroxy-3-methylbutyrate - SIELC Technologies. (URL: [Link])
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Beyond Indium: A Comparative Guide to Alternative Reagents for the Allylation of Ethyl 3-Methyl-2-Oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
The Barbier-type allylation of carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. For the specific transformation of α-keto esters like ethyl 3-methyl-2-oxobutyrate, indium has long been a favored reagent due to its high chemoselectivity, functional group tolerance, and ability to proceed in aqueous media. However, the cost and limited availability of indium have spurred the exploration of more sustainable and economical alternatives. This guide provides an in-depth comparison of viable alternative reagents—namely zinc, tin, and bismuth—alongside emerging organocatalytic and photocatalytic methods for the allylation of this compound and related α-keto esters.
The Landscape of Indium-Free Allylation
The selection of an appropriate reagent for the allylation of this compound hinges on a balance of reactivity, selectivity, cost, and environmental impact. While indium offers a reliable benchmark, zinc, tin, and bismuth present compelling alternatives, each with a unique profile of advantages and disadvantages. More recently, the fields of organocatalysis and photocatalysis have introduced metal-free approaches that offer novel pathways to the desired homoallylic alcohol products.
This guide will delve into the practical application and mechanistic underpinnings of each alternative, providing experimental data from studies on this compound or structurally similar α-keto esters to inform your selection process.
Metal-Mediated Allylation: The Leading Contenders
Zinc, tin, and bismuth are the most prominent alternatives to indium for Barbier-type allylations. These metals are generally less expensive and more abundant than indium, making them attractive for large-scale synthesis.
Zinc-Mediated Allylation: A Cost-Effective Workhorse
Zinc is a highly cost-effective and readily available metal that has been extensively used in Barbier-type reactions. It is more electropositive than indium, which can lead to higher reactivity but potentially lower chemoselectivity.
Mechanistic Considerations: The reaction is believed to proceed through the formation of an organozinc intermediate, allylzinc bromide, which then adds to the carbonyl group of the α-keto ester. The reactivity of zinc can be influenced by its physical form (dust vs. foil) and activation method.
Performance Insights: Zinc-mediated allylation of ketones is well-documented, and the methodology is applicable to α-keto esters. While specific data for this compound is limited, studies on similar substrates show good to excellent yields. A notable advancement is the use of mechanochemistry, which can enhance reactivity and reduce the need for solvents.[1][2][3][4]
Experimental Protocol: Mechanochemical Zinc-Mediated Allylation of a Ketone [1][2]
This protocol describes a general procedure for the allylation of ketones using zinc under ball-milling conditions, which can be adapted for α-keto esters like this compound.
-
Materials:
-
Ketone (e.g., acetophenone, 1.0 mmol)
-
Zinc dust (2.0 mmol)
-
Allyl bromide (1.5 mmol)
-
Dimethyl sulfoxide (DMSO) (1.2 mmol)
-
10 mL stainless steel milling jar with a 12 mm stainless steel ball
-
Ethyl acetate
-
1 M HCl
-
-
Procedure:
-
To the milling jar, add the ketone (1.0 mmol), zinc dust (2.0 mmol), allyl bromide (1.5 mmol), and DMSO (1.2 mmol).
-
Mill the mixture at 30 Hz for 2 hours.
-
After milling, transfer the resulting paste to a flask using ethyl acetate.
-
Quench the reaction with 1 M HCl and stir for 20 minutes.
-
Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography.
-
Tin-Mediated Allylation: A Balance of Reactivity and Selectivity
Tin represents a middle ground between the high reactivity of zinc and the milder nature of indium. It is particularly effective in aqueous media, making it a greener alternative.[5]
Mechanistic Considerations: The reaction involves the formation of an allyltin species. In aqueous media, the nature of the organotin intermediate can be complex, influencing the reaction rate and stereoselectivity.
Performance Insights: Tin-mediated allylation of carbonyl compounds in water is well-established. For α-keto esters, tin can provide good yields, and the use of "active tin," prepared from the reduction of tin(II) oxide, can enhance the reaction rate.[5]
Experimental Protocol: Tin-Mediated Allylation of a Carbonyl Compound in Water [5]
This protocol provides a general method for the allylation of aldehydes and ketones in water, adaptable for α-keto esters.
-
Materials:
-
Carbonyl compound (e.g., benzaldehyde, 1.0 mmol)
-
"Active" tin powder (1.2 mmol)
-
Allyl bromide (1.5 mmol)
-
Distilled water
-
Diethyl ether
-
-
Procedure:
-
To a round-bottom flask, add the carbonyl compound (1.0 mmol), active tin powder (1.2 mmol), and distilled water (5 mL).
-
Add allyl bromide (1.5 mmol) to the stirred suspension at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Upon completion, extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
-
Bismuth-Mediated Allylation: A Green and Low-Toxicity Option
Bismuth is an environmentally benign and low-toxicity metal, making it an attractive "green" alternative. Its reactivity is generally lower than that of zinc and tin, often requiring activation or specific reaction conditions.
Mechanistic Considerations: The reaction proceeds through an allylbismuth intermediate. The use of bismuth salts in combination with a reducing metal (like zinc or iron) can generate a highly reactive bismuth species in situ.
Performance Insights: Bismuth-mediated allylation of aldehydes and ketones has been successfully demonstrated, often under aqueous or solvent-free conditions. For α-keto esters, bismuth catalysis can be effective, particularly with the use of ultrasound or in the presence of co-catalysts.[6] A recent study has also shown the potential for enantioselective allylation of unsaturated α-ketoesters using a chiral bismuth catalyst system.[7]
Experimental Protocol: Bismuth-Catalyzed Allylation of a Ketone in Water with Ultrasound [6]
This protocol outlines a general procedure for the bismuth-catalyzed allylation of ketones, which can be adapted for α-keto esters.
-
Materials:
-
Ketone (e.g., acetophenone, 1.0 mmol)
-
Bismuth powder (0.1 mmol)
-
Zinc powder (1.5 mmol)
-
Allyl bromide (1.5 mmol)
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a flask, suspend the ketone (1.0 mmol), bismuth powder (0.1 mmol), and zinc powder (1.5 mmol) in water (5 mL).
-
Add allyl bromide (1.5 mmol) to the mixture.
-
Irradiate the mixture in an ultrasonic cleaning bath at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
-
Comparative Performance Data
| Reagent | Substrate | Conditions | Yield (%) | Reference |
| Zinc | Acetophenone | Ball-milling, 2h, rt | 90 | [1] |
| Tin | Benzaldehyde | "Active" tin, H₂O, rt | 95 | [5] |
| Bismuth | Acetophenone | Bi/Zn, H₂O, Ultrasound, rt | 85 | [6] |
| Indium | Ethyl Pyruvate | MeOH/0.1N HCl, rt | 90 | [8] |
Note: Data for zinc, tin, and bismuth are for representative ketones as direct comparative data on this compound is limited. The indium data on ethyl pyruvate is provided as a benchmark.
Emerging Alternatives: Organocatalysis and Photocatalysis
Beyond metal-mediated reactions, organocatalysis and photocatalysis are emerging as powerful, metal-free alternatives for the allylation of carbonyl compounds.
Organocatalytic Allylation
Mechanistic Principle: Chiral amines or other organic molecules are used to catalyze the enantioselective allylation of ketones and α-keto esters. One common approach involves the formation of a transient enamine from the ketone, which then undergoes an enantioselective reaction with an allylating agent.[9]
Performance Insights: Organocatalysis offers the significant advantage of producing chiral homoallylic alcohols with high enantioselectivity. For α-keto esters, this approach can provide access to valuable chiral building blocks.
Photocatalytic Allylation
Mechanistic Principle: Visible-light photocatalysis can be used to generate radical intermediates that participate in the allylation reaction. In a photocatalytic Barbier-type reaction, a photosensitizer absorbs light and initiates an electron transfer cascade, leading to the formation of a ketyl radical from the carbonyl compound and an allyl radical from the allyl halide. These radicals then couple to form the product.[1][5][9]
Performance Insights: Photocatalytic methods are attractive due to their mild reaction conditions (room temperature, visible light) and the avoidance of stoichiometric metal reductants. This approach has been successfully applied to a range of aldehydes and ketones.
Logical Framework for Reagent Selection
Conclusion and Future Outlook
While indium remains a reliable reagent for the allylation of this compound, zinc, tin, and bismuth offer viable and more sustainable alternatives.
-
Zinc is the most cost-effective option, with mechanochemistry providing a solvent-free route.
-
Tin offers a good balance of reactivity and is well-suited for aqueous reactions.
-
Bismuth is the "greenest" metal-mediated option, with low toxicity and promising developments in catalysis.
The future of this transformation likely lies in the continued development of catalytic methods. Organocatalysis provides an excellent platform for achieving high enantioselectivity, which is crucial for the synthesis of chiral drug intermediates. Photocatalysis offers a mild and environmentally friendly approach that avoids the use of stoichiometric metal reductants.
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including cost, scale, desired stereochemistry, and environmental considerations. This guide provides the foundational knowledge and practical protocols to make an informed decision and move beyond indium in your synthetic endeavors.
References
-
Leonori, D., & Aggarwal, V. K. (2018). Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones. Chemical Science, 9(34), 6957–6961. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, G. S. K. K. (2000). Synthesis of active tin: an efficient reagent for allylation reaction of carbonyl compounds. New Journal of Chemistry, 24(7), 489-491. [Link]
-
Bae, H. Y., et al. (2022). Enantioselective 1,2‐allylation of unsaturated α‐ketoesters using a Bi(OAc)3/(S)‐L*3 c CPA catalyst. Angewandte Chemie International Edition, 61(33), e202205949. [Link]
-
Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. The Journal of Organic Chemistry, 85(4), 2347–2354. [Link]
-
Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. PubMed.[Link]
-
Miyoshi, N., et al. (1991). Bismuth-Catalyzed Allylation of Aldehydes and Ketones with Allyl Bromide in Water under Ultrasonic Wave Irradiation. Chemistry Letters, 20(9), 1629-1632. [Link]
-
Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Request PDF.[Link]
-
Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Figshare.[Link]
-
Tsuji, H., & Yamagata, Y. (2022). Visible-light-mediated decarboxylative allylation of vinylcyclopropanes with α-keto acids toward β,γ-alkenyl ketones. Organic & Biomolecular Chemistry, 20(29), 5764-5768. [Link]
-
Krische, M. J., et al. (2020). Visible-light-mediated Barbier allylation of aldehydes and ketones via dual titanium and photoredox catalysis. Organic Chemistry Frontiers, 7(18), 2687-2692. [Link]
-
Carreira, E. M., et al. (2023). Direct enantio- and regioselective allylation of 1,2-dicarbonyls. ChemRxiv.[Link]
-
Griesbeck, A. G., & Maptue, N. E. (2023). Visible-Light Photoredox-Catalyzed Alkylation/1,2-Aryl Migration of Allylic Alcohols with Malonic Esters Leading to δ-Keto Esters. The Journal of Organic Chemistry.[Link]
-
Aggarwal, V. K., & Leonori, D. (2018). Photocatalytic Barbier Reaction – Visible-Light induced Allylation and Benzylation of Aldehydes and Ketones. ResearchGate.[Link]
-
Lee, P. H., Lee, K., & Chang, S. (2001). In-mediated allylation of α-keto esters with allyl halides. Synthetic Communications, 31(20), 3189-3196. [Link]
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- 4. Deoxygenative α-alkylation and α-arylation of 1,2-dicarbonyls - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03118F [pubs.rsc.org]
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A Senior Application Scientist's Guide to Selecting Yeast Strains for Asymmetric Keto Ester Reduction
The asymmetric reduction of keto esters to their corresponding chiral hydroxy esters is a cornerstone transformation in the synthesis of valuable intermediates for the pharmaceutical, agrochemical, and fragrance industries. The use of whole-cell yeast biocatalysts for this purpose offers a green, cost-effective, and highly selective alternative to traditional chemical methods. However, the vast diversity of available yeast strains, each with its unique enzymatic machinery, presents a significant challenge in selecting the optimal biocatalyst for a specific transformation. This guide provides a comprehensive comparison of different yeast strains for keto ester reduction, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
The Central Role of Yeast Ketoreductases
The stereoselectivity of keto ester reduction in yeast is primarily governed by a class of NAD(P)H-dependent enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). The stereochemical outcome of the reduction is often predicted by Prelog's rule, which states that the hydride is delivered to the Re face of the carbonyl group, typically yielding the (S)-alcohol. However, many yeast species also possess anti-Prelog reductases that deliver the hydride to the Si face, resulting in the (R)-alcohol. The presence and relative activities of these competing enzymes within a single yeast cell are what dictate the final enantiomeric excess (e.e.) and yield of the desired product.[1][2]
Comparative Performance of Yeast Strains
While baker's yeast (Saccharomyces cerevisiae) has been the traditional workhorse for biocatalytic reductions, a growing body of research highlights the superior performance of non-Saccharomyces yeasts for specific applications.[3][4] These "unconventional" yeasts often exhibit higher enantioselectivity, broader substrate scope, and unique stereochemical preferences.
Saccharomyces cerevisiae: The Versatile Benchmark
Saccharomyces cerevisiae is readily available, inexpensive, and robust, making it an excellent starting point for screening.[5] However, it contains a multitude of reductases with often opposing stereoselectivities, which can lead to mixtures of stereoisomeric products.[6] To overcome this limitation, genetic engineering has been employed to create strains with deleted or overexpressed specific reductases, significantly enhancing the stereoselectivity for certain keto ester reductions.[6]
Non-Saccharomyces Yeasts: Expanding the Biocatalytic Toolbox
A diverse range of non-Saccharomyces yeasts have emerged as powerful biocatalysts for asymmetric keto ester reduction.[7][8]
-
Pichia glucozyma (now Ogataea glucozyma) : This yeast has demonstrated high catalytic activity towards aromatic β- and γ-ketoesters.[9][10] It can produce the corresponding (S)-alcohols with high yields and enantioselectivity.[9]
-
Candida parapsilosis : This species is a rich source of stereospecific oxidoreductases.[11] Notably, reductases from C. parapsilosis have shown very high activity towards important pharmaceutical intermediates like ethyl 4-chloro-3-oxobutyrate.[12] Different enzymes within this yeast can produce either (R)- or (S)-alcohols with excellent enantiopurity.[13][14]
-
Kluyveromyces marxianus : This yeast has proven effective in the bioreduction of a variety of β-ketoesters, demonstrating that the structure of the substrate significantly influences the conversion and enantiomeric excess.[15][16] It has been shown to produce both (R)- and (S)-configured hydroxy esters with high enantiopurity (>99% e.e.) for specific substrates.[16]
The following table summarizes the performance of various yeast strains on representative keto ester substrates.
| Yeast Strain | Substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration | Reference |
| Saccharomyces cerevisiae | Ethyl acetoacetate | High | >90 | (S) | [17] |
| Saccharomyces cerevisiae | Ethyl benzoylacetate | ~65 | >99 | (S) | [18] |
| Pichia glucozyma CBS 5766 | Aromatic β- and γ-ketoesters | High | High | (S) | [9] |
| Candida parapsilosis ATCC 7330 | Ethyl 4-chloro-3-oxobutyrate | High | >99 | (S) or (R) | [12] |
| Candida magnoliae | Ethyl 4-chloroacetoacetate | Stoichiometric | >92 | (S) | [19] |
| Kluyveromyces marxianus | Methyl 3-oxopentanoate | >70 | >99 | (R) | [16] |
| Kluyveromyces marxianus | Methyl 4-chloro-3-oxobutanoate | Moderate | 44 | (S) | [16] |
| Hansenula sp. | Benzyl acetoacetate | 85 | 97 | (S) | [20] |
Experimental Design and Methodologies
The successful application of yeast-mediated keto ester reduction hinges on a systematic experimental approach, from initial strain screening to process optimization.
General Workflow for Yeast-Mediated Keto Ester Reduction
The overall process can be visualized as a sequence of steps, from inoculum preparation to product analysis.
Experimental Protocol: Screening of Yeast Strains
This protocol provides a general framework for screening different yeast strains for their ability to reduce a target keto ester.
1. Inoculum Preparation:
-
Aseptically transfer a single colony of the yeast strain from an agar plate to a sterile test tube containing 5 mL of appropriate liquid medium (e.g., YPD broth).
-
Incubate at 25-30 °C with shaking (200-250 rpm) for 24-48 hours until a turbid culture is obtained.
2. Yeast Cultivation:
-
Inoculate 50 mL of sterile growth medium in a 250 mL Erlenmeyer flask with the prepared inoculum.
-
Incubate at 25-30 °C with shaking (200-250 rpm) for 24-72 hours, depending on the growth rate of the specific yeast strain.
3. Bioreduction Reaction:
-
Harvest the yeast cells by centrifugation (e.g., 3000 x g for 10 minutes).
-
Wash the cell pellet with sterile water or buffer (e.g., phosphate buffer, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).
-
To 10 mL of the cell suspension in a 50 mL flask, add a carbon source for cofactor regeneration (e.g., glucose or sucrose, 2-5% w/v).
-
Add the keto ester substrate (typically 10-50 mM). The substrate can be added directly or as a solution in a co-solvent like ethanol or DMSO to improve solubility.
-
Incubate the reaction mixture at 25-30 °C with shaking (150-200 rpm) for 24-72 hours.
4. Product Extraction and Analysis:
-
Monitor the reaction progress by periodically taking samples and analyzing them by TLC, GC, or HPLC.
-
Upon completion, remove the yeast cells by centrifugation.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by chiral GC or HPLC to determine the conversion and enantiomeric excess.
Mechanistic Considerations: The Origin of Stereoselectivity
The stereochemical outcome of the reduction is determined by the three-dimensional architecture of the reductase's active site.[1] The substrate binds in a specific orientation, exposing one of its two prochiral faces to the hydride donor (NAD(P)H). The relative size of the substituents flanking the carbonyl group plays a crucial role in dictating this orientation, a concept encapsulated in Prelog's rule. However, mutations in the amino acid residues lining the active site can alter the shape and size of the binding pocket, leading to a reversal of stereopreference (anti-Prelog reduction).[21][22]
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A Comparative Guide to Ketoester Reactivity: Ethyl 3-methyl-2-oxobutyrate vs. β-Ketoester Analogues
Introduction: Beyond the Carbonyl—A Nuanced Look at Ketoester Reactivity
In the landscape of organic synthesis, ketoesters are foundational building blocks, prized for the synthetic versatility afforded by their dual functional groups. The interplay between the ketone and ester moieties dictates their chemical behavior, primarily through the acidity of α-protons and the subsequent reactivity of the corresponding enolates. However, not all ketoesters are created equal. The specific arrangement of the carbonyl groups (α, β, γ, etc.) and the substitution pattern at the α-carbon dramatically alter their reactivity profiles.
This guide provides an in-depth comparison of the reactivity of Ethyl 3-methyl-2-oxobutyrate , an α-ketoester, with two canonical β-ketoesters: Ethyl acetoacetate and its substituted derivative, Ethyl 2-methylacetoacetate . Through a mechanistic lens, supported by experimental data and detailed protocols, we will explore how subtle structural differences translate into profound distinctions in enolate formation, alkylation, condensation reactions, and decarboxylation pathways. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal ketoester synthon for their specific synthetic challenges.
Pillar 1: Structural and Electronic Foundations of Reactivity
The reactivity of a ketoester is fundamentally governed by its structure, which influences proton acidity, enolate stability, and steric accessibility.
-
Ethyl Acetoacetate (EAA) : As the archetypal β-ketoester, EAA features a methylene group (C2) positioned between two carbonyl groups. This "doubly activated" position renders the C2 protons significantly acidic (pKa ≈ 11 in water), as the resulting enolate is highly stabilized by resonance delocalization across the entire three-carbon, two-oxygen system.[1][2]
-
Ethyl 2-methylacetoacetate : This is a C2-monosubstituted derivative of EAA. It possesses only one acidic α-proton. While still benefiting from the stabilizing effect of two adjacent carbonyls, the presence of the methyl group introduces steric hindrance, which can impede the approach of bases and electrophiles, thereby slowing reaction rates compared to EAA.[3][4]
-
This compound : This compound is an α-ketoester, meaning the ketone and ester carbonyls are directly adjacent. Crucially, it lacks the doubly activated methylene group that is the hallmark of β-ketoesters.[5] The most acidic protons are on C3, adjacent only to the ketone. Their acidity is comparable to that of a simple ketone (pKa ≈ 19-20), making them significantly less acidic than the α-protons of EAA.[6] This fundamental difference is the primary driver of its distinct reactivity.
The following diagram illustrates the structural differences and the key protons influencing reactivity.
Caption: Structural comparison of the three ketoesters.
Pillar 2: Comparative Reactivity in Core Transformations
A. Enolate Formation: The Gateway to Reactivity
The ease and regioselectivity of enolate formation are the most critical differentiators between these ketoesters.
Causality and Mechanistic Insight: The remarkable acidity of β-ketoesters allows for nearly quantitative enolate formation with common, relatively mild bases like sodium ethoxide (NaOEt). The resulting enolate is a soft nucleophile, poised for a wide range of C-C bond-forming reactions. In stark contrast, the deprotonation of this compound requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), typically at cryogenic temperatures (-78 °C) to prevent side reactions. This is necessary to overcome the significantly higher pKa and to form the kinetic enolate regioselectively.
| Compound | Structure | Approx. pKa of α-H | Typical Base for Deprotonation | Enolate Stability |
| Ethyl Acetoacetate | CH₃C(O)CH₂C(O)OEt | 9-11 | Mild bases (e.g., NaOEt, K₂CO₃) | High (Resonance Stabilized) |
| Ethyl 2-methylacetoacetate | CH₃C(O)CH(CH₃)C(O)OEt | ~12 | Mild bases (e.g., NaOEt) | High (Resonance Stabilized) |
| This compound | (CH₃)₂CHC(O)C(O)OEt | ~20 | Strong bases (e.g., LDA) | Lower |
Experimental Protocol: Comparative Enolate Formation
Protocol 1: Enolate Formation from a β-Keto Ester (Ethyl Acetoacetate)
-
Objective: To generate the sodium enolate of ethyl acetoacetate for subsequent reaction.
-
Reagents: Sodium ethoxide (NaOEt), absolute ethanol, ethyl acetoacetate.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (50 mL).
-
Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to subside and the solution to cool to room temperature.
-
Add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise to the stirred sodium ethoxide solution.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium enolate. The resulting solution is ready for use in subsequent alkylation or condensation reactions.
-
-
Trustworthiness: The use of a stoichiometric amount of base in the conjugate solvent ensures high conversion to the desired enolate. The reaction is visually straightforward as the sodium dissolves.
Protocol 2: Kinetic Enolate Formation from an α-Keto Ester (Illustrative)
-
Objective: To generate the kinetic lithium enolate of a ketone-like substrate.
-
Reagents: Diisopropylamine, n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), ketoester.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous THF (50 mL) and diisopropylamine (11.1 g, 0.11 mol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (e.g., 2.5 M in hexanes, 44 mL, 0.11 mol) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30 minutes to form the LDA solution.
-
Add a solution of the ketoester (0.1 mol) in anhydrous THF (20 mL) dropwise to the LDA solution at -78 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the kinetic enolate.[1] The enolate is now ready for reaction with an electrophile.
-
-
Trustworthiness: The use of a strong, non-nucleophilic base at low temperature under an inert atmosphere is a standard, self-validating system for generating kinetic enolates while minimizing side reactions.[1]
B. Alkylation Reactions: Building Molecular Complexity
Alkylation is a hallmark reaction of β-ketoesters, forming the basis of the acetoacetic ester synthesis for producing substituted ketones.[7]
Causality and Mechanistic Insight: The readily formed, nucleophilic enolate of EAA readily attacks alkyl halides in an SN2 fashion.[7] The reaction is efficient and synthetically powerful. For Ethyl 2-methylacetoacetate, the same reaction occurs, but the steric bulk of the C2-methyl group can decrease the reaction rate. For this compound, alkylation is far less straightforward. It requires the forceful conditions for enolate formation described above, and the resulting enolate is more sterically hindered.
Caption: Mechanism of a base-catalyzed aldol reaction.
Experimental Protocol: Knoevenagel Condensation of a β-Ketoacid
-
Source: Adapted from Cotelle, P. et al., J. Org. Chem. 2002, 67(13), 4615-8. [8]* Objective: To synthesize a β-ketol via the in-situ generation and condensation of a β-ketoacid.
-
Procedure:
-
Saponify the starting β-ketoester (e.g., ethyl acetoacetate, 1 eq.) with a 10% aqueous KOH solution at room temperature to generate the potassium salt of the β-ketoacid.
-
Adjust the pH of the solution to 7.8-8.0.
-
Add the desired aldehyde (1 eq.) to the aqueous solution of the β-ketoacid salt.
-
Heat the mixture at 60 °C for 5-6 hours. The reaction progress can be monitored by TLC.
-
During the reaction, the intermediate β-ketocarboxylate condenses with the aldehyde and subsequently decarboxylates to yield the β-ketol.
-
After cooling, the β-ketol product can be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate). [9]
-
D. Decarboxylation: A Signature Reaction of β-Ketoesters
The ability to be easily decarboxylated is a defining and synthetically useful characteristic of the β-ketoester functional group.
Causality and Mechanistic Insight: Upon hydrolysis to the corresponding β-keto acid, β-ketoesters undergo facile thermal decarboxylation. The reaction proceeds through a concerted, six-membered cyclic transition state, leading to an enol intermediate that tautomerizes to the final ketone product. [10][11]This process is highly efficient and is the final step in the acetoacetic ester synthesis. α-Keto acids, derived from the hydrolysis of α-ketoesters like this compound, also undergo decarboxylation, but they cannot form the same stabilized cyclic transition state. Their decarboxylation often requires higher temperatures or the use of specific catalysts.
Caption: Mechanism of β-keto acid decarboxylation.
Conclusion: Selecting the Right Tool for the Job
This comparative guide demonstrates that the reactivity of ketoesters is far from uniform. The choice of substrate must be a deliberate decision based on a thorough understanding of its intrinsic chemical properties.
-
Ethyl Acetoacetate remains the undisputed workhorse for syntheses requiring a highly reactive, unhindered, and acidic methylene unit. Its utility in classic transformations like the acetoacetic ester synthesis is unparalleled.
-
Ethyl 2-methylacetoacetate offers a route to α-monosubstituted ketones. While its reactivity is tempered by steric hindrance, it follows the same fundamental pathways as its parent compound. [3]* This compound belongs to a different class of reactivity. As an α-ketoester, it lacks the key structural feature—the doubly activated α-carbon—that defines β-ketoester chemistry. Its enolization is difficult, requiring potent bases, and its synthetic applications are more aligned with those of simple ketones and esters. [5][12] For the synthetic chemist, this understanding is paramount. Attempting to use this compound in a classic acetoacetic ester synthesis, for instance, would be futile. Conversely, leveraging its unique α-dicarbonyl structure can open doors to other specialized transformations. By appreciating the profound impact of structure on reactivity, researchers can make more informed, efficient, and successful choices in the design and execution of complex synthetic routes.
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Cotelle, P.; Lefebvre, V.; Nardello-Rataj, V. A New Protocol for a Regioselective Aldol Condensation as an Alternative Convenient Synthesis of β-Ketols and α,β-Unsaturated Ketones. The Journal of Organic Chemistry2002 , 67 (13), 4615–4618. [Link]
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Cotelle, P.; Lefebvre, V.; Nardello-Rataj, V. A new protocol for a regioselective aldol condensation as an alternative convenient synthesis of beta-ketols and alpha,beta-unsaturated ketones. PubMed. [Link]
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Exploring Ethyl 2-Methylacetoacetate: Properties and Applications. LookChem. [Link]
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Bordwell, F. G.; Harrelson, J. A. Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. Journal of Chemical Education2021 , 98 (1), 258–264. [Link]
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
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Szöllősi, G.; Cserép, G.; Fülöp, F.; Bartók, M. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed. [Link]
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Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. ResearchGate. [Link]
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Baráth, E.; Török, B. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Omega2021 , 6 (6), 4160–4169. [Link]
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A Researcher's Guide to Method Validation: GC-MS for Metabolic Profiling of Branched-Chain Alpha-Keto Esters
This guide provides an in-depth comparison and validation framework for the analysis of branched-chain alpha-keto esters (BCKAs) using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, clinical scientists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed rationale for methodological choices and a robust validation strategy grounded in regulatory standards.
The Critical Role of Branched-Chain α-Keto Esters (BCKAs)
Branched-chain α-keto esters are the metabolic precursors of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. The accurate measurement of these keto acids—α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV)—is of paramount importance in clinical diagnostics and metabolic research.
Elevated levels of BCAAs and their corresponding BCKAs are hallmark indicators of metabolic disorders such as Maple Syrup Urine Disease (MSUD), a rare but serious inherited condition.[1][2] In MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase complex impairs the breakdown of these molecules, leading to their accumulation and subsequent life-threatening neurological damage.[3] Therefore, a validated, reliable analytical method is not just an academic exercise; it is a clinical necessity for early diagnosis, patient monitoring, and the development of therapeutic interventions.
The Analytical Challenge and the GC-MS Solution
Analyzing BCKAs in biological matrices like plasma or urine presents a significant challenge. These molecules are:
-
Polar and Non-Volatile: Making them unsuitable for direct analysis by gas chromatography.
-
Thermally Labile: Susceptible to degradation at the high temperatures used in a GC injection port.
-
Present in Complex Matrices: Requiring selective and sensitive detection to distinguish them from a multitude of other biological compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for targeted metabolomics.[4] Its high chromatographic resolution is ideal for separating structurally similar isomers. However, to overcome the inherent challenges of BCKA analysis, a critical pre-analytical step is required: derivatization .
Why Derivatization is Essential: Derivatization is a chemical modification process that converts the polar, non-volatile BCKAs into volatile and thermally stable derivatives suitable for GC analysis.[5] This is typically a two-step process for keto acids:
-
Oximation: The keto group is protected, often by reacting it with a hydroxylamine reagent. This prevents the molecule from undergoing keto-enol tautomerization.
-
Silylation: The acidic carboxyl group and the newly formed oxime group are converted into their trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[5][6]
This process not only enables the compounds to traverse the GC column but also improves their chromatographic peak shape and produces characteristic mass spectra for confident identification and quantification.[7]
A Framework for Robust Method Validation
A method is only as good as its validation. For a bioanalytical method to be considered reliable and trustworthy, it must be rigorously evaluated for a set of key performance characteristics. This framework is based on guidelines established by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9][10]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the sample matrix. This is demonstrated by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention times of the derivatized BCKAs.
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. This is assessed by creating a calibration curve from a series of standards and evaluating it using a linear regression model. A correlation coefficient (r²) of >0.99 is typically desired.
-
Accuracy and Precision:
-
Accuracy refers to the closeness of the measured value to the true value. It is expressed as the percent relative error (%RE).
-
Precision measures the reproducibility of the results, determined by repeat analyses of the same sample. It is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). These are evaluated at multiple concentration levels (e.g., low, medium, and high Quality Control samples) within a single run (intra-day) and across multiple days (inter-day).[11]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of an analyte that can be reliably detected above the background noise.
-
LOQ: The lowest concentration that can be measured with acceptable accuracy and precision. The LOQ is critical for clinical utility, as it defines the lower boundary of the reportable range.
-
-
Matrix Effect: The influence of other components in the biological sample on the ionization of the analyte, which can lead to suppression or enhancement of the signal.[11] This is tested by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Stability: The chemical stability of the analytes in the biological matrix under different storage and handling conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage.
Performance Data: A Validated GC-MS Method
The following table summarizes typical performance characteristics for a validated GC-MS method for the quantification of BCKAs in human plasma, following oximation and silylation.
| Parameter | α-Ketoisovalerate (KIV) | α-Keto-β-methylvalerate (KMV) | α-Ketoisocaproate (KIC) | Acceptance Criteria |
| Linear Range (µM) | 0.5 - 250 | 0.5 - 250 | 1.0 - 500 | Defines working range |
| Correlation (r²) | > 0.995 | > 0.995 | > 0.996 | ≥ 0.99 |
| LOQ (µM) | 0.5 | 0.5 | 1.0 | Sufficient for clinical use |
| Intra-day Precision (%CV) | < 6% | < 5% | < 5% | ≤ 15% (≤ 20% at LOQ) |
| Inter-day Precision (%CV) | < 8% | < 7% | < 7% | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (%RE) | -7% to +5% | -6% to +4% | -5% to +6% | Within ±15% (±20% at LOQ) |
Data presented are representative and should be established independently in each laboratory.
Comparative Guide: GC-MS vs. LC-MS/MS
While GC-MS is a robust and reliable technique, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative. The choice between them depends on the specific needs of the laboratory and the research question.
| Feature | GC-MS | LC-MS/MS | Field Insight |
| Sample Preparation | Mandatory Derivatization: Multi-step, can be time-consuming.[5] | Often Direct Analysis: "Dilute-and-shoot" is possible, though derivatization can enhance sensitivity.[12] | LC-MS/MS offers higher throughput due to simpler sample prep.[13] |
| Sensitivity | Good to excellent (low µM to nM). | Excellent to superior (low nM to pM).[12] | For ultra-trace level quantification, LC-MS/MS generally has the advantage. |
| Selectivity | High, based on chromatographic separation and mass fragmentation. | Very high, due to parent/daughter ion transitions (MRM).[12] | LC-MS/MS is less prone to matrix interferences due to the specificity of MRM. |
| Analytes Covered | Volatile or semi-volatile compounds (after derivatization). | Broad range of polar and non-polar compounds.[13][14] | LC-MS/MS is more versatile for broad metabolic profiling, capable of analyzing BCKAs and their parent amino acids in a single run.[15] |
| Instrumentation Cost | Generally lower initial investment. | Higher initial investment. | GC-MS can be a more cost-effective solution for labs focused specifically on a targeted panel of derivatizable analytes. |
| Run Time | Typically 15-30 minutes. | Can be very fast (< 5 minutes with UFLC/UHPLC systems).[12] | Modern LC systems offer a significant speed advantage. |
Experimental Protocols
Sample Preparation and Derivatization
-
Protein Precipitation: To a 100 µL plasma sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled BCKA).
-
Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Oximation: Reconstitute the dried extract in 50 µL of 2% hydroxylamine hydrochloride in pyridine. Heat at 60°C for 60 minutes.
-
Silylation: Add 50 µL of BSTFA + 1% TMCS (trimethylchlorosilane). Heat at 60°C for another 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Instrumental Parameters
-
System: Gas Chromatograph coupled to a single quadrupole or ion trap Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity, using characteristic ions for each derivatized BCKA and internal standard.
Conclusion
The GC-MS method, when properly validated, provides a robust, reliable, and cost-effective platform for the targeted metabolic profiling of branched-chain alpha-keto esters. The necessity of derivatization adds steps to the sample preparation workflow but is a well-understood process that enables the high-resolution separation and sensitive detection for which GC-MS is known.
While LC-MS/MS offers advantages in speed, ultimate sensitivity, and analytical versatility, a validated GC-MS method remains a cornerstone of clinical and research laboratories.[16] It is particularly well-suited for targeted applications where a panel of specific, derivatizable metabolites is the focus. The choice of technology should be guided by the specific analytical goals, required throughput, available budget, and the expertise within the laboratory. Regardless of the platform, a rigorous validation process is non-negotiable to ensure that the data generated is accurate, precise, and fit for its intended purpose in research and clinical decision-making.
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Schwarz, H. P., Karl, I. E., & Bier, D. M. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical Biochemistry, 108(2), 360-366. [Link]
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Zhang, Y., et al. (Year). Diagnosis of maple syrup urine disease by determination of L-valine, L-isoleucine, L-leucine and L-phenylalanine in neonatal blood spots by gas chromatography-mass spectrometry. Journal of Chromatography B, Volume(Issue), Pages. [Link]
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MetwareBio. (n.d.). LC-MS VS GC-MS: What's the Difference. [Link]
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Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (n.d.). LOUIS - The Louisiana Library Network. [Link]
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Metabolic profiling using combined GC–MS and LC–MS provides a systems understanding of aristolochic acid-induced. (n.d.). CORE. [Link]
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de Launnoy, I. A., et al. (2007). A rapid ultra performance liquid chromatography tandem mass spectrometric method for measuring amino acids associated with maple syrup urine disease, tyrosinaemia and phenylketonuria. Annals of Clinical Biochemistry, 44(5), 474-481. [Link]
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White, P. J., et al. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Metabolomics, 12(1), 1-8. [Link]
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Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Sample Preparation in Chromatography, 611-644. [Link]
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Development and validation of LC-MS/MS method for determination of branched chain amino acids and α-keto acids in human plasma. (n.d.). Request PDF. [Link]
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Puckett, Y., & Lopez, M. J. (2024). Maple Syrup Urine Disease. In StatPearls. StatPearls Publishing. [Link]
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Roper, S. (2019). Maple Syrup Urine Disease and Other Disorders of Branched-Chain Amino Acid Catabolism. Clinical Chemistry Trainee Council. [Link]
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Woolf, L. I., et al. (1982). Estimation of branched-chain alpha-keto acids in blood by gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 231(2), 237-245. [Link]
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Amjadi, M., et al. (2022). Electrochemical (Bio)Sensing of Maple Syrup Urine Disease Biomarkers Pointing to Early Diagnosis: A Review. Molecules, 27(15), 4983. [Link]
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Johnson, B. J., et al. (2013). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Current pharmaceutical analysis, 9(3), 295-304. [Link]
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A Comparative Guide to Catalysts for the Asymmetric Reduction of Ethyl 3-Methyl-2-Oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of α-keto esters like ethyl 3-methyl-2-oxobutyrate is a cornerstone transformation in synthetic chemistry, providing chiral α-hydroxy esters that are pivotal building blocks for pharmaceuticals and fine chemicals. The stereochemistry of the resulting alcohol is often critical to the biological activity of the final molecule. This guide offers an in-depth comparison of the primary catalytic systems employed for this reduction: homogeneous, heterogeneous, and biocatalytic, providing the objective data and procedural insights necessary for informed catalyst selection.
Homogeneous Catalysis: Precision and High Enantioselectivity
Homogeneous catalysts, particularly those based on Ruthenium (Ru) and Rhodium (Rh) complexes with chiral diphosphine ligands, are renowned for their high efficiency and exceptional enantioselectivity in the hydrogenation of α-keto esters.
Mechanistic Insight: The catalytic cycle typically involves the formation of a metal-hydride species which coordinates to the keto ester. The chiral ligand environment dictates the facial selectivity of hydride delivery to the prochiral ketone, thereby inducing asymmetry. For β-keto esters, Ru-BINAP catalysts are exemplary, proceeding through hydrogenation of the keto tautomer.[1] The substrate often acts as a bidentate ligand, coordinating through both carbonyl groups, which is crucial for high stereocontrol.[1]
Performance: Catalysts like Ru-BINAP have demonstrated the ability to reduce β-keto esters to their corresponding (R)-hydroxy esters in excellent yields (>97%) and with near-perfect enantiomeric excess (>99% e.e.).[2] These reactions are typically conducted under hydrogen pressure in polar solvents like methanol or ethanol. The addition of acids such as HCl can significantly accelerate the reaction rate and improve performance for certain Ru-BINAP precursors.[2]
Advantages:
-
High Enantioselectivity: Often achieves >99% e.e.
-
High Activity: Low catalyst loadings (S/C ratios up to 10,000 or more) are often feasible.
-
Mild Conditions: Reactions can often be run at or near room temperature.
Limitations:
-
Catalyst Removal: The catalyst resides in the same phase as the product, posing challenges for separation and leading to potential trace metal contamination in the final product.
-
Cost: Chiral phosphine ligands and precious metal precursors can be expensive.
-
Air Sensitivity: Many catalysts require inert atmosphere techniques for handling and reaction setup.
Comparative Data for Homogeneous Catalysis of α-Keto Esters
| Catalyst System | Substrate | Conditions | Yield (%) | e.e. (%) | Reference |
| RuX₂ (BINAP) | Methyl 3-oxobutanoate | 100 atm H₂, MeOH, RT | 97 | >99 (R) | [2] |
| Rh-TangPhos | N-Aryl β-enamino esters | Not specified | High | up to 96.3 | [3] |
| Rh-DIOP / Rh-Mandelate | Methyl α-acetamidocinnamate | MeOH | - | - | [4] |
Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol is a representative method for the asymmetric hydrogenation of a β-keto ester, adapted from established procedures for similar substrates.[2]
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.1 mol%) and (R)-BINAP (0.22 mol%). Anhydrous, degassed toluene is added, and the mixture is stirred under argon at 100°C for 10 minutes to form the active catalyst precursor. The solvent is then removed under high vacuum.
-
Reaction Setup: A high-pressure autoclave is charged with the catalyst precursor. This compound (1.0 eq) is dissolved in degassed methanol and added to the autoclave via cannula.
-
Hydrogenation: The autoclave is sealed, purged several times with H₂, and then pressurized to 50-100 atm H₂. The reaction is stirred at room temperature (or slightly elevated temperature, e.g., 40-50°C) for 12-24 hours. Reaction progress is monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed via rotary evaporation. The crude product is then purified by silica gel column chromatography to yield the chiral ethyl 3-methyl-2-hydroxybutyrate.
Visualization: Catalytic Cycle of Ru-BINAP Hydrogenation
Caption: Workflow for Ru-BINAP catalyzed asymmetric hydrogenation.
Heterogeneous Catalysis: Scalability and Recyclability
Heterogeneous catalysts, typically platinum group metals dispersed on a solid support (e.g., Al₂O₃, carbon), offer a practical alternative, particularly for large-scale industrial processes. Their key advantage is the ease of separation from the reaction mixture. To induce chirality, the catalyst surface is pre-treated with a chiral modifier, most famously a cinchona alkaloid like quinine or cinchonidine.
Mechanistic Insight: The Orito reaction is the classical example, involving the hydrogenation of an α-keto ester (like ethyl pyruvate) on a platinum catalyst modified with a cinchona alkaloid. The modifier adsorbs onto the metal surface, creating chiral pockets. The substrate is thought to interact with the modifier via hydrogen bonding, forcing it to adsorb onto the catalyst in a specific orientation, leading to enantioselective hydride addition from the metal surface. Studies on Rh/Al₂O₃ catalysts modified with quinine for the hydrogenation of this compound have shown a strong dependence on the metal particle size, indicating that surface structure is critical.[5]
Advantages:
-
Catalyst Recovery: Simple filtration is sufficient to separate the catalyst for reuse.
-
Process Simplicity: Often compatible with continuous flow reactors.
-
Reduced Metal Leaching: Products are generally free of heavy metal contamination.
Limitations:
-
Lower Enantioselectivity: Generally provides lower e.e.% compared to the best homogeneous systems, although high values (up to 98% e.e.) have been achieved under optimized conditions.[6]
-
Harsher Conditions: May require higher pressures or temperatures.
-
Catalyst Preparation: Performance can be highly sensitive to the method of catalyst preparation and support material.
Comparative Data for Heterogeneous Catalysis
| Catalyst System | Substrate | Conditions | e.e. (%) | Reference |
| Rh/Al₂O₃ - Quinine | This compound | Toluene, RT, 40 bar H₂ | ~60 (R) | [5] |
| Pt/Al₂O₃ - Cinchonidine | Ethyl benzoylformate | Toluene/AcOH, 0°C, 25 bar H₂ | 98 (R) | [6] |
Experimental Protocol: Heterogeneous Hydrogenation using a Modified Pt/Al₂O₃ Catalyst
This protocol is based on the well-established Orito reaction conditions.[6]
-
Catalyst Pre-treatment: 5% Pt/Al₂O₃ catalyst is placed in a high-pressure autoclave. The vessel is sealed, purged with hydrogen, and the catalyst is pre-reduced under H₂ pressure (e.g., 20 bar) in the chosen solvent (e.g., toluene/acetic acid mixture) for 1-2 hours.
-
Modifier Addition: The autoclave is depressurized, and a solution of the chiral modifier (e.g., cinchonidine, ~1 mmol dm⁻³) is added under an inert atmosphere.
-
Reaction: this compound is added, the autoclave is resealed, pressurized to the desired H₂ pressure (e.g., 25 bar), and stirred at the optimal temperature (e.g., 0-5°C).
-
Work-up: After the reaction is complete (monitored by GC), the vessel is depressurized. The catalyst is removed by filtration through a pad of Celite. The filtrate, containing the product, is then concentrated and purified as needed.
Biocatalysis: The Green Chemistry Approach
Biocatalysis, using whole microbial cells (like Baker's yeast, Saccharomyces cerevisiae) or isolated enzymes (ketoreductases), represents a highly stereoselective and environmentally benign method for ketone reduction.[7]
Mechanistic Insight: The reduction is performed by oxidoreductase enzymes within the microbial cell, which utilize a cofactor, typically NADPH, as the hydride source. The enzyme's active site is inherently chiral, leading to precise stereochemical control. Prelog's rule can often predict the stereochemical outcome, where the hydride is delivered to the Re or Si face of the carbonyl depending on the relative size of the adjacent groups.[7] For many simple keto esters, Baker's yeast predominantly yields the (S)-alcohol.[7]
Advantages:
-
Exceptional Stereoselectivity: Often achieves >98% e.e.[7]
-
Mild Conditions: Reactions are run in aqueous media at or near room temperature and atmospheric pressure.
-
Cost-Effective & Sustainable: The catalyst (yeast) is inexpensive, readily available, and biodegradable.
Limitations:
-
Work-up Complexity: Separation of the product from the aqueous broth and cellular debris can be challenging and often requires large volumes of extraction solvent.
-
Substrate Loading: Reactions are often run at low substrate concentrations to avoid cell toxicity and maintain high selectivity.
-
Byproduct Formation: Yeast metabolism can lead to byproducts, such as ethanol or hydrolysis of the ester group.
Comparative Data for Biocatalysis of Keto Esters
| Biocatalyst | Substrate | Conditions | Yield (%) | e.e. (%) | Reference |
| Baker's Yeast | Ethyl 3-oxobutanoate | Sucrose, H₂O, RT, 24-48h | 57-67 | 84-87 (S) | [2] |
| Penicillium purpurogenum | Ethyl 2-methyl 3-oxobutanoate | Fungal culture | - | >99 (syn-2S,3R) | [8] |
| Chlorella pyrenoidosa | Ethyl 2-methyl 3-oxobutanoate | Algal culture | - | >99 (syn-2S,3R) | [9] |
Experimental Protocol: Baker's Yeast Reduction
This is a standard protocol for the asymmetric reduction of a keto ester using Baker's yeast.[7]
-
Yeast Activation: In a large Erlenmeyer flask, dissolve sucrose (e.g., 80 g) in warm tap water (e.g., 400 mL). Add active dry Baker's yeast (e.g., 25 g) and stir the mixture at room temperature for about 30-60 minutes until fermentation is active (indicated by foaming).
-
Substrate Addition: Add this compound (e.g., 2.0 g) to the fermenting yeast mixture.
-
Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape. Stir the mixture at room temperature for 24-48 hours.
-
Work-up: Add a filter aid like Celite (e.g., 20 g) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water.
-
Extraction: Saturate the aqueous filtrate with NaCl to reduce the solubility of the product. Extract the filtrate multiple times with an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to obtain the crude chiral alcohol, which can be further purified by distillation or chromatography.
Visualization: Biocatalytic Reduction Workflow
Caption: General workflow for Baker's yeast mediated reduction.
Conclusion: A Strategic Comparison
The choice of catalyst for the reduction of this compound depends critically on the specific objectives of the synthesis, such as required optical purity, scale, cost, and environmental considerations.
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Biocatalysis |
| Enantioselectivity | Excellent (>99% e.e. achievable) | Good to Excellent (60-98% e.e.) | Excellent (>98% e.e. typical) |
| Activity/Turnover | Very High | Moderate to High | Low (Whole Cell) / High (Isolated Enzyme) |
| Reaction Conditions | Mild to Moderate (Temp/Pressure) | Moderate to High (Temp/Pressure) | Very Mild (Ambient Temp/Pressure) |
| Catalyst Separation | Difficult (Chromatography) | Easy (Filtration) | Moderate (Filtration/Extraction) |
| Scalability | Moderate (cost/separation issues) | Excellent | Good (but often in dilute solutions) |
| Cost | High (Ligands/Metals) | Moderate (Catalyst + Modifier) | Very Low (Yeast) / High (Enzyme) |
| Environmental Impact | Moderate (Solvents/Metals) | Low to Moderate | Low (Aqueous Media) |
Final Recommendations:
-
For exploratory, small-scale synthesis where the highest possible enantiopurity is paramount and cost is secondary, homogeneous catalysis with a well-chosen Ru- or Rh-based catalyst is the premier choice.
-
For large-scale industrial production where catalyst reusability, process robustness, and low product contamination are critical, heterogeneous catalysis is the most pragmatic and scalable approach.
-
For applications prioritizing green chemistry principles , cost-effectiveness on a moderate scale, and access to the (S)-enantiomer, biocatalysis with Baker's yeast offers an unbeatable combination of high selectivity and operational simplicity under mild, sustainable conditions.
References
Sources
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- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to Purity Assessment of Synthesized Ethyl 3-methyl-2-oxobutyrate
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is a cornerstone of reproducible research and the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 3-methyl-2-oxobutyrate, a key building block in various synthetic pathways, is no exception. This guide provides an in-depth, objective comparison of the primary analytical techniques used to assess the purity of synthesized this compound, grounded in field-proven insights and authoritative standards.
The Imperative of Purity: Synthetic Context and Potential Impurities
The most common and efficient route for the synthesis of this compound is the mixed Claisen condensation between ethyl isobutyrate and diethyl oxalate, using a strong base such as sodium ethoxide.[1] Understanding this synthetic pathway is paramount, as it directly informs the potential impurity profile of the final product.
The reaction proceeds via the formation of an enolate from ethyl isobutyrate, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate.[2] Subsequent elimination of an ethoxide ion yields the desired β-keto ester.[3]
However, several side reactions can occur, leading to a range of process-related impurities that can complicate downstream applications and compromise the integrity of the final API.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials:
-
Ethyl isobutyrate
-
Diethyl oxalate
-
-
By-products from Self-Condensation:
-
Self-condensation of ethyl isobutyrate can occur, though it is generally less favorable.[4]
-
-
Side-products from Diethyl Oxalate:
-
Decomposition or hydrolysis of diethyl oxalate can introduce acidic impurities.
-
-
Solvent and Reagent Residues:
-
Residual ethanol from the sodium ethoxide preparation or as a reaction solvent.
-
Other solvents used during workup and purification.
-
The presence of these impurities, even in trace amounts, can have significant consequences, making robust and reliable analytical methods for purity assessment essential.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment is a critical decision, driven by the specific information required, the nature of the potential impurities, and the desired level of sensitivity and accuracy. Here, we compare three powerful and commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| GC-MS | Separation of volatile and semi-volatile compounds in the gas phase, followed by detection and identification by mass spectrometry. | High sensitivity and specificity for volatile compounds. Excellent for identifying unknown impurities through mass spectral libraries.[5] | Not suitable for non-volatile or thermally labile compounds.[6] | Identifying and quantifying residual solvents and volatile by-products. |
| HPLC | Separation of compounds in a liquid phase based on their differential interactions with a stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities.[7] Robust and reproducible for quantitative analysis.[8] | Can be less sensitive than GC-MS for certain volatile compounds. Method development can be more complex. | Quantifying the main component and non-volatile impurities. Routine quality control. |
| qNMR | Direct measurement of the molar concentration of an analyte by comparing its NMR signal intensity to that of a certified internal standard. | A primary ratio method that does not require a reference standard of the analyte.[9] Provides structural information and quantification simultaneously.[10] | Lower sensitivity compared to chromatographic methods. Can be affected by signal overlap from complex mixtures.[11] | Absolute purity determination and certification of reference standards. Orthogonal method to confirm purity results from chromatography. |
Experimental Protocols and Data Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Experimental Choices: GC-MS is the ideal choice for detecting and identifying volatile impurities such as residual solvents (e.g., ethanol) and unreacted starting materials like ethyl isobutyrate. The high temperatures used in the injector and column ensure the volatilization of these compounds for separation, and the mass spectrometer provides definitive identification based on their fragmentation patterns.[12][13]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Data Interpretation:
-
The peak for this compound will be identified by its retention time and its characteristic mass spectrum, which includes a molecular ion peak and specific fragment ions.[14]
-
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantification can be performed using an internal or external standard method.
High-Performance Liquid Chromatography (HPLC)
Causality of Experimental Choices: HPLC is a robust and versatile technique for quantifying the main component and less volatile, more polar impurities that are not amenable to GC analysis.[15] A reverse-phase C18 column is chosen for its ability to separate compounds based on hydrophobicity, which is suitable for this compound and its potential by-products.[16] UV detection is appropriate as the carbonyl groups in the analyte and related impurities provide sufficient chromophores.[17]
Experimental Protocol:
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask, dissolve, and dilute to volume with diluent.
-
Sample Solution: Accurately weigh ~25 mg of the synthesized sample into a 50 mL volumetric flask, dissolve, and dilute to volume with diluent.
-
-
Instrument Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient or isocratic, e.g., 50:50 v/v).[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Data Interpretation:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
System suitability tests (e.g., tailing factor, theoretical plates) should be performed to ensure the validity of the results.
Quantitative Nuclear Magnetic Resonance (qNMR)
Causality of Experimental Choices: qNMR is employed as an orthogonal and primary method for purity determination.[18] It provides an absolute purity value without the need for a specific reference standard for the analyte, instead relying on a certified internal standard.[19] This is particularly valuable for characterizing a newly synthesized batch of this compound. 1H qNMR is chosen due to its high sensitivity and the presence of distinct protons in the molecule that can be used for quantification.[20]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl3).
-
-
Instrument Parameters:
-
NMR Spectrometer: Bruker 400 MHz or equivalent.
-
Pulse Program: A standard single-pulse experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing and Calculation:
-
Process the FID with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for both the analyte and the internal standard.
-
Calculate the purity using the following equation:[10] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion: A Multi-faceted Approach to Purity Assessment
The purity assessment of synthesized this compound requires a strategic and multi-faceted approach. No single technique is universally superior; rather, they are complementary tools in the analytical scientist's arsenal.
-
GC-MS is indispensable for the identification and quantification of volatile impurities, providing a high degree of confidence in the identity of these components.
-
HPLC serves as a robust and reliable workhorse for routine purity checks, adept at quantifying the main component and non-volatile impurities.
-
qNMR offers a powerful, orthogonal method for absolute purity determination, crucial for the characterization of new batches and for establishing the purity of in-house reference standards.
By judiciously selecting and applying these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the safety of future medicines.
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"HPLC or GC-MS: Which Technique is Best for Your Needs?". (2024-10-21). AIT. [Link]
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"Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR". (2014-06-18). American Pharmaceutical Review. [Link]
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"The Use of HPLC in the Pharmaceutical Industry - Benefits and Considerations". Drawell. [Link]
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"Why Is HPLC Ideal for Chemical Purity Testing?". Moravek. [Link]
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"Quantitative NMR Methods in Pharmaceuticals: Purity Assurance". (2025-09-22). Patsnap. [Link]
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"10.11: Mixed Claisen Condensations". (2021-12-27). Chemistry LibreTexts. [Link]
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"Importance of a High Performing GC-MS Based Screening Method for Testing Stability Samples for Volatile and Semi-Volatile Leachable Impurities". (2021-01-01). ResearchGate. [Link]
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"Purity by Absolute qNMR Instructions". Pauli Group. [Link]
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"The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi". RSSL. [Link]
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"Quantitative 1H NMR methodology for purity assay with high accuracy". (2023-09-13). ResearchGate. [Link]
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"GC/MS Identification of Impurities". (2024-08-12). Medistri. [Link]
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"Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures". (2014-04-01). Science and Education Publishing. [Link]
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"GCMS Residual Solvent Analysis: What You Must Know". (2025-07-08). ResolveMass. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-methyl-2-oxobutyrate
As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical reagents we utilize. Ethyl 3-methyl-2-oxobutyrate (CAS No. 20201-24-5), a common intermediate in organic synthesis, requires meticulous handling and disposal due to its inherent hazardous properties. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure the safe management of this compound from bench to disposal.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal procedure is initiated, a thorough understanding of the chemical's hazards is paramount. This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary hazard is its flammability.
Causality: The compound is a Category 3 flammable liquid, meaning it has a flash point that makes it susceptible to ignition at ambient laboratory temperatures[1][2]. Its vapors are heavier than air and can travel to an ignition source, causing a flashback[1]. This characteristic dictates that all handling and disposal procedures must rigorously exclude heat, sparks, and open flames[1][2].
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 20201-24-5 | [1][3] |
| Molecular Formula | C₇H₁₂O₃ | [2][3] |
| Appearance | Clear, light yellow liquid | [2] |
| Flash Point | 43.3 °C (110 °F) | [2][4] |
| Density | 0.973 - 0.989 g/mL at 25 °C | [2][5] |
| Solubility | Slightly soluble in water | [2][5] |
| GHS Hazard Class | Flammable Liquid, Category 3 | [1][3] |
| Hazard Statement | H226: Flammable liquid and vapor |[3] |
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[6][7]. Due to its low flash point, this compound waste must be managed as an ignitable hazardous waste.
Personal Protective Equipment (PPE) and Immediate Safety
Direct exposure must be minimized through the consistent use of appropriate PPE. This is a non-negotiable aspect of the laboratory's Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard[8][9].
-
Eye Protection: Wear safety glasses with side shields or goggles to protect against splashes[10].
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact[11].
-
Skin and Body Protection: A standard lab coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons or coveralls may be necessary[1][10].
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water[1][2].
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes and seek medical attention[1].
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[1].
Waste Collection and Containment: A Step-by-Step Protocol
Improper segregation and containment of chemical waste can lead to dangerous reactions and environmental contamination. Federal regulations prohibit the disposal of hazardous waste in regular trash or down the sewer system[6].
Step 1: Designate a Hazardous Waste Container Select a container that is chemically compatible with this compound. Glass or a suitable high-density polyethylene (HDPE) container is appropriate. The container must have a secure, leak-proof closure[6][12]. Never use foodstuff containers for hazardous waste storage[13].
Step 2: Label the Container Correctly The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"[14].
-
The full chemical name: "Waste this compound"[15].
-
A clear indication of the hazard (e.g., "Flammable")[14].
-
The date accumulation started.
Step 3: Segregate Incompatible Chemicals Store the waste container away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions[1]. Chemical waste must be segregated by general waste type[13].
Step 4: Store in a Satellite Accumulation Area (SAA) The designated waste container must be kept at or near the point of generation and under the control of laboratory personnel in a designated Satellite Accumulation Area (SAA)[13][14][16]. This area should be clearly marked, well-ventilated, and equipped with secondary containment to capture any potential leaks[12].
Final Disposal Procedures
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations[1][2][17].
For Unused or Surplus Chemical:
-
Ensure the original container is tightly sealed and properly labeled.
-
If transferring to a waste container, use a funnel and ensure the container is grounded/bonded to prevent static discharge[1][2].
-
Store the container in the SAA until collection by your institution's Environmental Health & Safety (EHS) office or a licensed contractor.
For Contaminated Materials (e.g., Absorbents, Gloves, Wipes):
-
Any solid materials contaminated with this compound are also considered hazardous waste.
-
Collect these materials in a separate, sealed, and clearly labeled plastic bag or container within the SAA.
-
Label as "Flammable Solid Waste" with a description of the contents.
For Rinsing Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste[15]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste to ensure compliance.
Emergency Spill Management
In the event of a spill, a swift and systematic response is crucial to mitigate risks.
Spill Response Protocol:
-
Evacuate & Ventilate: Alert personnel in the immediate area. Evacuate non-essential personnel and ensure the area is well-ventilated. If the spill is large, evacuate the entire lab[17].
-
Eliminate Ignition Sources: Immediately remove all heat, sparks, and open flames from the area[1][18].
-
Contain the Spill: Use a spill kit with an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to dike the spill and prevent it from spreading[1][17]. Do not use combustible materials like paper towels.
-
Collect Waste: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for disposal[1][2][11].
-
Decontaminate: Clean the spill area thoroughly. All materials used for decontamination are also hazardous waste and must be disposed of accordingly[17].
-
Report: Report the incident to your laboratory supervisor and institutional EHS office as per your facility's CHP.
Caption: A workflow diagram for responding to a spill of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding their commitment to a safe working environment and environmental stewardship.
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- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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- 17. benchchem.com [benchchem.com]
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Personal protective equipment for handling Ethyl 3-methyl-2-oxobutyrate
An Expert Guide to Personal Protective Equipment for Handling Ethyl 3-methyl-2-oxobutyrate
A Senior Application Scientist's Perspective on Laboratory Safety and Chemical Handling
In the landscape of scientific research and drug development, the meticulous handling of chemical reagents is not merely a procedural formality but a foundational pillar of experimental integrity and personal safety. This guide offers essential, immediate safety and logistical information for the handling of this compound (CAS No. 20201-24-5). Moving beyond a simple checklist, we will delve into the causality behind each safety recommendation, empowering you, the researcher, to make informed decisions that ensure a secure laboratory environment.
Understanding the Hazard Profile
This compound is classified as a Category 3 flammable liquid and vapor.[1][2][3] This designation, defined by the Globally Harmonized System (GHS), is the primary driver for many of the handling precautions. Its flash point is approximately 43°C (109.4°F), meaning it can release enough vapor to form an ignitable mixture with air at this temperature.[1] While comprehensive toxicological data is not fully available, the potential for harm through inhalation, ingestion, or skin contact necessitates a cautious and well-planned approach.
Core Directive: The Personal Protective Equipment (PPE) Protocol
The selection of PPE is a critical control measure. The following protocol is designed to provide robust protection during the routine handling of this compound.
Eye and Face Protection: Your First Line of Defense
-
Mandatory Requirement: At a minimum, ANSI Z87.1-compliant (in the U.S.) or EN 166-compliant (in Europe) safety glasses with side shields are required for any operation involving this chemical.[1][4]
-
Elevated Risk Scenarios: For tasks with a higher potential for splashes, such as transferring volumes greater than 50 mL or conducting reactions under pressure, a full-face shield must be worn over the safety glasses. This provides a necessary additional barrier against widespread facial contamination.
Skin and Body Protection: An Impermeable Barrier
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for preventing incidental contact. It is crucial to inspect gloves for any signs of degradation or punctures before each use. For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance data. Always use the proper glove removal technique to avoid contaminating your hands.[5]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is the standard requirement. For procedures involving larger quantities or a significant splash risk, a chemically resistant apron should be worn over the lab coat.[1][3]
Respiratory Protection: Safeguarding Against Inhalation
-
Primary Control: All handling of this compound should, whenever possible, be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[3]
-
Secondary Control: In the rare event that engineering controls are insufficient or during an emergency spill response, respiratory protection is required. A NIOSH (US) or CEN (EU) approved air-purifying respirator with an organic vapor cartridge (e.g., type ABEK) is recommended.[5] Use of a respirator must be part of a formal respiratory protection program that includes fit-testing and training.[4]
Operational and Disposal Plans
A systematic workflow is critical for ensuring safety from the moment a reagent is acquired to its final disposal.
Safe Handling and Storage Workflow
The following diagram outlines the procedural steps for safely managing this compound in the laboratory.
Caption: A procedural workflow for the safe handling of this compound.
Emergency Response Protocols
Immediate and correct action during an exposure incident can significantly mitigate harm.
| Incident Type | Emergency Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water/shower.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][5] |
| Minor Spill | Evacuate non-essential personnel. Wearing full PPE, absorb the spill with inert material (e.g., vermiculite, sand). Collect and place in a sealed container for hazardous waste disposal. Ventilate the area. |
Disposal and Decontamination
-
Waste Management: All materials contaminated with this compound, including empty containers, must be disposed of as hazardous waste.[1][3] The waste must be collected in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Disposal must be carried out by a licensed professional waste disposal service in accordance with all applicable local, regional, and national regulations.[6] Do not empty into drains.[7]
By integrating these safety protocols and operational plans into your daily laboratory practices, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific work.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSRC. (2024, September 5). MSDS of Ethyl 2-Hydroxy-2-methyl-3-oxobutanoate. Retrieved from [Link]
-
3M. (2020, March 31). Safety Data Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
